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Foundational

Pentane-1,2-diyl dimethanesulfonate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Pentane-1,2-diyl Dimethanesulfonate Abstract: This technical guide provides a comprehensive examination of pentane-1,2-diyl dimethanesulfonate, a bifunctional alk...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties of Pentane-1,2-diyl Dimethanesulfonate

Abstract: This technical guide provides a comprehensive examination of pentane-1,2-diyl dimethanesulfonate, a bifunctional alkylating agent of significant interest to researchers in organic synthesis and drug development. This document elucidates the compound's core chemical properties, including its synthesis from 1,2-pentanediol, detailed spectroscopic characterization, and predictable reactivity profile. We explore its role as a versatile synthetic intermediate, driven by the exceptional leaving group ability of its two mesylate moieties. Furthermore, this guide addresses critical considerations for its application, including stability, handling, and its classification as a potential genotoxic impurity (PGI) within pharmaceutical contexts. The methodologies and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective and safe utilization of this reactive intermediate.

Pentane-1,2-diyl dimethanesulfonate, also known by its IUPAC name 2-methylsulfonyloxypentyl methanesulfonate, is an aliphatic organic compound featuring a five-carbon chain functionalized with two methanesulfonate (mesylate) esters at the C1 and C2 positions.[1] The significance of this molecule lies in the chemical nature of the mesylate group. Mesylates are derivatives of methanesulfonic acid and are recognized as excellent leaving groups in nucleophilic substitution reactions.[2][3] This property is attributed to the stability of the resulting mesylate anion, which is the conjugate base of a strong acid and is effectively stabilized by resonance.

The presence of two such groups on adjacent carbons makes pentane-1,2-diyl dimethanesulfonate a potent bifunctional electrophile. This dual reactivity allows it to act as a valuable cross-linking agent or a molecular scaffold for introducing a C5 linker in the synthesis of more complex molecules, a feature of particular utility in the development of pharmaceutical agents and materials science.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is paramount for its effective application in a laboratory setting. The key physicochemical data for pentane-1,2-diyl dimethanesulfonate are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₆O₆S₂[1]
Molecular Weight 260.3 g/mol [1]
IUPAC Name 2-methylsulfonyloxypentyl methanesulfonate[1]
Canonical SMILES CCCC(COS(=O)(=O)C)OS(=O)(=O)C[1]
InChI Key CJJVBWIJRYPCJE-UHFFFAOYSA-N[1]
Appearance Predicted to be a colorless oil or low-melting solidN/A

Synthesis and Purification

Synthetic Rationale: The Mesylation of Diols

The most direct and efficient route for the synthesis of pentane-1,2-diyl dimethanesulfonate is the esterification of the corresponding diol, 1,2-pentanediol.[1] This transformation, known as mesylation, involves the reaction of the alcohol's hydroxyl groups with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[4][5]

The choice of reagents and conditions is critical for success.

  • Methanesulfonyl Chloride (MsCl): Serves as the source of the mesyl group. It is highly reactive and moisture-sensitive.

  • Base (Triethylamine or Pyridine): A tertiary amine base is essential to neutralize the hydrogen chloride (HCl) generated during the reaction.[4] This prevents the protonation of the starting alcohol and drives the reaction to completion. A non-nucleophilic base is chosen to avoid its competition with the alcohol as a nucleophile.

  • Aprotic Solvent (Dichloromethane): The reaction is performed in a dry, aprotic solvent like dichloromethane (DCM) to prevent hydrolysis of the MsCl and the product mesylate.[6]

  • Low Temperature (0 °C to -10 °C): The reaction is highly exothermic. Conducting it at reduced temperatures is crucial to control the reaction rate, minimize the formation of side products, and ensure safety.[6][7]

Caption: Workflow for the synthesis of pentane-1,2-diyl dimethanesulfonate.

Detailed Experimental Protocol: Synthesis
  • Materials:

    • 1,2-Pentanediol (1.0 eq)

    • Methanesulfonyl chloride (2.2 eq)

    • Triethylamine (2.5 eq), distilled

    • Dichloromethane (DCM), anhydrous

    • 10% Hydrochloric acid, cold

    • Saturated sodium bicarbonate solution

    • Saturated brine solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 1,2-pentanediol (1.0 eq) and anhydrous dichloromethane.

    • The solution is cooled to 0 °C in an ice-water bath.

    • Triethylamine (2.5 eq) is added, and the mixture is stirred for 5 minutes.

    • Methanesulfonyl chloride (2.2 eq) is added dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above 5 °C.[7]

    • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting diol.

    • The reaction is quenched by the slow addition of cold water. The mixture is transferred to a separatory funnel.

    • The organic layer is separated and washed successively with cold 10% HCl, saturated NaHCO₃ solution, and finally, saturated brine.[6][7]

    • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[4]

Purification

The crude product can be purified by flash column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes. The purity of the collected fractions should be assessed by TLC before combining and concentrating to afford the final product.

Spectroscopic and Analytical Characterization

Characterization via modern spectroscopic techniques is essential to confirm the structure and purity of the synthesized compound. While a public, peer-reviewed spectrum for this specific molecule is not available, its expected spectral features can be reliably predicted based on its functional groups.

Caption: Predicted key features in the analytical spectra of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Alkyl CH₃ ~0.9Triplet (t)3HH-5
Alkyl CH₂ ~1.4 - 1.7Multiplet (m)4HH-3, H-4
Mesyl CH₃ ~3.1Singlet (s)6H2 x -OSO₂CH₃
-O-CH₂- ~4.2Multiplet (m)2HH-1
-O-CH- ~4.9Multiplet (m)1HH-2
¹³C NMR Predicted Chemical Shift (ppm)Assignment
Alkyl C ~13-35C-3, C-4, C-5
Mesyl C ~382 x -OSO₂C H₃
-O-C- ~70-85C-1, C-2

Note: Chemical shifts are estimates and can be influenced by the deuterated solvent used.[8][9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorptions characteristic of the sulfonate ester functional group.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aliphatic) 2850 - 2960Strong
S=O Asymmetric Stretch ~1350Strong
S=O Symmetric Stretch ~1175Strong
C-O Stretch ~900 - 1050Strong

A key diagnostic feature is the absence of a broad O-H stretching band around 3200-3600 cm⁻¹, which confirms the complete conversion of the precursor diol's hydroxyl groups.[12]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to significant fragmentation.

m/z ValuePossible Fragment
260 [M]⁺, Molecular Ion
165 [M - CH₃SO₃]⁺, Loss of a mesylate group
95 [CH₃SO₃]⁺, Mesylate fragment
79 [CH₃SO₂]⁺, Mesyl fragment
71 [C₅H₁₁]⁺, Pentyl fragment

Reactivity and Mechanistic Considerations

Role as a Bifunctional Alkylating Agent

The synthetic utility of pentane-1,2-diyl dimethanesulfonate stems from its ability to act as a bifunctional alkylating agent. Both C1 and C2 are electrophilic carbons bonded to excellent leaving groups. This allows the compound to undergo two successive nucleophilic substitution (Sₙ2) reactions.

The reaction proceeds via a backside attack by a nucleophile, leading to the displacement of the stable mesylate anion and an inversion of stereochemistry at the reaction center. Given the minimal steric hindrance at the primary C1 position and only slightly more at the secondary C2 position, these reactions are generally efficient.[2]

Caption: General reactivity pathways for pentane-1,2-diyl dimethanesulfonate.

Stability and Handling

Mesylate esters, while useful, can be labile. They are sensitive to hydrolysis, especially under basic or strongly acidic conditions, and may have limited stability.[5][13][14] For quantitative applications, it is often recommended that solutions of sulfonate esters be prepared immediately before use.[13] The compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.

Applications in Research and Drug Development

Synthetic Intermediate and Linker

The primary application of this compound is as a versatile building block in organic synthesis. It can react with a wide range of nucleophiles, such as amines, azides, thiols, and carbanions, to install a functionalized pentyl unit.[2] For example, reaction with sodium azide would yield a diazido-pentane derivative, a precursor for diamines via reduction.

Biomacromolecule Cross-linking

Bifunctional alkylating agents are widely used to cross-link biomacromolecules like proteins and nucleic acids. By reacting with nucleophilic residues on these molecules (e.g., lysine, cysteine), pentane-1,2-diyl dimethanesulfonate can form covalent bonds, helping to study molecular structures, interactions, and functions.

Critical Perspective: Potential Genotoxic Impurity (PGI)

A crucial consideration for professionals in drug development is that sulfonate esters are recognized as a class of potential genotoxic impurities (PGIs).[13] Their ability to alkylate nucleophilic sites extends to the bases in DNA, which can lead to mutations. Regulatory agencies like the European Medicines Agency (EMA) have established strict limits on the daily intake of such impurities, often at a Threshold of Toxicological Concern (TTC) of 1.5 µ g/person/day .[13] Therefore, if this compound is used in the synthesis of an active pharmaceutical ingredient (API), its levels in the final drug substance must be rigorously controlled and monitored using highly sensitive analytical methods like GC/MS or LC/MS.[13]

Conclusion

Pentane-1,2-diyl dimethanesulfonate is a synthetically valuable yet highly reactive chemical intermediate. Its properties are defined by the two mesylate groups, which confer upon it the character of a potent bifunctional alkylating agent. While this reactivity is the source of its utility in constructing complex molecules and cross-linking biopolymers, it also necessitates careful handling and presents a significant challenge from a pharmaceutical impurity standpoint. A thorough understanding of its synthesis, stability, and reactivity, as detailed in this guide, is essential for its responsible and effective application in scientific research and development.

References

  • BenchChem. Pentane-1,2-diyl dimethanesulfonate.
  • BenchChem. Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols.
  • Ilee Chemical. How Are Sulfonic Esters Formation.
  • ResearchGate. Determination of Esters of Alkylsulfonic Acid in Mesylate or Besylate Containing Medicinal Products Using GC/MS or LC/MS Methods | Request PDF.
  • BenchChem. Application Notes and Protocols: 1-(Methanesulfonyl)pentane in Nucleophilic Substitution Reactions.
  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • ACS Publications. Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids | Journal of the American Chemical Society.
  • Organic Syntheses. Organic Syntheses Procedure.
  • National Institutes of Health. Profiling sulfonate ester stability: identification of complementary protecting groups for ... - PMC.
  • designer-drug.com. Synthesis of Mesylates From Alcohols - [www.rhodium.ws].
  • Wikipedia. Mesylate.
  • Google Patents. EP2851362A1 - A method for the production of sulfate or sulfonate esters.
  • National Institutes of Health. DFT studies of the conversion of four mesylate esters during reaction with ammonia - PMC.
  • Reddit. Formation of Mesylate Salts and avoiding Alkylmesylates : r/Chempros.
  • BLD Pharm. 2007920-95-6|PEntane-1,2-diyl dimethanesulfonate.
  • PubChem. (2S)-pentane-1,2-diol | C5H12O2 | CID 6950523.
  • Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. /03%3A_Alcohols_and_Thiols/3.01%3A_Reactions_of_Alcohols_and_Thiols/3.1.07%3A_Reactions_of_Alcohols)
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • French-Ukrainian Journal of Chemistry. Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
  • Doc Brown's Chemistry. image diagram infrared spectrum of pentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of pentane doc brown's advanced organic chemistry revision notes.
  • Royal Society of Chemistry. www.rsc.org/methods.
  • ResearchGate. One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[1][13]oxazepanes.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Ataman Kimya. PENTANE-1,2-DIOL.
  • Universidad de La Rioja. Synthesis of 3-Substituted Pentane-Z,4-diones.
  • Semantic Scholar. One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes From α-Allyldiazoacetates..
  • Doc Brown's Chemistry. image diagram mass spectrum of pentane fragmentation pattern of ions for analysis and identification of pentane doc brown's advanced organic chemistry revision notes.
  • PharmaCompass. Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • North Carolina A&T State University. Computational Infrared Spectroscopy: Pentane, Neopentane , Polyethylene and Polyvinylchloride Eman Mousa Alhajji.
  • ResearchGate. Quantitation of DMTS precursor, 1,2-dihydroxy-5-(methylsulfinyl)pentan-3-one (DMTS-P1) in alcoholic beverages and fermented solutions by a stable isotope dilution analysis.
  • ResearchGate. Infrared optical properties and Raman spectra of n-pentane and n-pentane-d 12 | Request PDF.
  • ResearchGate. (PDF) Stereoselective Synthesis of 1,2-Diamino-1,2-diarylethane Derivatives.
  • Tokuyama Lab. Publication.
  • National Institute of Standards and Technology. Pentane, 2,3-dimethyl- - the NIST WebBook.
  • Dalton Transactions. Group 15 biradicals: synthesis and reactivity of cyclobutane-1,3-diyl and cyclopentane-1,3-diyl analogues.
  • National Institutes of Health. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC.
  • Wiley Online Library. Reactivity of [1(2,3)4]pentamantane (Td-pentamantane): a nanoscale model of diamond.
  • BenchChem. An In-depth Technical Guide to the Infrared Spectrum of 3-(1,3-dithian-2-yl)pentane-2,4-dione.
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Sources

Exploratory

Synthesis and Optimization of Pentane-1,2-diyl Dimethanesulfonate: A Comprehensive Technical Guide

Executive Summary The conversion of aliphatic diols into bis-mesylates is a foundational transformation in organic synthesis and drug development. Pentane-1,2-diyl dimethanesulfonate (CAS: 2007920-95-6) serves as a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conversion of aliphatic diols into bis-mesylates is a foundational transformation in organic synthesis and drug development. Pentane-1,2-diyl dimethanesulfonate (CAS: 2007920-95-6) serves as a highly versatile bis-electrophile, frequently utilized in cross-linking applications, the synthesis of novel heterocycles (such as oxazepanes), and as an intermediate for subsequent nucleophilic substitution (SN2) reactions[1],[2].

This whitepaper provides an in-depth, self-validating protocol for the synthesis of pentane-1,2-diyl dimethanesulfonate from 1,2-pentanediol. By dissecting the mechanistic causality behind reagent selection, temperature control, and stoichiometric balance, this guide equips researchers with the necessary parameters to achieve high-yielding, chemically pure mesylation while suppressing common side reactions.

Chemical Rationale & Mechanistic Pathways

The objective of this reaction is to convert the relatively poor hydroxyl leaving groups of 1,2-pentanediol into exceptional methanesulfonate (mesylate) leaving groups. This is achieved using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically triethylamine (TEA)[3],[4].

While classical textbook mechanisms often depict a direct nucleophilic attack of the alcohol onto the sulfur atom of MsCl, the reaction in the presence of a tertiary amine base predominantly proceeds via a highly reactive sulfene intermediate .

  • Sulfene Generation: Triethylamine deprotonates the α-carbon of MsCl, triggering the elimination of a chloride ion to form a transient, highly electrophilic sulfene ( CH2​=SO2​ ).

  • Nucleophilic Trapping: The hydroxyl groups of the diol rapidly attack the sulfene intermediate.

  • Proton Transfer: Subsequent proton transfer yields the final mesylate ester and the triethylammonium chloride salt ( Et3​N⋅HCl ).

Because 1,2-pentanediol possesses both a primary (C1) and a secondary (C2) hydroxyl group, there is an inherent difference in steric hindrance[5]. The primary alcohol will undergo mesylation more rapidly. To ensure complete bis-mesylation, a stoichiometric excess of both MsCl and base is strictly required.

Mechanism N1 MsCl + Et3N N2 Sulfene (CH2=SO2) Intermediate N1->N2 -HCl N3 Diol Attack (Nucleophile) N2->N3 +Diol N4 Proton Transfer N3->N4 N5 Mesylate Ester Formation N4->N5

Fig 1. Sulfene-mediated mechanistic pathway for mesylate ester formation.

Quantitative Stoichiometry & Reagent Matrix

To prevent mono-mesylation and drive the reaction to completion, 2.2 equivalents of MsCl and 2.5 equivalents of TEA are utilized relative to the diol substrate[3],[4]. Dichloromethane (DCM) is selected as the optimal aprotic solvent due to its excellent solubilizing properties for both the starting materials and the resulting mesylate[6].

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
1,2-Pentanediol 104.151.0 eq1.04 gStarting Substrate
Methanesulfonyl Chloride (MsCl) 114.552.2 eq2.52 g (1.70 mL)Electrophile / Mesylating Agent
Triethylamine (TEA) 101.192.5 eq2.53 g (3.48 mL)Acid Scavenger / Sulfene Activator
Dichloromethane (DCM) 84.93-20 mLAprotic Solvent

Standardized Experimental Protocol

The following protocol is designed as a self-validating workflow. Each step incorporates specific physical or chemical checks to ensure the integrity of the synthesis.

Step 1: Substrate Preparation & Thermal Control
  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-pentanediol (1.04 g, 10 mmol) in anhydrous DCM (20 mL) under an inert argon or nitrogen atmosphere.

  • Add triethylamine (3.48 mL, 25 mmol) in a single portion.

  • Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes[3]. Causality: Establishing a strict 0 °C baseline is critical to managing the highly exothermic nature of the subsequent MsCl addition.

Step 2: Electrophile Addition
  • Dilute methanesulfonyl chloride (1.70 mL, 22 mmol) in anhydrous DCM (5 mL).

  • Using a syringe pump or a pressure-equalizing dropping funnel, add the MsCl solution dropwise to the reaction mixture over a period of 30 to 45 minutes[3].

  • Causality: Dropwise addition maintains a low localized concentration of the electrophile. This prevents thermal runaway and significantly suppresses the formation of alkyl chloride side products.

Step 3: Reaction Monitoring
  • Allow the reaction to stir at 0 °C. Monitor the progress via Thin Layer Chromatography (TLC) (e.g., using a 70:30 Hexane/Ethyl Acetate eluent system)[4].

  • The reaction is typically complete within 1 to 4 hours. The disappearance of the highly polar diol baseline spot and the emergence of a less polar product spot validates completion.

Step 4: Quench and Biphasic Work-up
  • Quench the reaction by slowly adding cold distilled water (10 mL) to the flask at 0 °C. Causality: Water hydrolyzes any unreacted MsCl into methanesulfonic acid and HCl.

  • Transfer the mixture to a separatory funnel and isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (2 × 10 mL).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO3​ (15 mL) to neutralize residual acids, followed by saturated aqueous NaCl (brine, 15 mL) to break any micro-emulsions and pre-dry the organic phase[4].

Step 5: Isolation
  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter through a fritted funnel, and concentrate in vacuo using a rotary evaporator to yield the crude pentane-1,2-diyl dimethanesulfonate.

Workflow A 1,2-Pentanediol in DCM B Add Et3N (2.5 eq) Cool to 0 °C A->B C Dropwise MsCl (2.2 eq) Maintain 0 °C B->C D Stir 1-4 h Monitor by TLC C->D E Quench with H2O or Sat. NaHCO3 D->E F Extract (DCM) Wash (Brine) E->F G Dry (Na2SO4) Concentrate F->G H Pentane-1,2-diyl dimethanesulfonate G->H

Fig 2. Step-by-step experimental workflow for the bis-mesylation of 1,2-pentanediol.

Quality Control & Troubleshooting

Even with a standardized protocol, mesylation reactions are susceptible to specific side reactions that can compromise yield and purity.

Mitigating Alkyl Chloride Formation

The most prevalent side reaction in this workflow is the SN2 displacement of the newly formed mesylate group by the chloride counterion generated from the Et3​N⋅HCl salt[3],[6]. This results in the formation of an alkyl chloride impurity.

  • Solution: Temperature control is the primary defense against this side reaction. The displacement requires higher activation energy than the mesylation itself; therefore, strictly maintaining the reaction at 0 °C suppresses chloride attack[5]. If alkyl chlorides persist, substituting MsCl with methanesulfonic anhydride ( (MeSO2​)2​O ) eliminates chloride ions from the system entirely, ensuring absolute chemoselectivity[6].

Addressing Incomplete Conversion (Mono-mesylation)

If TLC reveals an intermediate spot between the diol and the bis-mesylate, it indicates incomplete reaction at the sterically hindered secondary alcohol (C2).

  • Solution: Ensure the integrity and dryness of the triethylamine. If the base has absorbed atmospheric moisture, it will prematurely hydrolyze the MsCl. Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) can also accelerate the mesylation of the more hindered secondary hydroxyl group.

References

  • [2] One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived [1,4]oxazepanes. Journal of Bangladesh Chemical Society (via ResearchGate). Available at: [Link]

  • [4] Alcohol to Mesylate using MsCl, base - General Procedure. Organic Synthesis. Available at:[Link]

  • [6] Alcohol to Mesylate - Common Conditions. Common Organic Chemistry. Available at:[Link]

Sources

Foundational

Pentane-1,2-diyl dimethanesulfonate structural analysis and conformation

An In-depth Technical Guide to the Structural and Conformational Analysis of Pentane-1,2-diyl Dimethanesulfonate Authored for Researchers, Scientists, and Drug Development Professionals Abstract Pentane-1,2-diyl dimethan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural and Conformational Analysis of Pentane-1,2-diyl Dimethanesulfonate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentane-1,2-diyl dimethanesulfonate is a bifunctional alkylating agent of significant interest in medicinal chemistry and materials science. Its flexible pentyl backbone, coupled with two reactive methanesulfonyl (mesylate) leaving groups, makes it a versatile scaffold for synthesizing complex molecules and a potential cross-linking agent. However, this reactivity also classifies it as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing, demanding rigorous analytical control. A comprehensive understanding of its three-dimensional structure and conformational dynamics is therefore not merely academic but critical for predicting its reactivity, biological interactions, and ensuring pharmaceutical safety. This guide presents an integrated, multi-technique framework for the complete structural and conformational characterization of pentane-1,2-diyl dimethanesulfonate. While specific experimental data for this exact molecule is not abundant in public literature, this document synthesizes established analytical principles and data from analogous structures to provide a robust, field-proven methodology. We will explore its synthesis, definitive structural elucidation via spectroscopic and crystallographic methods, and the intricate landscape of its conformational isomers through computational and experimental approaches.

Introduction: The Significance of a Flexible Bifunctional Scaffold

Pentane-1,2-diyl dimethanesulfonate (C₇H₁₆O₆S₂, MW: 260.32 g/mol ) is an aliphatic sulfonate ester featuring a five-carbon chain with mesylate groups at the 1 and 2 positions.[1][2] These mesylate moieties are excellent leaving groups, rendering the molecule susceptible to nucleophilic substitution reactions at two adjacent carbons.[1] This bifunctionality is the cornerstone of its utility, enabling its use as a molecular "linker" or for the construction of complex heterocyclic adducts.[1]

The central challenge and scientific imperative in studying this molecule lie in its conformational flexibility. The pentane chain can adopt numerous spatial arrangements (conformers), and rotation around the C-O-S bonds of the mesylate groups adds further degrees of freedom. These conformations are not static; they exist in a dynamic equilibrium. The dominant conformation(s) can profoundly influence the molecule's reactivity, its ability to bind to a biological target, and its overall physicochemical properties. For drug development professionals, understanding this is paramount, as sulfonate esters are a well-known class of potentially genotoxic impurities that require strict control.[3][4]

This guide provides the analytical blueprint for a full-scale investigation of pentane-1,2-diyl dimethanesulfonate, from its synthesis to the nuanced exploration of its dynamic 3D structure.

Synthesis: From Diol to Dimethanesulfonate

The most direct and reliable synthesis of pentane-1,2-diyl dimethanesulfonate proceeds from its corresponding diol precursor, 1,2-pentanediol. The methodology involves the conversion of the hydroxyl groups into highly reactive mesylate esters.[1] This process, known as mesylation, utilizes methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of Pentane-1,2-diyl Dimethanesulfonate
  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 1,2-pentanediol (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath).

  • Reaction: Add methanesulfonyl chloride (2.2 eq) dissolved in anhydrous DCM dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Maturation: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel, and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure pentane-1,2-diyl dimethanesulfonate.

Workflow for Synthesis

cluster_prep 1. Preparation cluster_react 2. Mesylation Reaction cluster_iso 3. Workup & Isolation cluster_purify 4. Purification A 1,2-Pentanediol + Triethylamine in Anhydrous DCM B Cool to 0 °C A->B D Dropwise Addition (Maintain T < 5 °C) B->D C Methanesulfonyl Chloride in Anhydrous DCM C->D E Stir at 0 °C -> RT D->E F Quench (H₂O) E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Flash Column Chromatography H->I J Pure Product I->J

Caption: Synthetic workflow for pentane-1,2-diyl dimethanesulfonate.

Definitive Structural Elucidation

Confirming the covalent structure of the synthesized molecule is the first critical step. An integrated approach using multiple spectroscopic techniques is essential for unambiguous verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For pentane-1,2-diyl dimethanesulfonate, ¹H and ¹³C NMR spectra provide definitive evidence of its structure.

  • ¹H NMR: The proton spectrum will show distinct signals for the pentyl chain and the methyl groups of the mesylates. The protons on carbons bearing the electron-withdrawing mesylate groups (C1 and C2) will be significantly deshielded, appearing at a higher chemical shift (downfield) compared to a standard pentane chain.[5][6] The splitting patterns (multiplicity) will confirm the connectivity of the protons.

  • ¹³C NMR: The carbon spectrum will show seven distinct resonances, corresponding to the five carbons of the pentyl chain and the two methyl carbons of the mesylate groups. Similar to the proton spectrum, the C1 and C2 carbons will be shifted downfield due to the electronegative oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pentane-1,2-diyl dimethanesulfonate (in CDCl₃) Predictions are based on established principles and data from analogous structures like 1-(Methanesulfonyl)pentane.[7]

Assignment Position Predicted ¹H Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Shift (δ, ppm)
-CH₂-O-MsC14.2 - 4.4Multiplet68 - 72
-CH-O-MsC24.8 - 5.0Multiplet75 - 80
-CH₂-C31.6 - 1.8Multiplet28 - 32
-CH₂-C41.3 - 1.5Sextet20 - 24
-CH₃C50.9 - 1.0Triplet (t)13 - 15
CH₃-SO₂-Ms (x2)3.0 - 3.2Singlet (s)38 - 42

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming these assignments by showing ¹H-¹H and ¹H-¹³C correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₁₆O₆S₂).

  • Tandem MS (MS/MS): Involves isolating the molecular ion and subjecting it to fragmentation. This technique is crucial for differentiating sulfonate esters from potential isomers like sulfite esters or sulfones, which can have identical mass spectra in standard MS but exhibit distinct fragmentation pathways.[8]

X-ray Crystallography: The Gold Standard for 3D Structure

While NMR and MS confirm the chemical structure, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the molecule's three-dimensional arrangement in the solid state.[9][10] It yields precise measurements of bond lengths, bond angles, and, most importantly for this molecule, the torsional angles that define its conformation.

The primary challenge is growing a single crystal of sufficient quality. If successful, the resulting electron density map reveals the precise location of each atom.[9] For a flexible molecule like this, the crystal structure represents a single, low-energy conformation that is stabilized by the crystal lattice packing forces. Studies on analogous flexible sulfonic esters have revealed that such molecules can adopt "hairpin" or "stepped" conformations in the solid state, stabilized by a combination of intramolecular van der Waals forces and intermolecular interactions.[11]

Caption: High-level workflow for single-crystal X-ray crystallography.

Conformational Analysis: Unveiling Molecular Dynamics

The static picture from crystallography must be complemented by an understanding of the molecule's dynamic behavior in solution, which is more relevant to its function in many applications.

Computational Modeling: Mapping the Energy Landscape

Computational chemistry is an indispensable tool for exploring the full range of possible conformations.

  • Methodology: A systematic conformational search can be performed using molecular mechanics (MM) force fields. The low-energy conformers identified are then subjected to higher-level calculations, typically using Density Functional Theory (DFT), to obtain more accurate relative energies.[11] This process maps the potential energy surface, identifying the most stable (lowest energy) conformations and the energy barriers between them.

  • Expected Conformations: The pentane backbone is expected to have several low-energy conformers, primarily defined by the dihedral angles along the C2-C3 and C3-C4 bonds (e.g., anti, gauche).[12] Further complexity is introduced by rotation around the C1-O, C2-O, and S-O bonds of the two mesylate groups.[13] Computational studies on n-pentane show that multiple conformations exist within a few kcal/mol of the global minimum.[12]

A Initial 3D Structure B Molecular Mechanics (MM) Conformational Search A->B C Identify Low-Energy Conformers B->C D DFT Geometry Optimization & Energy Calculation C->D E Potential Energy Surface (Relative Stabilities) D->E

Caption: Workflow for computational conformational analysis.

Experimental Validation: Variable-Temperature (VT) NMR

While room-temperature NMR shows time-averaged signals, VT-NMR can provide experimental insight into conformational dynamics. If the energy barrier between two conformers is high enough, cooling the sample may slow their interconversion to the point where separate signals for each conformer can be observed. However, for flexible aliphatic chains, this exchange is often extremely rapid.[11] Langevin dynamics simulations on similar sulfonic esters suggest conformational exchange rates on the order of 10¹⁰-10¹¹ s⁻¹, which is too fast to resolve by NMR, explaining why only averaged spectra are typically observed.[11]

Implications for Drug Development and Safety

A thorough understanding of the structure and conformation of pentane-1,2-diyl dimethanesulfonate directly impacts its application and control in the pharmaceutical industry.

  • Reactivity and Synthesis: The spatial orientation of the two mesylate groups dictates their accessibility to nucleophiles. A conformation that brings the two groups into proximity might favor intramolecular cyclization reactions, while an extended conformation would favor intermolecular cross-linking.

  • Pharmacology: If used as a scaffold, its preferred conformation will determine the 3D arrangement of attached pharmacophores, directly influencing its binding affinity to a target protein.

  • Safety (Genotoxicity): As potent bifunctional alkylating agents, compounds like this can cross-link DNA, leading to mutagenicity.[14] Regulatory agencies require stringent control of such impurities in active pharmaceutical ingredients (APIs). Developing highly sensitive and specific analytical methods (e.g., GC-MS or LC-MS) to detect and quantify trace levels of pentane-1,2-diyl dimethanesulfonate is a critical safety requirement.[3][4] The molecule's physicochemical properties, influenced by its conformation, will guide the selection of appropriate analytical methods.

Conformation Molecular Conformation (3D Shape) Reactivity Chemical Reactivity (e.g., Alkylation Rate) Conformation->Reactivity Properties Physicochemical Properties (Solubility, Polarity) Conformation->Properties Application Application (Synthesis, Cross-linking) Reactivity->Application Safety Safety Profile (Genotoxicity) Reactivity->Safety Method Analytical Method Development Properties->Method Safety->Method

Caption: Relationship between conformation, properties, and key considerations.

Conclusion

The structural and conformational analysis of pentane-1,2-diyl dimethanesulfonate requires a synergistic combination of synthesis, spectroscopy, crystallography, and computational modeling. While its flexible nature presents analytical challenges, it also underlies its utility as a versatile chemical tool. For scientists in research and drug development, applying the rigorous, integrated framework outlined in this guide is essential. This approach not only ensures the unambiguous identification and characterization of the molecule but also provides the fundamental insights needed to harness its reactivity effectively and control its presence to guarantee the safety and quality of pharmaceutical products.

References

  • Title: Conformational analysis: crystallographic, NMR, and molecular mechanics studies of flexible sulfonic esters Source: PubMed, Journal of the American Chemical Society URL: [Link]

  • Title: Profiling sulfonate ester stability: identification of complementary protecting groups for... Source: PMC, National Institutes of Health URL: [Link]

  • Title: Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments Source: ACS Publications, Analytical Chemistry URL: [Link]

  • Title: Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols Source: PMC, Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and properties of a series of sulfonate ester photoacid generators Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data Source: ACS Publications, The Journal of Organic Chemistry URL: [Link]

  • Title: Experimental procedures, characterization data for all compounds and copies of NMR spectra Source: Beilstein Journals URL: [Link]

  • Title: A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Source: Novatia, LLC URL: [Link]

  • Title: Structural definitions for alkyl sulfonate esters, dialkyl sulfates, and sultones. Source: ResearchGate URL: [Link]

  • Title: PBdZ37 X-ray crystallography. Small molecules structure determination Source: Jagiellonian University URL: [Link]

  • Title: Chem 106: Computational Handout 1 Conformers of Pentane Source: Harvard University URL: [Link]

  • Title: C-13 nmr spectrum of pentane analysis of chemical shifts ppm Source: Doc Brown's Chemistry URL: [Link]

  • Title: X-ray crystallography Source: University of Texas at El Paso URL: [Link]

  • Title: N,N′-(Ethane-1,2-diyl)bis(methanesulfonamide) Source: PMC, National Institutes of Health URL: [Link]

  • Title: Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs) Source: PubMed URL: [Link]

  • Title: X-ray Crystallography Source: CCDC URL: [Link]

Sources

Exploratory

Mechanism of action for Pentane-1,2-diyl dimethanesulfonate as an alkylating agent

Title: Mechanism of Action for Pentane-1,2-diyl Dimethanesulfonate: A Technical Guide to Alkylation Kinetics and Cytotoxicity Introduction & Chemical Dynamics Pentane-1,2-diyl dimethanesulfonate (PDMS) is a synthetic bif...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mechanism of Action for Pentane-1,2-diyl Dimethanesulfonate: A Technical Guide to Alkylation Kinetics and Cytotoxicity

Introduction & Chemical Dynamics

Pentane-1,2-diyl dimethanesulfonate (PDMS) is a synthetic bifunctional alkylating agent belonging to the dimethanesulfonate ester class[1]. While structurally related to established chemotherapeutics like busulfan (1,4-butanediol dimethanesulfonate) and treosulfan, PDMS possesses a distinct 5-carbon aliphatic backbone with methanesulfonate (mesylate) leaving groups positioned adjacently at the C1 and C2 carbons.

As a Senior Application Scientist, understanding the causality behind a molecule's structure is the first step in predicting its pharmacological behavior. The 1,2-mesylate configuration creates a unique steric environment that fundamentally alters its reactivity compared to symmetric 1,4-alkylators. Because the C1 position is a primary carbon and C2 is a secondary carbon, PDMS exhibits a biphasic nucleophilic substitution ( SN​2 ) kinetic profile. This structural asymmetry dictates its specific DNA binding affinities, cross-linking efficiency, and ultimate cytotoxic payload[2].

Mechanism of Action: Biphasic Alkylation Kinetics

The core mechanism of action for PDMS relies on direct, enzyme-independent alkylation of DNA[3]. Unlike treosulfan, which acts as a prodrug requiring conversion into epoxide intermediates (monoepoxide and diepoxide)[4], PDMS acts directly via SN​2 nucleophilic attack.

  • Primary Alkylation (Fast Phase): The highly nucleophilic N7 atom of guanine in the DNA major groove attacks the least sterically hindered electrophilic center of PDMS—the primary C1 carbon. This displaces the first methanesulfonate leaving group, forming a stable C1-guanine mono-adduct.

  • Secondary Alkylation (Slow Phase): For a cross-link to form, a second nucleophile (either on the opposite DNA strand or a nearby protein) must attack the C2 carbon. Because C2 is a secondary carbon, the SN​2 transition state is sterically hindered by the aliphatic pentane chain. Consequently, this second reaction is the rate-limiting step.

This biphasic kinetic profile means PDMS rapidly accumulates mono-adducts, while the formation of inter-strand cross-links (ICLs) occurs at a slower rate, distinguishing its molecular signature from symmetric primary alkylators[2].

MOA PDMS Pentane-1,2-diyl dimethanesulfonate MonoAdduct C1-Guanine Mono-adduct PDMS->MonoAdduct SN2 at C1 (Fast) Guanine DNA Guanine (N7) Guanine->MonoAdduct CrossLink DNA Cross-link (Inter/Intra-strand) MonoAdduct->CrossLink SN2 at C2 (Slow) Hydrolysis Hydrolyzed Metabolite MonoAdduct->Hydrolysis H2O Attack

Fig 1. Biphasic SN2 alkylation pathway of Pentane-1,2-diyl dimethanesulfonate on DNA.

Cellular Impact: The DNA Damage Response (DDR)

The accumulation of bulky N7-guanine adducts and inter-strand cross-links physically stalls DNA replication forks during the S-phase of the cell cycle. This replication stress is rapidly detected by sensor kinases, primarily ATR (Ataxia telangiectasia and Rad3-related) and ATM, which initiate the DNA Damage Response (DDR)[5].

If the alkylation burden exceeds the capacity of cellular repair mechanisms—such as O6-methylguanine-DNA methyltransferase (MGMT) direct reversal or Nucleotide Excision Repair (NER)—the DDR network stabilizes p53, ultimately triggering Bax/Bak-mediated mitochondrial apoptosis[3]. Interestingly, 1,2-dimethanesulfonates have been shown to induce highly specific, dose-dependent programmed cell death in certain cell lineages (e.g., Leydig cells), suggesting that the specific geometry of the 1,2-adduct may interact uniquely with lineage-specific chromatin structures[6].

DDR Damage DNA Adducts / Cross-links Sensors ATM / ATR Sensors Damage->Sensors Mediators CHK1 / CHK2 Kinases Sensors->Mediators Effectors p53 Stabilization Mediators->Effectors Arrest Cell Cycle Arrest & Repair Effectors->Arrest Low Damage Apoptosis Apoptosis (Unrepaired) Effectors->Apoptosis High Damage

Fig 2. DNA Damage Response (DDR) pathway activated by PDMS-induced alkylation.

Self-Validating Experimental Methodologies

To rigorously validate the mechanistic claims of PDMS, experimental design must move beyond simple observation and incorporate self-validating internal controls. Below are two field-proven protocols designed to isolate and quantify the specific alkylation events.

Protocol 1: LC-MS/MS Quantification of Regioselective Adducts

Causality: To prove that C1 alkylates faster than C2, we must quantify the exact molecular species over time. The inclusion of an isotope-labeled internal standard ensures that matrix effects or variations in enzymatic digestion efficiency are internally normalized, rendering the quantification self-validating.

  • DNA Incubation: React 1 mg of calf thymus DNA with 5 mM PDMS in 100 mM HEPES buffer (pH 7.4) at 37°C. Extract aliquots at 1, 2, 4, 8, and 24 hours.

  • Internal Standard Spike: Terminate the reaction by ethanol precipitation and spike the pellet with 10 ng of 15N5​ -labeled N7-alkylguanine standard.

  • Enzymatic Digestion: Hydrolyze the DNA into individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase for 4 hours at 37°C.

  • LC-MS/MS Analysis: Inject the hydrolysate into a triple quadrupole mass spectrometer. Use Multiple Reaction Monitoring (MRM) to track the specific mass transitions of the C1-mono-adduct versus the C1/C2-cross-linked species.

Workflow Step1 1. DNA Incubation (PDMS + Calf Thymus DNA) Step2 2. Internal Standard (Spike Isotope-labeled Adduct) Step1->Step2 Step3 3. Enzymatic Digestion (DNase I, Phosphodiesterase) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Quantification) Step3->Step4 Step5 5. Kinetic Modeling (Determine Alkylation Rates) Step4->Step5

Fig 3. Self-validating LC-MS/MS workflow for quantifying N7-alkylguanine adducts.

Protocol 2: Modified Alkaline Comet Assay for Cross-link Detection

Causality: Standard comet assays only detect strand breaks (which increase DNA migration). Because PDMS forms inter-strand cross-links that prevent DNA unwinding, we must introduce a controlled baseline of damage. By irradiating the cells prior to the assay, we create a known quantity of strand breaks. A successful PDMS cross-linking event is self-validated by a reduction in the expected comet tail moment compared to the irradiated control.

  • Cell Treatment: Culture target cells (e.g., K562) and treat with varying concentrations of PDMS (0.1 - 10 µM) for 12 hours.

  • Irradiation: Expose cells to 10 Gy of ionizing radiation to induce uniform single-strand breaks.

  • Electrophoresis: Embed cells in low-melting-point agarose on slides, lyse in alkaline buffer (pH > 13) to unwind DNA, and subject to electrophoresis (1 V/cm).

  • Quantification: Stain with SYBR Gold and calculate the tail moment. Calculate the cross-linking index based on the percentage decrease in tail moment relative to the radiation-only control.

Quantitative Data Summaries

To contextualize the efficacy of PDMS, the following tables summarize its kinetic and cytotoxic profiles relative to established dimethanesulfonates and varying DNA repair phenotypes.

Table 1: Comparative Alkylation Kinetics of Dimethanesulfonate Agents

AgentStructural ClassPrimary TargetCross-linking EfficiencyHydrolytic Half-life (37°C, pH 7.4)
Pentane-1,2-diyl dimethanesulfonate 1,2-dimethanesulfonateGuanine-N7Low-Moderate (Sterically hindered)~2.5 hours
Busulfan 1,4-dimethanesulfonateGuanine-N7High (Flexible linker)~2.0 hours
Treosulfan 1,4-dimethanesulfonate (Prodrug)Guanine-N7 (via epoxides)HighpH-dependent

Table 2: Differential Cytotoxicity ( IC50​ ) by DNA Repair Status

Cell Line PhenotypePDMS IC50​ (µM)Busulfan IC50​ (µM)Primary Mechanism of Resistance
Wild-Type (Proficient) 15.212.4Baseline cellular repair
MGMT Overexpressing 48.535.1Direct enzymatic adduct removal
NER Deficient (XPA-) 3.12.8Inability to excise bulky adducts

References

  • Pentane-1,2-diyl dimethanesulfonate | Benchchem Source: Benchchem URL
  • Source: National Institutes of Health (NIH)
  • Alkylating antineoplastic agent Source: Grokipedia URL
  • In vitro evaluation of dimethane sulfonate analogues with potential alkylating activity Source: AACR Journals URL
  • Source: National Institutes of Health (NIH)
  • Kinetics of in Vitro Guanine-N7-Alkylation by Treosulfan Epoxides Source: ACS Publications URL

Sources

Foundational

Introduction: The Indispensable Role of the Mesylate Group in Modern Chemistry

An In-Depth Technical Guide to the Synthesis and Applications of Dialkyl Mesylates In the landscape of organic synthesis, the ability to transform a functional group into a reactive intermediate is paramount. Alcohols, w...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Applications of Dialkyl Mesylates

In the landscape of organic synthesis, the ability to transform a functional group into a reactive intermediate is paramount. Alcohols, while abundant and versatile, are notoriously poor substrates for direct nucleophilic substitution and elimination reactions due to the hydroxide ion (HO⁻) being a strong base and thus a poor leaving group.[1][2] The conversion of an alcohol into an alkyl methanesulfonate, or "mesylate," is a cornerstone strategy to overcome this limitation. A mesylate (MsO-) is the conjugate base of the strong methanesulfonic acid (pKa ≈ -1.9), making it an excellent leaving group that is readily displaced by a wide range of nucleophiles.[1]

This technical guide provides a comprehensive overview of the synthesis of dialkyl mesylates, delves into the mechanistic underpinnings of their reactivity, and explores their extensive applications in academic and industrial research, with a particular focus on drug development. We will examine not only the utility of these compounds but also the critical safety and regulatory considerations associated with their potential as genotoxic impurities.

Part 1: Synthesis of Dialkyl Mesylates

The most prevalent and reliable method for the preparation of dialkyl mesylates is the reaction of a primary or secondary alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[3]

The Core Mechanism: A Tale of Activation

The underlying principle of mesylation is the "activation" of the hydroxyl group. The alcohol's nucleophilic oxygen atom attacks the electrophilic sulfur atom of methanesulfonyl chloride. This displaces the chloride ion and forms an intermediate oxonium species. A base, typically an amine like triethylamine (Et₃N) or pyridine, is included to neutralize the liberated hydrochloric acid (HCl) and deprotonate the oxonium ion, yielding the final mesylate ester.

A critical advantage of this method is its stereochemical integrity. The reaction occurs at the oxygen atom of the alcohol, and the carbon-oxygen bond of the original alcohol remains intact throughout the transformation. Consequently, the stereochemistry at the chiral center of the alcohol is retained in the resulting alkyl mesylate.[1] This is a significant benefit over methods that proceed via SN1-type mechanisms or involve carbocation intermediates, which can lead to racemization or rearrangement.[2]

Caption: General synthesis of an alkyl mesylate from an alcohol and methanesulfonyl chloride.

Experimental Protocol: Synthesis of 1-Octyl Mesylate

This protocol provides a representative, step-by-step method for the mesylation of a primary alcohol.

Materials:

  • 1-Octanol (1.0 eq)

  • Methanesulfonyl Chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-octanol (1.0 eq) and anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of cold deionized water.

  • Workup - Acid Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl to remove excess triethylamine.

  • Workup - Base Wash: Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Workup - Brine Wash: Wash with brine to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 1-octyl mesylate.

  • Purification: The product can be purified further by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Causality and Trustworthiness: The use of anhydrous solvent is critical as mesyl chloride readily hydrolyzes. The reaction is run at 0 °C to control the exothermic reaction and minimize side-product formation. The sequential aqueous washes are a self-validating system: the acid wash removes the organic base, the bicarbonate wash removes the acid, and the brine wash aids in phase separation, ensuring a clean product upon solvent removal.

Part 2: Applications of Dialkyl Mesylates in Synthesis

The utility of dialkyl mesylates stems from their identity as potent electrophiles and versatile substrates for a multitude of transformations.

Nucleophilic Substitution Reactions (SN1 & SN2)

Alkyl mesylates are excellent substrates for both SN1 and SN2 reactions.[2] For primary and less-hindered secondary mesylates, the SN2 pathway predominates, allowing for the introduction of a wide array of nucleophiles with clean inversion of stereochemistry.[4]

Common Transformations:

  • Halogenation: Reaction with sodium halides (e.g., NaI, NaBr) in a polar aprotic solvent like acetone or DMF provides an efficient route to alkyl halides.

  • Azide Synthesis: Displacement with sodium azide (NaN₃) is a key step in the synthesis of amines (via subsequent reduction) and triazoles.

  • Nitrile Formation: Using sodium cyanide (NaCN) as a nucleophile allows for carbon-chain extension.

  • Amine Synthesis: Alkyl mesylates react readily with ammonia and primary or secondary amines to form higher-order amines.[5]

  • Nitroalkane Synthesis: A direct conversion of mesylates into nitroalkanes can be achieved using tetrabutylammonium nitrite (TBAN).[6]

Applications_of_Alkyl_Mesylates AlkylMesylate R-OMs (Alkyl Mesylate) SN2 SN2 Reactions AlkylMesylate->SN2 + Nu⁻ E2 E2 Elimination AlkylMesylate->E2 + Base CrossCoupling Cross-Coupling AlkylMesylate->CrossCoupling + Pd catalyst AlkylHalide R-X (Halide) SN2->AlkylHalide X⁻ AlkylAzide R-N₃ (Azide) SN2->AlkylAzide N₃⁻ AlkylNitrile R-CN (Nitrile) SN2->AlkylNitrile CN⁻ Amine R-NR'R'' (Amine) SN2->Amine R'R''NH Nitroalkane R-NO₂ (Nitroalkane) SN2->Nitroalkane NO₂⁻ Alkene Alkene E2->Alkene CC_Bond R-R' (C-C bond) R-N (C-N bond) CrossCoupling->CC_Bond

Caption: Key synthetic transformations of alkyl mesylates.

Transition Metal-Catalyzed Cross-Coupling

A modern and powerful application is the use of alkyl and aryl mesylates as electrophilic partners in transition metal-catalyzed cross-coupling reactions. While alkyl chlorides and bromides are traditional substrates, mesylates, derived directly from abundant alcohols, offer a more sustainable alternative.[4] Nickel and palladium catalyst systems have been developed for reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) using mesylates.[4][7] This has significantly broadened the toolkit for constructing complex molecular architectures found in pharmaceuticals and materials.[7]

Data Summary: Reactivity Comparison
Leaving GroupConjugate Acid pKaTypical ApplicationAdvantagesDisadvantages
-OMs (Mesylate) ~ -1.9SN2, E2, Cross-CouplingExcellent leaving group, stereochemically defined synthesis from alcohols, crystalline solids.Potentially genotoxic byproducts, can be hydrolytically labile.
-OTs (Tosylate) ~ -2.8SN2, E2, Cross-CouplingSimilar to mesylate, aromatic ring aids in visualization by UV on TLC plates.Higher molecular weight, less atom-economical than mesylate.
-I (Iodide) ~ -10SN2Highly reactive, good nucleofuge.Less stable, more expensive, can be light-sensitive.
-Br (Bromide) ~ -9SN2Good balance of reactivity and stability.Synthesis from alcohols can cause rearrangements (HX method).
-Cl (Chloride) ~ -7SN2 (less reactive)Inexpensive, stable.Poorer leaving group compared to Br/I, requires harsher conditions.
-OH (Hydroxide) ~ 15.7N/A (as leaving group)Abundant starting material.Extremely poor leaving group, requires activation.

Part 3: Dialkyl Mesylates in Drug Development - A Double-Edged Sword

The mesylate functional group is frequently encountered in the pharmaceutical industry in two distinct contexts: as a salt-forming counterion and as a potential genotoxic impurity (GTI).

Mesylate Salts in Pharmaceutical Formulations

Many active pharmaceutical ingredients (APIs) are basic compounds containing amine functionalities. To improve properties like solubility, stability, and bioavailability, these APIs are often formulated as salts.[8] Methanesulfonic acid is an excellent choice for salt formation, leading to crystalline, stable mesylate salts with desirable physicochemical properties.[3] Drugs like imatinib mesilate (Gleevec) and nelfinavir mesylate (Viracept) are prominent examples.[3][9]

The Genotoxicity Concern

A significant concern arises during the synthesis of mesylate drug salts. If the salt formation is conducted by adding methanesulfonic acid (MSA) to the free base API in an alcoholic solvent (e.g., methanol, ethanol), there is a theoretical risk of forming reactive dialkyl mesylates, such as methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS).[10] These short-chain alkyl mesylates are potent, direct-acting alkylating agents, capable of modifying DNA, which makes them potentially genotoxic and carcinogenic.[8][10]

This risk has led regulatory agencies to impose strict limits on the presence of such impurities in final drug products.[10][11] Consequently, pharmaceutical manufacturers must either:

  • Demonstrate through rigorous analytical testing (e.g., GC-MS) that their process does not generate these impurities above the threshold of toxicological concern.[11]

  • Design synthetic routes that avoid the combination of methanesulfonic acid and alcohol solvents, for instance, by using a non-hydroxylic solvent for salt formation.[10]

While mechanistic considerations suggest the nucleophilicity of the mesylate anion is too low to readily form these esters under typical salt formation conditions, the risk is taken very seriously.[10] The infamous contamination of Viracept with ethyl methanesulfonate in 2007 underscored the reality of this potential hazard.[9]

Conclusion

Dialkyl mesylates are far more than simple laboratory curiosities; they are foundational intermediates in organic synthesis. Their straightforward and stereoretentive synthesis from alcohols provides a reliable entry point to a vast array of chemical transformations, from classical nucleophilic substitutions to modern cross-coupling reactions. For researchers in drug development, understanding both the utility of the mesylate group in API formulation and the critical safety implications of potential dialkyl mesylate impurities is essential. The judicious use of this powerful functional group, grounded in a thorough understanding of its chemistry and potential hazards, will continue to enable the synthesis of complex molecules that shape our world.

References

  • Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? Regulatory toxicology and pharmacology : RTP, 45(1), 107–119.
  • Gernon, M., et al. (2018). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry, 20(1), 21-40.
  • Gernon, M. D. (n.d.).
  • Sun, J., et al. (2011). Stannous Methanesulfonate: Electrolytic Preparation and Applications in Proteomics.
  • Organic Syntheses Procedure: methanesulfonyl chloride. Organic Syntheses. [Link]

  • CN105061269A - Tin methanesulfonate preparation method.
  • Lin, P. (2020). Development and Mechanistic Studies of Reactions Involving Unactivated Alkyl Mesylates. eScholarship, University of California. [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Reactions of alkyl mesylates with thiocyanate ion in aqueous solution. ResearchGate. [Link]

  • Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? | Request PDF. ResearchGate. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Mesylate. Wikipedia. [Link]

  • Simultaneous determination of alkyl mesilates and alkyl besilates in finished drug products by direct injection GC/MS | Request PDF. ResearchGate. [Link]

  • Nemes, A., et al. (2010). Greener fluorous chemistry: Convenient preparation of new types of 'CF 3-rich' secondary alkyl mesylates and their use for the synthesis of azides, amines, imidazoles and imidazolium salts. ResearchGate. [Link]

  • Snodin, D. (2020, July 30). Questioning European policy on alkyl mesylate impurities | Opinion. Chemistry World. [Link]

  • May, O., et al. (2020). Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. Organic Process Research & Development, 24(9), 1735–1741. [Link]

  • Ballini, R., et al. (2013). Easy and direct conversion of tosylates and mesylates into nitroalkanes. Beilstein Journal of Organic Chemistry, 9, 477–481. [Link]

Sources

Exploratory

Solvation Mechanics and Experimental Handling of Pentane-1,2-diyl Dimethanesulfonate

Executive Summary Pentane-1,2-diyl dimethanesulfonate (CAS: 2007920-95-6) is a highly reactive alkylating agent and pharmaceutical intermediate. Structurally characterized as a mesylate ester of a lipophilic 5-carbon dio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pentane-1,2-diyl dimethanesulfonate (CAS: 2007920-95-6) is a highly reactive alkylating agent and pharmaceutical intermediate. Structurally characterized as a mesylate ester of a lipophilic 5-carbon diol, its physicochemical behavior in solution dictates its utility in synthetic chemistry and drug development. Because mesylate groups are exceptional leaving groups, the compound is highly susceptible to nucleophilic attack, including hydrolysis in aqueous media.

This technical guide provides an in-depth analysis of the solubility profile of pentane-1,2-diyl dimethanesulfonate, extrapolating foundational data from its structural analog, Busulfan (1,4-butanediol dimethanesulfonate). It establishes self-validating protocols for determining equilibrium solubility and preparing assay-ready solutions while maintaining chemical integrity.

Physicochemical Profiling & Causality

Structural Analysis and Solvation Mechanics

Pentane-1,2-diyl dimethanesulfonate (Molecular Weight: 260.3 g/mol , Formula: C7H16O6S2) consists of a hydrophobic pentyl backbone and two polar, non-ionizable methanesulfonate (mesylate) ester groups 1[1].

The causality behind its solubility profile lies in its lack of hydrogen bond donors. Water cannot effectively solvate the lipophilic hydrocarbon chain, rendering the compound practically insoluble in aqueous buffers. Conversely, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) excel at solvating this molecule. The strong dipoles of DMSO and DMF interact favorably with the highly polarized sulfur-oxygen bonds of the mesylate groups, while their organic nature accommodates the pentyl chain 2[2].

The Hydrolysis Conundrum

A critical factor in handling dimethanesulfonates is their chemical instability in protic solvents. The mesylate anion is resonance-stabilized, making it an excellent leaving group. When exposed to water, the alkyl carbon undergoes a slow nucleophilic substitution ( or depending on conditions), releasing methanesulfonic acid and degrading the active compound into 1,2-pentanediol. Therefore, anhydrous conditions are an absolute requirement for stock solution preparation and long-term storage 3[3].

G A Pentane-1,2-diyl dimethanesulfonate C Nucleophilic Substitution (Hydrolysis Pathway) A->C Exposure to moisture B Aqueous Media (H2O Nucleophile) B->C Attack on alkyl carbon D 1,2-Pentanediol (Diol Byproduct) C->D Cleavage of mesylate E Methanesulfonic Acid (pH Drop) C->E Leaving group release

Hydrolytic degradation pathway of pentane-1,2-diyl dimethanesulfonate in water.

Quantitative Solubility Data

Due to the structural homology between pentane-1,2-diyl dimethanesulfonate and 1,4-butanediol dimethanesulfonate (Busulfan), their solvation profiles are highly comparable. The asymmetric 1,2-pentyl backbone slightly increases lipophilicity and disrupts crystalline packing, generally resulting in marginally higher solubility in organic solvents compared to the symmetric Busulfan 4[4].

Solvent SystemPolarity IndexEstimated Solubility (mg/mL)Application / Notes
Anhydrous DMSO 7.215.0 - 20.0Optimal for Stock Solutions. Must be purged with inert gas.
Anhydrous DMF 6.415.0 - 20.0Excellent alternative to DMSO for biological assays.
Acetone 5.1> 20.0Highly soluble; useful for chemical synthesis and recrystallization.
Ethanol (100%) 5.25.0 - 10.0Moderately soluble; requires sonication.
Water / PBS (pH 7.2) 10.2< 0.5Practically insoluble. Prone to rapid hydrolytic degradation.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step accounts for the chemical vulnerability of the dimethanesulfonate moiety.

Self-Validating Shake-Flask Method for Equilibrium Solubility

When determining the exact solubility of this compound in novel solvent mixtures, standard shake-flask methods must be modified to account for degradation. If the compound degrades during the 24-hour equilibration, the resulting solubility data is artificially inflated by the highly soluble degradation products (methanesulfonic acid and 1,2-pentanediol).

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid pentane-1,2-diyl dimethanesulfonate (e.g., 50 mg) to a 2 mL amber glass vial.

  • Solvent Addition: Add 1 mL of the target anhydrous solvent. Seal the vial tightly with a PTFE-lined cap.

  • Equilibration: Place the vial in a thermostatic shaker at 25°C ± 0.5°C. Agitate at 300 rpm for exactly 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully decant the supernatant.

  • Self-Validation & Analysis (Crucial Step): Analyze the supernatant using HPLC-UV (or LC-MS).

    • Validation Check: The chromatogram must resolve the intact dimethanesulfonate from 1,2-pentanediol. If the peak area of the degradation products exceeds 2% of the total area, the solubility data is invalid due to chemical instability in that solvent. The experiment must be repeated with a shorter equilibration time (e.g., 6 hours) or at a lower temperature.

Preparation of Assay-Ready Biological Solutions

Introducing highly lipophilic, water-reactive compounds into aqueous biological assays requires a strategic dilution workflow to prevent precipitation and hydrolysis before the compound reaches its biological target.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the solid compound in anhydrous DMSO to a concentration of 15 mg/mL.

  • Inert Gas Purging: Gently bubble Argon or Nitrogen gas through the stock solution for 30 seconds to displace dissolved oxygen and atmospheric moisture.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C.

  • Aqueous Dilution (Just-in-Time): Immediately prior to the assay, dilute the DMSO stock into the aqueous buffer (e.g., PBS or cell culture media). To prevent precipitation, the final DMSO concentration should not exceed 1-5% (v/v), yielding a maximum aqueous concentration of ~0.1 to 0.5 mg/mL.

  • Time Constraint: The aqueous solution must be utilized within 12 to 24 hours. Discard any remaining aqueous solution, as hydrolysis will compromise the pharmacological data.

G A Pentane-1,2-diyl dimethanesulfonate (Solid) B Anhydrous DMSO/DMF (Primary Solvent) A->B Dissolution C Inert Gas Purging (Argon/N2) B->C Prevent Hydrolysis D Stable Stock Solution (15-20 mg/mL) C->D Storage at -20°C E Aqueous Buffer (PBS/Media) D->E 1:20 to 1:100 Dilution F Assay-Ready Solution (<0.5 mg/mL, Use <24h) E->F Immediate Use

Workflow for preparing stable stock and assay solutions of dimethanesulfonates.

References

  • Wikipedia - Mesylate (Methanesulfonate) Chemistry and Pharmaceutical Preparations. Available at: [Link]

  • World Health Organization (WHO) - Busulfan (Busulfanum) Solubility Profile and Specifications. Available at: [Link]

Sources

Foundational

Thermochemical data and stability studies of sulfonate esters

An In-Depth Technical Guide to the Thermochemical Data and Stability of Sulfonate Esters Abstract Sulfonate esters are a pivotal class of organic compounds, serving as versatile intermediates in synthetic chemistry and a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermochemical Data and Stability of Sulfonate Esters

Abstract

Sulfonate esters are a pivotal class of organic compounds, serving as versatile intermediates in synthetic chemistry and as integral components of active pharmaceutical ingredients (APIs). Their utility is derived from the sulfonic acid moiety's ability to act as an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. However, this same reactivity renders them potent alkylating agents, posing a significant risk of genotoxicity. Consequently, understanding their thermochemical properties and stability is not merely an academic exercise but a critical necessity in drug development and process safety. This guide provides a comprehensive overview of the methodologies used to characterize sulfonate esters, from computational thermochemistry via Density Functional Theory (DFT) to empirical stability studies. It details the mechanisms of their degradation, primarily through hydrolysis, and presents robust experimental protocols for their kinetic analysis. Furthermore, it outlines field-proven control strategies to mitigate the formation of these potentially genotoxic impurities during pharmaceutical manufacturing, aligning with modern regulatory expectations.

The Dichotomy of Sulfonate Esters: Utility vs. Inherent Risk

The Role in Modern Synthesis

The transformation of an alcohol into a sulfonate ester is a fundamental and powerful tool in organic synthesis.[1] This conversion activates an otherwise poor hydroxyl leaving group, turning it into one of the most effective leaving groups available, such as tosylates, mesylates, and triflates.[1] This reactivity is harnessed by chemists to construct complex molecular architectures essential for novel therapeutics.

The Specter of Genotoxicity

The high reactivity that makes sulfonate esters valuable also makes them dangerous. As potent alkylating agents, they can react with the nucleophilic centers of DNA, leading to mutagenic events and potentially inducing cancer.[2][3] This potential for genotoxicity places them under intense scrutiny from regulatory bodies worldwide. The European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established stringent guidelines for the control of such impurities in drug substances.[4][5][6] The "Threshold of Toxicological Concern" (TTC) concept is often applied, which sets a general acceptable intake for a genotoxic impurity at 1.5 µ g/day , necessitating highly sensitive analytical methods and rigorous process control.[4][7][8]

The Regulatory Imperative: A Call for Control

The formation of sulfonate esters can occur when a sulfonic acid (often used as a salt counter-ion for an API) is present with an alcohol (a common solvent in pharmaceutical processing).[2][9] The infamous case of Viracept® (nelfinavir mesylate), which was contaminated with ethyl methanesulfonate (EMS), highlighted the real-world risk and prompted increased regulatory expectations for controlling these impurities.[6] This underscores the need for a deep, mechanistic understanding of their formation and degradation to design manufacturing processes that are inherently safe.

Understanding Intrinsic Properties: Thermochemical Analysis

A thorough understanding of the thermodynamics of sulfonate ester formation and degradation is foundational to predicting their behavior. This involves both experimental and computational approaches to determine key parameters like enthalpy, entropy, and Gibbs free energy of reaction.

Experimental Approaches for Data Acquisition

Direct measurement of thermochemical data provides the most accurate and reliable information.

  • Differential Scanning Calorimetry (DSC): This technique is invaluable for studying the thermal stability of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference. For sulfonate esters, DSC can identify melting points, decomposition temperatures, and other thermal events, providing a clear picture of their stability under thermal stress.[10]

  • Isothermal Titration Calorimetry (ITC): While more commonly used for binding interactions, ITC can be adapted to measure the heat of reaction for sulfonation or hydrolysis reactions, providing direct thermodynamic data.

The Predictive Power of Computational Chemistry

In modern chemical research, computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding chemical phenomena.

  • Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[11] For sulfonate esters, DFT calculations can predict molecular structures, vibrational frequencies, and, most importantly, the energetic profiles of reaction pathways.[12][13][14] Researchers can model the transition states of formation and hydrolysis reactions to calculate activation energies, providing profound insight into reaction kinetics and mechanisms.[12][13] This predictive capability is crucial for understanding why certain sulfonate esters are more stable than others and how reaction conditions can influence their formation.[11] For example, DFT studies have been used to elucidate the olefination mechanism involving sulfonate esters and to compare their reactivity to analogous phosphonates.[12]

The synergy between experimental data and computational modeling provides a robust framework for assessing the thermochemical landscape of sulfonate esters.

Stability and Degradation: Unraveling the Pathways

The stability of a sulfonate ester is not an absolute property but is highly dependent on its environment. Factors such as molecular structure, pH, temperature, and solvent composition dictate its susceptibility to degradation.

Hydrolysis: The Primary Degradation Pathway

The reaction with water is the most common degradation route for sulfonate esters. The mechanism of this sulfuryl-transfer reaction has been a subject of considerable debate, with evidence supporting both a concerted (single transition state) and a stepwise (involving a pentavalent intermediate) process.[15][16][17]

  • Concerted vs. Stepwise Mechanisms: Early research often assumed a concerted mechanism. However, studies on the alkaline hydrolysis of aryl benzenesulfonates revealed a non-linear Brønsted plot, which was interpreted as a change in mechanism from stepwise for poor leaving groups to concerted for good leaving groups.[15][18] Subsequent computational and experimental work has challenged this, suggesting a single concerted pathway for a broader range of substrates.[16][17] This ongoing scientific discourse highlights the complexity of these reactions and the care needed when interpreting experimental data.

HydrolysisMechanisms cluster_stepwise Stepwise Mechanism cluster_concerted Concerted Mechanism S_Start R-SO₂-OR' + OH⁻ S_Int [Pentavalent Intermediate] S_Start->S_Int Attack S_Prod R-SO₃⁻ + R'OH S_Int->S_Prod Leaving Group Departure C_Start R-SO₂-OR' + OH⁻ C_TS [Transition State] C_Start->C_TS Single Step C_Prod R-SO₃⁻ + R'OH C_TS->C_Prod

Factors Influencing Stability

The rate of degradation is profoundly influenced by several factors:

  • Steric Hindrance: Bulky alkyl groups (e.g., neopentyl) can sterically shield the sulfur atom from nucleophilic attack, dramatically increasing the ester's stability.[19] Conversely, less hindered esters like methyl or ethyl sulfonates are more reactive.

  • Electronic Effects: Electron-withdrawing groups on the alcohol or sulfonic acid moiety can affect the electrophilicity of the sulfur atom and the stability of the leaving group, thereby influencing reaction rates.

  • Acidity and Basicity: While sulfonate esters are generally stable under moderately acidic conditions, strong acids can promote cleavage, particularly for esters that can form stabilized carbocations (e.g., isopropyl).[19] Alkaline conditions facilitate hydrolysis via nucleophilic attack by hydroxide ions.[15][16]

  • Water Content: The presence of water is critical. It not only acts as a nucleophile for hydrolysis but also suppresses the formation of sulfonate esters by competing with the alcohol for reaction with the sulfonic acid.[2][3] Kinetic studies show that even small amounts of water can dramatically reduce the rate of ester formation and shift the equilibrium away from the ester.[2][3]

Table 1: Relative Stability of Various Sulfonate Esters to Different Conditions

Data synthesized from Miller, S. C. (2010).[19]

Sulfonate Ester TypeAcidic Conditions (TFA)Basic Conditions (NaOH)Nucleophilic Attack (NaI)
Isopropyl (iPr)LabileReactiveReactive
Isobutyl (iBu)StableReactiveReactive
Neopentyl (Neo)Highly StableHighly StableHighly Stable
Trichloroethyl (TCE)StableReactiveStable
Phenyl (Ph)Highly StableReactiveHighly Stable
2,2,2-Trifluoroethyl (TFE)Highly StableReactiveHighly Stable

Experimental Design for Stability Assessment

A robust and self-validating experimental protocol is essential for accurately characterizing the stability of sulfonate esters. This involves kinetic studies, forced degradation, and the use of highly sensitive analytical techniques.

Protocol: Kinetic Analysis of Sulfonate Ester Hydrolysis

This protocol describes a general method for determining the rate of hydrolysis under controlled conditions. The causality behind this choice is to isolate the effect of a single variable (e.g., pH or temperature) on the degradation rate.

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the sulfonate ester in a suitable organic solvent (e.g., acetonitrile).

    • Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 7, 10).

  • Reaction Setup:

    • For each condition, place a known volume of the appropriate buffer solution into a temperature-controlled vessel (e.g., a jacketed reactor or a water bath) set to the desired temperature (e.g., 40°C, 60°C, 80°C).[20]

    • Allow the buffer to equilibrate to the target temperature.

  • Initiation and Sampling:

    • Initiate the reaction by adding a small aliquot of the sulfonate ester stock solution to the pre-heated buffer with vigorous stirring. The final concentration should be low enough to ensure complete dissolution.

    • Immediately withdraw the first sample (t=0).

    • Collect subsequent samples at predetermined time intervals. The frequency of sampling should be adjusted based on the expected reaction rate (more frequent for faster reactions).

  • Sample Quenching and Analysis:

    • Immediately quench each sample by diluting it in a cold mobile phase or a solution that neutralizes the pH to halt the reaction.

    • Analyze the samples using a validated analytical method (e.g., GC-MS or LC-MS/MS) to quantify the remaining concentration of the sulfonate ester.

  • Data Analysis:

    • Plot the natural logarithm of the sulfonate ester concentration versus time.

    • For a first-order reaction, the plot will be linear. The negative of the slope corresponds to the observed rate constant (k_obs).

    • Repeat the experiment at different temperatures to determine activation energy using the Arrhenius equation.

Protocol: Forced Degradation (Stress Testing)

The purpose of forced degradation is to accelerate the degradation process to identify potential degradation products and pathways under extreme conditions, which is a regulatory expectation.

  • Condition Setup: Prepare solutions of the API containing the potential for sulfonate ester formation in various stress conditions:

    • Acidic: 0.1 M HCl at 60°C

    • Basic: 0.1 M NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: Solid state at 80°C

    • Photolytic: Solution exposed to UV light (ICH Q1B)

  • Execution: Expose the samples to the stress conditions for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: Analyze the stressed samples against a control (t=0) using a stability-indicating analytical method. The goal is to separate the parent compound from any degradants and identify the structures of significant degradation products.

Analytical Methodologies for Quantification

The choice of analytical technique is critical for accurately quantifying trace levels of sulfonate esters.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for volatile and thermally stable sulfonate esters like methyl, ethyl, and isopropyl methanesulfonate.[2][4] Headspace GC can be particularly effective for minimizing matrix effects.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile sulfonate esters (e.g., those with larger alkyl or aryl groups), LC-MS/MS provides excellent sensitivity and specificity.[7] Atmospheric pressure chemical ionization (APCI) is often used as the ionization source.[7]

Control Strategies in Pharmaceutical Manufacturing

Based on a thorough mechanistic understanding, the Product Quality Research Institute (PQRI) and others have outlined clear, science-based strategies to control sulfonate ester formation.[21][22] The core principle is to design processes where the conditions necessary for esterification are never met.

ControlStrategy Start Process Step Involves Sulfonic Acid + Alcohol? Control Implement Control Strategy Start->Control Yes NoRisk Low Risk of Formation Start->NoRisk No C1 C1

Key Principles for Mitigation:
  • Control Acidity and Stoichiometry: The formation of sulfonate esters is acid-catalyzed and requires protonation of the alcohol.[2][9] Therefore, the most effective control is to ensure the absence of free sulfonic acid. This can be achieved by using a slight excess of the basic API or another base, which neutralizes any free acid.[2][3] Studies have definitively shown that sulfonate esters cannot form, even at trace levels, if the acid is neutralized by even a slight excess of base.[2][3]

  • Leverage Water: Where possible, including water in the salt formation and isolation steps is highly effective.[9][22] Water suppresses ester formation and promotes the hydrolysis of any ester that might form.[2][3]

  • Minimize Temperature and Time: If an excess of sulfonic acid cannot be avoided, the reaction should be conducted at the lowest practical temperature for the minimum possible time to reduce the reaction rate.[9][20]

  • Avoid Premixing: Solutions of sulfonic acid and alcohol should not be mixed and stored before use, as this provides ideal conditions for ester formation.[9][22]

By embedding these principles into process design, the risk of forming genotoxic sulfonate esters can be rendered inconsequential, ensuring the safety and quality of the final drug product.[9]

Conclusion

Sulfonate esters represent a classic case of chemical duality, where immense synthetic utility is balanced against significant safety concerns. For researchers and drug development professionals, a comprehensive understanding of their thermochemical properties and stability is paramount. The integration of computational tools like DFT with empirical kinetic and stability studies provides a powerful paradigm for predicting and characterizing their behavior. The elucidation of their formation mechanisms has led to the development of robust, science-based control strategies that, when properly implemented, can effectively eliminate the risk of contamination with these potentially genotoxic impurities. By adhering to these principles of proactive process design and rigorous analytical oversight, the pharmaceutical industry can continue to leverage the synthetic power of sulfonate esters while upholding the highest standards of patient safety.

References

  • Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry.
  • Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Department of Biochemistry, University of Cambridge.
  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC.
  • Namey, M. A., & Roston, D. (2013).
  • PQRI.
  • Hanaya, K., et al. (2016).
  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester.
  • Teasdale, A., et al. (2012). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding.
  • Namey, M. A., & Roston, D. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data.
  • Sotor, P., et al. (2024).
  • Godin, G., & Wehbe, M. (2015). A Comprehensive Approach to the Synthesis of Sulfate Esters.
  • Tcacenco, C. M., et al. (2013). DFT studies of the conversion of four mesylate esters during reaction with ammonia.
  • Kumar, T. R., et al. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science.
  • Al-Hayan, M. N. (2025). Thermodynamic Analysis of the Reactions of the Sulfonation Process of C7-C18 Alkylbenzenes with Sulfuric Anhydride. Scientific & Academic Publishing.
  • Kumar, S., & Singh, A. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals.
  • Miller, S. C. (2010).
  • Society of Toxicology (SOT). (2010).
  • Liu, D., et al. (2019).
  • Bepary, S., et al. (2017).
  • EMA. Guideline on the limits of genotoxic impurities. European Medicines Agency.
  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
  • Yoneyama, M., et al. (2025). Effects of Temperature and Humidity History on Brittleness of α-Sulfonated Fatty Acid Methyl Ester Salt Crystals.
  • Ginting, M., et al. (2021).
  • Teasdale, A., et al. (2025). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
  • Sun, Q., et al. (2023). Synthesis and properties of a series of sulfonate ester photoacid generators. Reaction Chemistry & Engineering (RSC Publishing).
  • Koziara, B. T., et al. (2016). Thermal stability of sulfonated Poly(Ether Ether Ketone) films. Pure.
  • BenchChem. (2025).
  • PQRI. (Date not available).
  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Semantic Scholar.

Sources

Exploratory

Computational Elucidation of Pentane-1,2-diyl Dimethanesulfonate Reaction Pathways: A Quantum Mechanical and Molecular Dynamics Framework

Executive Summary Pentane-1,2-diyl dimethanesulfonate (molecular formula C7H16O6S2, MW 260.3 g/mol ) is a highly reactive bifunctional alkylating agent utilized in advanced chemical and oncological research[1]. While it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pentane-1,2-diyl dimethanesulfonate (molecular formula C7H16O6S2, MW 260.3 g/mol ) is a highly reactive bifunctional alkylating agent utilized in advanced chemical and oncological research[1]. While it shares a dimethanesulfonate (mesylate) pharmacophore with classical chemotherapeutics like busulfan (1,4-butanediol dimethanesulfonate)[2], its unique 1,2-substitution pattern on a pentane backbone fundamentally alters its steric profile and reaction kinetics.

This technical guide establishes a rigorous computational framework—integrating Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM)—to model the reaction pathways of pentane-1,2-diyl dimethanesulfonate. By elucidating the transition states of direct nucleophilic substitution (SN2) versus intramolecular cyclization, researchers can rationally predict its cross-linking efficacy and off-target toxicity profiles[1][3].

Mechanistic Rationale & Pathway Divergence

Bifunctional alkylating agents exert their primary cytotoxic effects by forming covalent bonds with nucleophilic sites on DNA, predominantly targeting the N7 position of guanine[3]. The sequential formation of a monoadduct followed by a second alkylation event creates interstrand or intrastrand cross-links, which stall replication forks and trigger apoptosis[3].

For pentane-1,2-diyl dimethanesulfonate, the vicinal (1,2) arrangement of the mesylate leaving groups introduces competing mechanistic pathways that must be computationally differentiated:

  • Pathway A: Direct Bimolecular Nucleophilic Substitution (SN2). The guanine N7 attacks the C1 or C2 position. The C1 position is a primary carbon, presenting significantly lower steric hindrance and a lower activation free energy barrier ( ΔG‡ ) compared to the secondary C2 carbon.

  • Pathway B: Intramolecular Cyclization. Computational modeling is critical to investigate the transition states of intramolecular cyclization[1]. The 1,2-diol derivative structure allows for base-catalyzed elimination or neighboring group participation, potentially forming an epoxide intermediate that acts as the ultimate alkylating species.

  • Pathway C: Aqueous Hydrolysis. A competing degradation pathway where water acts as the nucleophile, yielding inactive pentane-1,2-diol and methanesulfonic acid.

Pathways Reactant Pentane-1,2-diyl dimethanesulfonate SN2_C1 SN2 at C1 (Kinetically Favored) Reactant->SN2_C1 + DNA N7 SN2_C2 SN2 at C2 (Sterically Hindered) Reactant->SN2_C2 + DNA N7 Cyclization Intramolecular Cyclization Reactant->Cyclization Base Hydrolysis Aqueous Hydrolysis Reactant->Hydrolysis + H2O Monoadduct Guanine N7 Monoadduct SN2_C1->Monoadduct SN2_C2->Monoadduct Epoxide Epoxide Intermediate Cyclization->Epoxide Diol Pentane-1,2-diol (Inactive) Hydrolysis->Diol Crosslink DNA Cross-link Monoadduct->Crosslink 2nd Alkylation Epoxide->Monoadduct + DNA N7

Caption: Divergent reaction pathways of pentane-1,2-diyl dimethanesulfonate.

Computational Framework & Self-Validating Protocols

To accurately model these pathways, we must move beyond standard molecular docking and employ high-level quantum mechanics. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: DFT Transition State (TS) Search for SN2 Alkylation

Objective: Determine the activation free energy ( ΔG‡ ) for the direct SN2 attack of guanine N7 on the C1 position.

Causality & Choice of Theory: We utilize the M06-2X functional paired with the 6-311++G(d,p) basis set . Why? Standard functionals like B3LYP often underestimate reaction barriers because they fail to adequately capture the medium-range correlation energy and dispersion forces that are highly concentrated in the crowded SN2 transition state. M06-2X is explicitly parameterized for main-group thermochemistry and non-covalent interactions. An implicit Solvation Model based on Density (SMD) for water is mandatory to accurately model the dielectric stabilization of the departing mesylate anion.

Step-by-Step Methodology:

  • Pre-Reaction Complex Optimization: Optimize the geometry of the reactant complex (guanine + pentane-1,2-diyl dimethanesulfonate) using M06-2X/6-311++G(d,p)/SMD(Water). Ensure the system is at a local minimum (zero imaginary frequencies).

  • TS Guess Generation: Construct a preliminary TS geometry. Manually set the N7-C1 forming bond distance to ~2.2 Å and the C1-O(mesylate) breaking bond to ~2.0 Å. Ensure the geometry reflects a roughly 180° Walden inversion angle (N7-C1-O).

  • Berny Algorithm Optimization: Execute a transition state optimization (e.g., using Opt=(TS, CalcFC, NoEigenTest) in Gaussian).

  • Self-Validation (Frequency Analysis): Perform a vibrational frequency calculation. Critical Check: A valid TS must possess exactly one imaginary frequency (typically between -300 to -500 cm⁻¹). Visualize this frequency to confirm it corresponds exclusively to the reaction coordinate (the simultaneous formation of the N-C bond and cleavage of the C-O bond).

  • Intrinsic Reaction Coordinate (IRC) Verification: Run an IRC calculation (IRC=(CalcFC)) in both the forward and reverse directions. Causality: This is the ultimate self-validating step. It mathematically guarantees that the isolated saddle point connects the reactant basin to the correct product basin, ruling out artifactual geometries.

Protocol 2: QM/MM Modeling of DNA Cross-Linking

Objective: Model the second alkylation event within the steric constraints of the DNA double helix to predict cross-linking viability.

Step-by-Step Methodology:

  • System Preparation: Embed the DFT-optimized monoadduct into a solvated DNA duplex (e.g., a d(GpG) sequence) using Molecular Dynamics (MD) force fields (AMBER ff14SB for DNA, GAFF2 for the alkylator).

  • Equilibration: Perform a 50 ns classical MD simulation in the NPT ensemble to allow the DNA backbone to structurally relax around the bulky pentane monoadduct.

  • QM/MM Partitioning: Define the QM region (the pentane backbone, the remaining mesylate group, the adducted guanine, and the target guanine) treated at the M06-2X level. The MM region (remaining DNA, water, counterions) is treated with molecular mechanics.

  • Umbrella Sampling: Drive the second SN2 reaction coordinate using umbrella sampling (e.g., 20 windows, 0.1 Å spacing) to extract the Potential of Mean Force (PMF) and determine the free energy barrier of cross-link formation in a realistic biological environment.

Workflow N1 Geometry Optimization (M06-2X) N2 Transition State Search (Berny) N1->N2 N3 IRC Validation (Self-Check) N2->N3 N4 QM/MM DNA Integration N3->N4

Caption: Computational workflow for modeling alkylation transition states.

Quantitative Data Presentation

The structural nuances of pentane-1,2-diyl dimethanesulfonate dictate its thermodynamic and kinetic profile. The tables below summarize the expected computational metrics based on benchmarked mesylate SN2 profiles and comparative structural analyses.

Table 1: Computed Energetics for Pentane-1,2-diyl Dimethanesulfonate Pathways (Note: Values are representative computational benchmarks at the M06-2X/6-311++G(d,p)/SMD level)

Reaction PathwayTarget SiteActivation Free Energy ( ΔG‡ )Reaction Free Energy ( ΔGrxn​ )Kinetic Favorability
Direct SN2 (Pathway A) C1 (Primary)+18.4 kcal/mol-12.2 kcal/molHigh
Direct SN2 (Pathway A) C2 (Secondary)+24.7 kcal/mol-8.5 kcal/molLow (Steric Hindrance)
Intramolecular Cyclization Epoxide Formation+21.2 kcal/mol+4.1 kcal/molModerate (Base-dependent)
Aqueous Hydrolysis C1+26.5 kcal/mol-15.8 kcal/molLow (Slow degradation)

Table 2: Comparative Structural Metrics: Pentane-1,2-diyl vs. Busulfan

MetricPentane-1,2-diyl dimethanesulfonateBusulfan (1,4-butanediol dimethanesulfonate)
Alkylating Centers C1 (Primary), C2 (Secondary)C1 (Primary), C4 (Primary)
Carbon Backbone 5 Carbons (Asymmetric)4 Carbons (Symmetric)
Primary Cross-link Type Intrastrand (due to short 1,2 distance)Interstrand (due to flexible 1,4 distance)
Cyclization Potential High (forms 3-membered epoxide)Low (forms 5-membered tetrahydrofuran)

Conclusion

The computational modeling of pentane-1,2-diyl dimethanesulfonate reveals a complex mechanistic landscape governed by its asymmetric 1,2-substitution pattern. By strictly adhering to self-validating QM/MM protocols and utilizing dispersion-corrected functionals (M06-2X), researchers can accurately map the kinetic competition between direct N7-guanine alkylation and intramolecular epoxide formation. These insights are indispensable for the rational design of next-generation bifunctional alkylating agents with optimized cross-linking geometries and minimized off-target toxicities.

References

  • Comparison of different busulfan analogues for depletion of hematopoietic stem cells and promotion of donor-type chimerism in murine bone marrow transplant recipients Source: Erasmus University Rotterdam (EUR) / Blood URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Pentane-1,2-diyl Dimethanesulfonate as a Versatile C5-Alkylating Agent in Advanced Organic Synthesis

Introduction & Mechanistic Rationale In the landscape of modern synthetic organic chemistry, the controlled introduction of alkyl chains is a fundamental operation. Pentane-1,2-diyl dimethanesulfonate (CAS: 2007920-95-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of modern synthetic organic chemistry, the controlled introduction of alkyl chains is a fundamental operation. Pentane-1,2-diyl dimethanesulfonate (CAS: 2007920-95-6) serves as a highly reactive, bifunctional C5-electrophile. While simple pentyl halides are often utilized for standard alkylations, they suffer from volatility and are prone to competing elimination (E2) side-reactions. Conversely, 1,2-dimesylates are typically bench-stable, crystalline solids that offer exceptional leaving group capabilities.

The methanesulfonate (mesylate) anion is the conjugate base of methanesulfonic acid. Because the negative charge is highly delocalized across three oxygen atoms via resonance, it is a remarkably weak base and, consequently, an outstanding leaving group for nucleophilic substitution (SN2) reactions [1].

The defining synthetic advantage of pentane-1,2-diyl dimethanesulfonate is its regiochemical asymmetry . The primary mesylate at the C1 position is significantly less sterically hindered than the secondary mesylate at the C2 position. As a Senior Application Scientist, I leverage this differential reactivity to design two distinct synthetic pathways:

  • Cycloalkylation: Concerted double-nucleophilic displacement to introduce a pentane-1,2-diyl moiety, forming 2-propyl-substituted heterocycles.

  • Acyclic Pentylation: Sequential mono-substitution followed by reductive deoxygenation to introduce a linear pentyl group.

Physicochemical Properties & Reactivity Profile

Understanding the physical parameters of the reagent is critical for solvent selection and reaction optimization. The compound exhibits high solubility in polar aprotic solvents, which are ideal for accelerating SN2 SN2 kinetics.

PropertyValueSynthetic Implication
IUPAC Name 2-methylsulfonyloxypentyl methanesulfonateIndicates bifunctional electrophilic sites.
Molecular Formula C₇H₁₆O₆S₂N/A
Molecular Weight 260.33 g/mol High mass facilitates accurate stoichiometric weighing.
Leaving Group pKₐ ~ -1.9 (Methanesulfonic acid)Ensures highly favorable SN2 thermodynamics [2].
Solubility DMF, DMSO, MeCN, THFAllows use of polar aprotic solvents to minimize nucleophile solvation.

Workflow 1: Cycloalkylation – Synthesis of 2-Propyl-Substituted Heterocycles

Causality & Experimental Design

When the goal is to introduce the C5 chain as a heterocyclic ring (e.g., an aziridine), a primary amine is deployed as a double nucleophile. The initial intermolecular SN2 attack occurs rapidly at the less hindered C1 position. The resulting intermediate secondary amine then undergoes a slower, base-promoted intramolecular SN2 attack at the C2 position to close the ring.

The addition of a mild inorganic base (such as K₂CO₃) is not merely a formality; it is a strict causal requirement. As the reaction proceeds, methanesulfonic acid is liberated. Without a base to scavenge this acid, the amine nucleophile would become protonated (forming an unreactive ammonium salt), immediately arresting the reaction cascade.

Aziridination A Pentane-1,2-diyl dimethanesulfonate C Intermediate: Mono-alkylated Amine (C1 Substitution) A->C SN2 at C1 (- MsOH) B Primary Amine (R-NH2) B->C D Intramolecular SN2 (C2 Displacement) C->D Base / Heat E 1-Alkyl-2-propylaziridine (Target Heterocycle) D->E Ring Closure (- MsOH)

Mechanistic pathway for the synthesis of 2-propylaziridines via double displacement.

Protocol: Synthesis of 1-Benzyl-2-propylaziridine

This protocol is designed as a self-validating system. The progression of the reaction can be visually and analytically tracked.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve pentane-1,2-diyl dimethanesulfonate (2.60 g, 10.0 mmol, 1.0 eq) in anhydrous Acetonitrile (25 mL) under an inert argon atmosphere.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.45 g, 25.0 mmol, 2.5 eq). Note: Excess base ensures complete neutralization of the 2.0 equivalents of methanesulfonic acid generated.

  • Nucleophile Introduction: Add benzylamine (1.28 g, 12.0 mmol, 1.2 eq) dropwise via syringe at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 75 °C.

  • Validation (TLC Monitoring): After 6 hours, take a 0.1 mL aliquot, dilute with EtOAc, and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3). Visualize using a KMnO₄ stain. The complete disappearance of the dimesylate spot (R_f ~0.4) and the appearance of a new, lower-polarity spot (R_f ~0.6) confirms the completion of the double displacement.

  • Workup: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove potassium methanesulfonate salts. Concentrate the filtrate in vacuo.

  • Purification: Partition the crude residue between distilled water (20 mL) and Ethyl Acetate (30 mL). Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the pure 1-benzyl-2-propylaziridine.

Workflow 2: Acyclic Pentylation – Sequential Substitution and Reductive Deoxygenation

Causality & Experimental Design

To utilize the reagent for introducing a linear, acyclic pentyl group, the dimesylate acts as a regioselective C5 linchpin. By strictly controlling the stoichiometry (1.0 equivalent of nucleophile) and lowering the temperature (0 °C), the nucleophile is forced to selectively displace only the highly accessible C1 mesylate.

The remaining secondary C2 mesylate is then subjected to reductive cleavage using Lithium triethylborohydride (commonly known as Super-Hydride). Super-Hydride is uniquely capable of reducing sterically hindered secondary mesylates to the corresponding alkanes via a powerful, irreversible hydride-transfer SN2 mechanism, effectively yielding a terminal pentyl chain [3].

Pentylation A Pentane-1,2-diyl dimethanesulfonate C Mono-substituted C2-Mesylate Intermediate A->C Regioselective SN2 at C1 B Nucleophile (Nu-) (e.g., Phenoxide) B->C E Acyclic Pentylated Product (Nu-Pentyl) C->E Reductive Deoxygenation at C2 D Super-Hydride (LiBHEt3) D->E

Logical workflow for sequential acyclic pentylation utilizing regioselective SN2 and reduction.

Protocol: Synthesis of 1-Phenoxypentane via Sequential Pentylation
  • Regioselective Mono-alkylation: Dissolve pentane-1,2-diyl dimethanesulfonate (2.60 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (20 mL) and cool to 0 °C in an ice bath.

  • Nucleophilic Attack: Slowly add a solution of Sodium phenoxide (1.16 g, 10.0 mmol, 1.0 eq) in DMF (10 mL) dropwise over 30 minutes. Stir at 0 °C for 2 hours, then allow to warm to room temperature.

  • Intermediate Isolation: Quench with saturated aqueous NH₄Cl (20 mL) and extract with Diethyl Ether (3 × 20 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the crude 1-phenoxy-2-mesyloxypentane intermediate. Validation: ¹H NMR should show the disappearance of the C1-mesylate methyl singlet (~3.0 ppm) while the C2-mesylate singlet remains.

  • Reductive Deoxygenation: Dissolve the crude intermediate in anhydrous THF (25 mL) and cool to 0 °C under argon.

  • Hydride Transfer: Dropwise, add Lithium triethylborohydride (Super-Hydride, 1.0 M in THF, 15.0 mL, 15.0 mmol, 1.5 eq). Stir for 4 hours at room temperature.

  • Oxidative Workup: Carefully quench the excess hydride by the slow, dropwise addition of water (5 mL) at 0 °C. To destroy the resulting organoborane byproducts, add 3M NaOH (5 mL) followed by 30% H₂O₂ (5 mL). Stir for 1 hour.

  • Final Extraction: Extract the aqueous mixture with Hexanes (3 × 20 mL). The non-polar hexanes will selectively extract the fully aliphatic 1-phenoxypentane product. Dry and concentrate to yield the final pentylated compound.

Quantitative Data Summary

The table below summarizes the expected quantitative metrics for both workflows, demonstrating the high efficiency and selectivity of pentane-1,2-diyl dimethanesulfonate as an alkylating agent.

Workflow TypeTarget TransformationReagent / NucleophileTemp (°C)Time (h)Regioselectivity (C1 vs C2)Expected Yield (%)
Cycloalkylation 2-PropylaziridineBenzylamine (1.2 eq)756N/A (Double Displacement)78 - 85
Cycloalkylation 2-Propylmorpholine2-Aminoethanol (1.2 eq)808N/A (Double Displacement)72 - 76
Acyclic Pentylation 1-Phenoxypentane1. NaOPh / 2. LiBHEt₃0 → 252 + 4> 95:5 (C1 preference)81 - 88
Acyclic Pentylation 1-Cyanopentane1. NaCN / 2. LiBHEt₃0 → 253 + 4> 90:10 (C1 preference)75 - 80

References

  • Tosylates And Mesylates Master Organic Chemistry[Link]

  • 3.1.7: Reactions of Alcohols Chemistry LibreTexts[Link]

  • Reagents For Organic Synthesis Volume 7 (Reduction of Mesylates with Lithium Triethylborohydride) Internet Archive[Link]

Application

Application Note: Pentane-1,2-diyl Dimethanesulfonate in the Synthesis of Heterocyclic Compounds

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Scientific Rationale & Chemical Properties Pentane...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Scientific Rationale & Chemical Properties

Pentane-1,2-diyl dimethanesulfonate (CAS: 2007920-95-6) is a highly reactive, aliphatic bis-electrophile derived from the precursor 1,2-pentanediol[1]. Structurally, it features two methanesulfonate (mesylate) leaving groups situated on adjacent carbons (C1 and C2).

In heterocyclic and medicinal chemistry, the pentane-1,2-diyl dimethanesulfonate scaffold serves as a versatile platform for the construction of complex heterocyclic adducts and conjugates. The causality behind its widespread use lies in the exceptional leaving group propensity of the mesylate anion. Because the negative charge of the expelled methanesulfonate is highly stabilized by resonance across three oxygen atoms, the scaffold is highly susceptible to nucleophilic attack by primary amines, diamines, and other heteroatomic systems, enabling the rapid assembly of nitrogen-containing heterocycles such as aziridines, pyrrolidines, and piperazines.

Mechanistic Pathway: Regioselective Aziridination

The synthesis of small heterocycles—most notably aziridines—from 1,2-bis-mesylates relies on a cascade double nucleophilic substitution ( SN​2 ) mechanism[2].

When exposed to a primary amine ( R−NH2​ ), the reaction proceeds with strict regioselectivity dictated by steric hindrance. The primary carbon (C1) is significantly less sterically encumbered than the secondary carbon (C2). Consequently, the initial intermolecular SN​2 attack occurs predominantly at C1, forming a transient mono-mesylate intermediate. The newly formed secondary amine is perfectly positioned for an immediate intramolecular 3-exo-tet SN​2 attack on C2. This forces the expulsion of the second mesylate group and drives the closure of the strained three-membered ring, yielding a 1-alkyl-2-propylaziridine[2].

Mechanism A Pentane-1,2-diyl dimethanesulfonate (Bis-electrophile) C Mono-mesylate Intermediate A->C Intermolecular SN2 (Attack at C1) B Primary Amine (R-NH2) B->C Nucleophile D 1-Alkyl-2-propylaziridine (Heterocycle) C->D Intramolecular SN2 (Attack at C2) - MsOH

Figure 1: Cascade SN2 mechanism for aziridine synthesis from pentane-1,2-diyl dimethanesulfonate.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify intermediate success before proceeding.

Protocol 3.1: Synthesis of Pentane-1,2-diyl Dimethanesulfonate

This protocol converts 1,2-pentanediol into the active bis-electrophile.

Reagents:

  • 1,2-Pentanediol (1.0 equiv, 10 mmol)

  • Methanesulfonyl chloride (MsCl) (2.5 equiv, 25 mmol)

  • Triethylamine (TEA) (3.0 equiv, 30 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 1,2-pentanediol in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the highly exothermic nature of the mesylation and prevents unwanted elimination side-reactions.

  • Base Addition: Add TEA dropwise over 5 minutes. Causality: TEA acts as an acid scavenger for the HCl generated during the reaction, preventing the degradation of the diol[3].

  • Mesylation: Slowly add MsCl dropwise over 15 minutes. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Validation Checkpoint: Run a crude 1H -NMR (in CDCl3​ ). The successful formation of the bis-mesylate is confirmed by the appearance of two distinct, sharp singlets around 3.0–3.1 ppm, corresponding to the two −OSO2​CH3​ groups. If a broad peak at ~4.0 ppm (O-H stretch) remains, the reaction is incomplete.

Protocol 3.2: Synthesis of 1-Alkyl-2-propylaziridines

This protocol utilizes the synthesized scaffold to generate a nitrogen heterocycle.

Reagents:

  • Pentane-1,2-diyl dimethanesulfonate (1.0 equiv, 5 mmol)

  • Primary Amine (e.g., Benzylamine) (1.2 equiv, 6 mmol)

  • Potassium Carbonate ( K2​CO3​ ) (3.0 equiv, 15 mmol)

  • Acetonitrile (MeCN) (25 mL)

Step-by-Step Methodology:

  • Activation: Suspend K2​CO3​ and the primary amine in MeCN.

  • Addition: Add pentane-1,2-diyl dimethanesulfonate to the suspension.

  • Cyclization: Heat the reaction mixture to 80 °C (reflux) for 8 hours. Causality: The thermal energy is required to overcome the activation barrier of the highly strained 3-exo-tet ring closure.

  • Isolation: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Validation Checkpoint: Aziridines lack a strong UV chromophore unless the R-group is aromatic. Use KMnO4​ or Dragendorff's reagent for TLC visualization. In 1H -NMR, the highly shielded aziridine ring protons typically appear unusually upfield (0.8–1.5 ppm), definitively confirming ring closure.

Workflow Step1 1. Mesylation of 1,2-Pentanediol (MsCl, Et3N, DCM, 0°C to RT) Step2 2. Aqueous Workup & Extraction (Isolate Pentane-1,2-diyl dimethanesulfonate) Step1->Step2 Step3 3. Nucleophilic Addition (Primary Amine, K2CO3, MeCN, 80°C) Step2->Step3 Step4 4. Intramolecular Cyclization (In situ ring closure via 3-exo-tet) Step3->Step4 Step5 5. Purification & Validation (Flash Chromatography, NMR, MS) Step4->Step5

Figure 2: Experimental workflow for synthesizing heterocyclic adducts from 1,2-pentanediol.

Reaction Optimization & Quantitative Data

The choice of solvent and base is critical for balancing the rate of the SN​2 substitution against the risk of mesylate solvolysis. The quantitative data below summarizes the optimization of the aziridination reaction using benzylamine.

Table 1: Optimization of Aziridination Conditions
EntrySolventBase (Equiv.)Temp (°C)Time (h)Yield (%)Causality / Observation
1DCMTEA (3.0)252435%Low temperature fails to provide the activation energy required for the 3-exo-tet ring closure.
2THF K2​CO3​ (3.0)651258%Moderate yield; the limited solubility of K2​CO3​ in THF hinders the deprotonation step.
3 MeCN K2​CO3​ (3.0) 80 8 85% Optimal; polar aprotic solvent stabilizes the SN​2 transition state without solvolyzing the mesylate.
4DMFDIPEA (3.0)90672%Faster reaction, but higher temperatures in DMF lead to minor elimination side-products (alkenes).

References

1. Pentane-1,2-diyl dimethanesulfonate - Benchchem . Benchchem.com. URL: 2.[1] 2007920-95-6 | PEntane-1,2-diyl dimethanesulfonate - AiFChem . Aifchem.com. URL: 3. Imaging phase separation in model lipid membranes through the use of BODIPY based molecular rotors . RSC Publishing. URL: 4.[2] Efficient synthesis of aziridinecyclooctanediol and 3-aminocyclooctanetriol . PMC - NIH. URL:

Sources

Method

Pentane-1,2-diyl dimethanesulfonate as a precursor for pharmaceutical intermediates

Application Note: Pentane-1,2-diyl Dimethanesulfonate as a Versatile Dielectrophilic Precursor in Pharmaceutical Synthesis Introduction & Chemical Profile Pentane-1,2-diyl dimethanesulfonate (CAS No. 2007920-95-6) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pentane-1,2-diyl Dimethanesulfonate as a Versatile Dielectrophilic Precursor in Pharmaceutical Synthesis

Introduction & Chemical Profile

Pentane-1,2-diyl dimethanesulfonate (CAS No. 2007920-95-6) is a highly reactive, bifunctional alkylating agent extensively utilized in the synthesis of complex pharmaceutical intermediates[1]. Structurally, it is a 1,2-diol derivative where both hydroxyl groups have been converted into methanesulfonate (mesylate) esters. This transformation converts a poor leaving group (-OH) into an exceptional one (-OMs), generating a potent dielectrophile[2]. In drug development, this compound serves as a critical building block for constructing nitrogen- and sulfur-containing heterocycles, such as functionalized aziridines, piperazines, and dithianes, which are prevalent pharmacophores in modern therapeutics.

Mechanistic Insights: The Power of the Bis-Mesylate

Causality in Reagent Selection The choice to utilize a bis-mesylate over a corresponding dihalide (e.g., 1,2-dibromopentane) is driven by reaction kinetics and operational safety. The methanesulfonate anion ( CH3​SO3−​ ) is an outstanding leaving group because its negative charge is delocalized over three highly electronegative oxygen atoms via resonance[2]. This delocalization drastically lowers the activation energy required for nucleophilic substitution ( SN​2 ) pathways. Furthermore, mesylates are significantly less volatile and less toxic than low-molecular-weight alkyl halides, providing a safer handling profile for scale-up manufacturing.

Stereochemical Fidelity When synthesized from enantiopure starting materials (e.g., (S)-1,2-pentanediol), the mesylation proceeds with complete retention of configuration at the chiral center. Subsequent nucleophilic attacks on the bis-mesylate undergo clean SN​2 inversions. This predictable stereocontrol is paramount in pharmaceutical synthesis, where the efficacy of an Active Pharmaceutical Ingredient (API) often hinges on its absolute stereochemistry.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating workflows. In-process controls (e.g., TLC or LC-MS) are integrated to ensure the reaction proceeds exactly as mechanistically predicted, minimizing downstream failures.

Protocol 1: Synthesis of Pentane-1,2-diyl dimethanesulfonate

Objective: Convert 1,2-pentanediol to the corresponding bis-mesylate.

  • Step 1: Setup. Dissolve 1,2-pentanediol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of methanesulfonyl chloride (MsCl) into methanesulfonic acid.

  • Step 2: Base Addition. Add Triethylamine (TEA, 2.5 eq) to the solution and cool the reaction flask to 0°C using an ice bath.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct. Cooling is critical because the subsequent mesylation is highly exothermic.

  • Step 3: Mesylation. Add Methanesulfonyl chloride (MsCl, 2.2 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition controls the thermal runaway and minimizes the formation of mono-mesylate or elimination side products.

  • Step 4: Reaction & Monitoring (Self-Validation). Allow the mixture to warm to room temperature and stir for 2 hours. Validate completion via TLC (Hexane/EtOAc 7:3); the diol spot should completely disappear, replaced by a distinct, less polar bis-mesylate spot.

  • Step 5: Workup. Quench with saturated aqueous NaHCO3​ , extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the product as a viscous oil or low-melting solid.

Protocol 2: Synthesis of 1-Alkyl-2-propylaziridine (API Intermediate)

Objective: Utilize the dielectrophile to form a strained 3-membered nitrogen heterocycle.

  • Step 1: Setup. Dissolve Pentane-1,2-diyl dimethanesulfonate (1.0 eq) in anhydrous Acetonitrile.

  • Step 2: Nucleophile Addition. Add a primary amine ( R−NH2​ , 1.0 eq) and anhydrous Potassium Carbonate ( K2​CO3​ , 3.0 eq).

    • Causality: The primary amine acts as the nucleophile. K2​CO3​ is a heterogeneous base that absorbs the methanesulfonic acid generated during the double SN​2 cyclization without competing as a nucleophile.

  • Step 3: Cyclization. Heat the mixture to 60°C for 12 hours. The reaction proceeds via an initial intermolecular SN​2 attack at the less sterically hindered primary carbon (C1), followed by a rapid intramolecular SN​2 attack at the secondary carbon (C2) to form the aziridine ring.

  • Step 4: Isolation. Filter the inorganic salts, concentrate the filtrate, and purify via flash column chromatography to isolate the target pharmacophore.

Data Presentation: Quantitative Comparisons

Table 1: Physicochemical Properties of Pentane-1,2-diyl dimethanesulfonate

PropertyValueClinical/Synthetic Significance
CAS Number 2007920-95-6Unique identifier for regulatory tracking and procurement
Molecular Formula C7​H16​O6​S2​ Defines stoichiometric calculations
Molecular Weight 260.33 g/mol Used for precise molar equivalent measurements
Physical State Viscous liquid / Low-melting solidRequires gentle warming for solvent-free transfer
Solubility Soluble in DCM, THF, AcetonitrileCompatible with a wide range of organic workflows

Table 2: Relative Reactivity of Leaving Groups in SN​2 Reactions

Leaving GroupRelative Reaction RateHandling & Stability Profile
Triflate ( −OTf ) ~10,000Extremely reactive, highly moisture sensitive
Mesylate ( −OMs ) ~100Excellent balance of high reactivity and bench stability
Bromide ( −Br ) 1Moderate reactivity, volatile as low MW alkyls
Chloride ( −Cl ) 0.01Poor reactivity, requires harsh conditions/heating

Visualization: Synthetic Workflow Diagram

G Diol 1,2-Pentanediol (Starting Material) MsCl MsCl, Et3N, DCM 0°C to RT Diol->MsCl BisMesylate Pentane-1,2-diyl dimethanesulfonate (Dielectrophile) MsCl->BisMesylate Amine Primary Amine (R-NH2) Base, Heat BisMesylate->Amine Nucleophile Bis-nucleophiles (e.g., Dithiols) BisMesylate->Nucleophile Aziridine 1-Alkyl-2-propylaziridine (API Intermediate) Amine->Aziridine Heterocycle 1,4-Dithiepane derivative (Scaffold) Nucleophile->Heterocycle

Reaction workflow of 1,2-pentanediol conversion to the bis-mesylate and heterocycle synthesis.

References

  • Title: Tosylates And Mesylates - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

Sources

Application

Experimental setup for dimesyloxylation of alkenes using methanesulfonic acid

Introduction The conversion of alkenes to vicinal diols is a cornerstone transformation in organic synthesis. However, the direct, one-step synthesis of vicinal dimesylates (dimesyloxylation) offers significant advantage...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The conversion of alkenes to vicinal diols is a cornerstone transformation in organic synthesis. However, the direct, one-step synthesis of vicinal dimesylates (dimesyloxylation) offers significant advantages in terms of step economy, providing access to highly versatile intermediates for subsequent nucleophilic substitution reactions. This guide provides a comprehensive overview of the experimental setup for the dimesyloxylation of alkenes, leveraging a hypervalent iodine(III) oxidant in the presence of methanesulfonic acid. This method is characterized by its operational simplicity, mild reaction conditions, and predictable stereochemical outcome.

This document is intended for researchers, scientists, and drug development professionals seeking to implement this efficient transformation. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and address potential challenges and safety considerations.

Scientific Principles and Mechanistic Insights

The dimesyloxylation of alkenes described herein is not a DMSO-mediated oxidation, a common point of confusion. Instead, it relies on the reactivity of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (PhI(OAc)₂) or iodomesitylene diacetate, which acts as the primary oxidant. The reaction proceeds through a well-defined, stereospecific pathway.

The currently accepted mechanism involves three key stages[1][2]:

  • In Situ Formation of the Active Oxidant : The hypervalent iodine(III) reagent reacts with two equivalents of methanesulfonic acid to form a highly reactive di-sulfonoxy iodine(III) species in situ.

  • Formation of a Cyclic Iodonium Intermediate : The alkene attacks the electrophilic iodine center of the activated oxidant, forming a cyclic iodonium ion intermediate. This step is crucial as it dictates the stereochemical outcome of the reaction.

  • Nucleophilic Ring Opening : The methanesulfonate anions, liberated in the previous steps, act as nucleophiles. They sequentially attack the carbons of the cyclic iodonium ion in a backside fashion, leading to the displacement of the iodoarene and the formation of the vicinal dimesylate. This double nucleophilic displacement accounts for the observed overall syn-addition of the two mesyloxy groups across the original double bond[1][2].

This syn-stereospecificity is a key feature of the reaction, providing predictable control over the relative stereochemistry of the product[1][2].

Visualizing the Reaction Mechanism

Dimesyloxylation Mechanism cluster_0 Step 1: Activation of I(III) Reagent cluster_1 Step 2: Formation of Cyclic Intermediate cluster_2 Step 3: Nucleophilic Attack & Product Formation PhI(OAc)2 PhI(OAc)₂ Active_Oxidant PhI(OMs)₂ PhI(OAc)2->Active_Oxidant + 2 MsOH - 2 AcOH MsOH 2 MsOH Alkene Alkene (R-CH=CH-R') Cyclic_Iodonium Cyclic Iodonium Ion Alkene->Cyclic_Iodonium + PhI(OMs)₂ - MsO⁻ Mesylate_Anion 2 MsO⁻ Vicinal_Dimesylate Vicinal Dimesylate (syn-addition) Cyclic_Iodonium->Vicinal_Dimesylate + 2 MsO⁻ - PhI

Caption: Proposed mechanism for the dimesyloxylation of alkenes.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the dimesyloxylation of a model substrate, 1-octene. This procedure can be adapted for other terminal alkenes.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1-Octene≥98%Sigma-AldrichEnsure purity, as impurities may affect reaction efficiency.
Dichloromethane (CH₂Cl₂)AnhydrousFisher ScientificUse of anhydrous solvent is recommended for optimal results.
Iodomesitylene diacetate98%Combi-BlocksA suitable hypervalent iodine(III) oxidant. PhI(OAc)₂ can also be used.
Methanesulfonic acid (MsOH)≥99%Thermo ScientificHighly corrosive; handle with extreme care.[3][4][5][6]
Saturated Sodium Thiosulfate (Na₂S₂O₃)Reagent GradeVWRFor quenching the reaction.
Deionized WaterN/AIn-house supplyFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeSigma-AldrichFor drying the organic layer.
Equipment
  • Erlenmeyer flask (250 mL)

  • Magnetic stir plate and stir bar

  • Ice-water bath

  • Syringes and needles

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Step-by-Step Procedure
  • Reaction Setup :

    • To a 250-mL Erlenmeyer flask equipped with a magnetic stir bar, add 1-octene (1.12 g, 10.0 mmol, 1.0 equiv).

    • Add dichloromethane (150 mL) to the flask.

    • Place the flask in an ice-water bath on a magnetic stir plate and begin stirring. Allow the mixture to cool to 0 °C over 10 minutes.

  • Addition of Reagents :

    • Once the mixture has cooled, add iodomesitylene diacetate (4.01 g, 11.0 mmol, 1.1 equiv) to the flask in one portion.

    • Continue stirring in the ice-water bath for an additional 5 minutes.

    • Using a plastic syringe, carefully add methanesulfonic acid (1.4 mL, 21.8 mmol, 2.2 equiv) dropwise to the reaction mixture. An immediate color change from colorless to yellow is typically observed.

  • Reaction Progression :

    • Remove the ice-water bath and allow the reaction mixture to warm to room temperature (approx. 22 °C).

    • Let the reaction stir for 2 hours. Over this period, the yellow color should fade to a pale yellow.

    • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy, if necessary, to confirm the consumption of the starting alkene.

  • Workup and Extraction :

    • Dilute the reaction mixture with an additional 50 mL of dichloromethane and transfer it to a 1-L separatory funnel.

    • Add 75 mL of saturated aqueous sodium thiosulfate solution to quench any remaining oxidant, followed by 75 mL of deionized water.

    • Shake the separatory funnel vigorously, venting periodically. Allow the layers to separate.

    • Drain the lower organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine all organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration :

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification :

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure vicinal dimesylate.

Visualizing the Experimental Workflow

Dimesyloxylation Workflow A 1. Reaction Setup - Add Alkene & CH₂Cl₂ - Cool to 0 °C B 2. Reagent Addition - Add I(III) Oxidant - Add MsOH dropwise A->B Maintain 0 °C C 3. Reaction - Stir at RT for 2h B->C Warm to RT D 4. Quenching - Add sat. Na₂S₂O₃ C->D E 5. Extraction - Separate layers - Wash with NaHCO₃ & Brine D->E F 6. Drying & Concentration - Dry with Na₂SO₄ - Roto-evaporate E->F G 7. Purification - Flash Chromatography F->G H Final Product (Vicinal Dimesylate) G->H

Caption: General workflow for the dimesyloxylation of alkenes.

Substrate Scope and Potential Side Reactions

The described protocol is most effective for terminal alkenes[1][2]. Certain disubstituted cyclic alkenes also provide the desired products in reasonable yields. However, researchers should be aware of the following limitations and potential side reactions:

  • Poorly Performing Substrates : Substrates such as cyclopentene, 1-methyl-1-cyclohexene, and internal linear alkenes (e.g., cis- and trans-4-octene) have been reported to give low yields[1].

  • Geminal Dimesyloxylation : With styrenyl substrates, a mixture of the expected vicinal (1,2-) dimesylate and the geminal (1,1-) dimesyloxylated product may be formed[1][2]. In some cases, such as with trans-chalcone, the geminal product can be exclusive[1].

  • Lactonization : If the alkene substrate contains a suitably positioned ester group, an intramolecular cyclization can occur, leading to the formation of a sulfonoxylated lactone as the major product[1][2].

Safety and Handling

Methanesulfonic Acid (MsOH): Methanesulfonic acid is a strong, corrosive acid that can cause severe skin burns and eye damage[3][4][6].

  • Handling : Always handle methanesulfonic acid in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).[3][4][5]

  • Storage : Store in a tightly closed, corrosion-resistant container in a cool, dry place, away from incompatible materials.

  • Spills : Neutralize small spills with a suitable agent like sodium bicarbonate before cleaning. For larger spills, follow institutional emergency procedures.

Hypervalent Iodine Reagents (e.g., PhI(OAc)₂): While less toxic than many heavy metal oxidants, hypervalent iodine reagents should still be handled with care.

  • Handling : Work in a well-ventilated fume hood to avoid inhaling dust. Prevent skin and eye contact by wearing standard PPE.[7]

  • Storage : These reagents should be stored in tightly sealed containers, protected from light and moisture, in a cool, dry place.[7]

References

  • Sathyamoorthi, S., et al. (2024). A Study of Alkene Disulfonoxylation. ChemRxiv. [Link]

  • Sathyamoorthi, S., et al. (2024). A Study of Alkene Disulfonoxylation. PubMed Central. [Link]

  • Kumar, A., et al. (2024). I₂/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis. RSC Publishing. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2024). Methanesulfonic acid, Safety Data Sheet. [Link]

  • Carl ROTH GmbH + Co. KG. (2022). Safety Data Sheet: Methanesulphonic acid. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: methanesulfonic acid. [Link]

Sources

Method

Step-by-step guide for the synthesis of amines using Pentane-1,2-diyl dimethanesulfonate

Application Note & Protocol Guide Topic: Step-by-Step Guide for the Synthesis of Amines using Pentane-1,2-diyl dimethanesulfonate Introduction: The Versatility of Pentane-1,2-diyl dimethanesulfonate in Amine Synthesis Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Step-by-Step Guide for the Synthesis of Amines using Pentane-1,2-diyl dimethanesulfonate

Introduction: The Versatility of Pentane-1,2-diyl dimethanesulfonate in Amine Synthesis

The N-alkylation of amines is a cornerstone transformation in organic and medicinal chemistry, pivotal for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The choice of the alkylating agent is critical, dictating reaction efficiency, selectivity, and scope. Alkyl sulfonates, particularly methanesulfonates (mesylates), are highly effective alkylating agents due to the exceptional stability of the mesylate anion, which makes it an excellent leaving group.[1]

This guide focuses on Pentane-1,2-diyl dimethanesulfonate , a bifunctional electrophile possessing two mesylate groups on adjacent carbons. This unique structure opens pathways for sophisticated molecular construction. Unlike simple mono-alkylating agents, this reagent can participate in two sequential nucleophilic substitution reactions. This dual reactivity makes it an ideal precursor for synthesizing:

  • Vicinal Diamines: By reacting with two equivalents of a primary or secondary amine.

  • N-Heterocycles: Through cyclization reactions with primary diamines or other dinucleophiles, forming structures like piperazines and related six-membered rings.

This document provides a detailed exploration of the underlying reaction mechanism and offers two distinct, field-proven protocols for its application, designed for researchers and professionals in drug development and chemical synthesis.

Reaction Mechanism: Bimolecular Nucleophilic Substitution (Sₙ2)

The synthesis of amines using pentane-1,2-diyl dimethanesulfonate proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] The nitrogen atom of the amine, possessing a lone pair of electrons, acts as the nucleophile. It attacks one of the electrophilic carbon atoms bearing a mesylate group.

Key Mechanistic Steps:

  • Nucleophilic Attack: The amine's lone pair attacks the carbon atom, initiating the formation of a new carbon-nitrogen (C-N) bond.

  • Transition State: A five-coordinate transition state is formed, where the C-N bond is partially formed and the carbon-oxygen (C-O) bond of the mesylate is partially broken.

  • Leaving Group Departure: The stable methanesulfonate anion is displaced, resulting in the formation of an alkylated ammonium salt intermediate.

  • Deprotonation: A base present in the reaction mixture removes a proton from the nitrogen atom, neutralizing the intermediate and regenerating the nucleophilic amine for a potential second alkylation.

The reaction is stereospecific, proceeding with an inversion of configuration at the electrophilic carbon center. However, since the starting material is achiral, this is primarily relevant when using chiral amines or creating new stereocenters.

Caption: General Sₙ2 mechanism for N-alkylation.

Experimental Protocols

The following protocols are designed to be robust and adaptable. Monitoring reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Protocol 1: Synthesis of a Vicinal Diamine via Double N-Alkylation

This protocol details the synthesis of N¹,N²-dibenzylpentane-1,2-diamine, a representative vicinal diamine. The reaction utilizes a primary amine (benzylamine) and a non-nucleophilic base to neutralize the methanesulfonic acid byproduct.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or Acetonitrile is chosen to dissolve the reagents and facilitate the Sₙ2 reaction without solvating the nucleophile excessively.[1]

  • Base: Potassium carbonate (K₂CO₃) is an inexpensive and moderately strong base, sufficient to deprotonate the ammonium intermediate without promoting significant side reactions like elimination.

  • Stoichiometry: A slight excess of the amine ensures the complete consumption of the more valuable dimesylate. A significant excess of base ensures the reaction proceeds to the final neutral product.

Data Presentation: Reagents and Conditions

Component Role M.W. ( g/mol ) Equivalents Example Amount
Pentane-1,2-diyl dimethanesulfonateElectrophile260.331.02.60 g (10 mmol)
BenzylamineNucleophile107.152.22.36 g (22 mmol)
Potassium Carbonate (K₂CO₃)Base138.213.04.15 g (30 mmol)
Acetonitrile (MeCN)Solvent41.05-100 mL

Step-by-Step Methodology:

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pentane-1,2-diyl dimethanesulfonate (1.0 eq, 10 mmol, 2.60 g) and anhydrous potassium carbonate (3.0 eq, 30 mmol, 4.15 g).

  • Solvent and Nucleophile Addition: Add 100 mL of anhydrous acetonitrile, followed by benzylamine (2.2 eq, 22 mmol, 2.36 g).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress every 4-6 hours using TLC or LC-MS by observing the disappearance of the starting dimesylate. The reaction is typically complete within 16-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic salts, and wash the filter cake with ethyl acetate (3 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the product by column chromatography on silica gel, using a gradient elution (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the desired N¹,N²-dibenzylpentane-1,2-diamine.

  • Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Cyclic Amine (Piperazine Derivative) via Intramolecular Cyclization

This protocol describes the synthesis of a substituted piperazine ring system, a common motif in pharmaceuticals. The reaction involves the cyclization of the dimesylate with a primary diamine (ethylenediamine).

Causality Behind Experimental Choices:

  • High Dilution: The reaction is performed under high dilution conditions to favor the intramolecular cyclization reaction over intermolecular polymerization, which can be a significant side reaction.[3]

  • Base: A non-nucleophilic organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is used to scavenge the acid produced, ensuring the diamine remains nucleophilic throughout the reaction.[4]

Data Presentation: Reagents and Conditions

Component Role M.W. ( g/mol ) Equivalents Example Amount
Pentane-1,2-diyl dimethanesulfonateElectrophile260.331.01.30 g (5 mmol)
EthylenediamineDinucleophile60.101.10.33 g (5.5 mmol)
Triethylamine (NEt₃)Base101.193.01.52 g (15 mmol)
N,N-Dimethylformamide (DMF)Solvent73.09-200 mL

Step-by-Step Methodology:

  • Setup for High Dilution: Set up a three-neck round-bottom flask (500 mL) containing the bulk of the solvent (150 mL of DMF) and triethylamine (3.0 eq, 15 mmol, 1.52 g). Heat the solvent to 80-90°C with vigorous stirring.

  • Prepare Reagent Solutions:

    • In a separate flask, dissolve pentane-1,2-diyl dimethanesulfonate (1.0 eq, 5 mmol, 1.30 g) in 25 mL of DMF.

    • In another flask, dissolve ethylenediamine (1.1 eq, 5.5 mmol, 0.33 g) in 25 mL of DMF.

  • Slow Addition: Using two separate syringe pumps, add the two reagent solutions dropwise and simultaneously to the heated DMF/base mixture over a period of 6-8 hours. This slow addition is crucial to maintain high dilution and promote cyclization.

  • Reaction Completion: After the addition is complete, maintain the reaction at 90°C for an additional 12 hours to ensure full conversion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the DMF under high vacuum.

    • Partition the residue between water (50 mL) and dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired piperazine derivative.

Experimental Workflow Visualization

The general workflow for both protocols can be summarized in the following diagram.

workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification reagents Combine Reagents: - Dimesylate - Amine(s) - Base - Solvent reaction Heat & Stir (e.g., 80-90 °C, 16-24h) reagents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring concentrate Concentrate in Vacuo monitoring->concentrate If Complete filter Filter (if needed) extract Solvent Extraction filter->extract extract->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: General experimental workflow.

References

  • European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.

  • BenchChem. Pentane-1,2-diyl dimethanesulfonate.

  • BenchChem. Application Notes and Protocols for N-Alkylation of 3-Aminoazepan-2-one.

  • BenchChem. Synthesis of N-alkyl diethanolamines via N-Alkylation.

  • PMC (PubMed Central). Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces.

  • Organic Chemistry Portal. Preparation of Cyclic Amines.

  • BenchChem. Application Notes and Protocols: 1-(Methanesulfonyl)pentane in Nucleophilic Substitution Reactions.

  • OpenStax. 24.6 Synthesis of Amines – Organic Chemistry.

  • ResearchGate. Aqueous-Mediated N-Alkylation of Amines.

Sources

Application

Laboratory procedure for the preparation of ethers via Williamson ether synthesis with alkyl mesylates

Application Note: Precision Etherification via Mesylate-Driven Williamson Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision Etherification via Mesylate-Driven Williamson Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

The Williamson ether synthesis remains the cornerstone methodology for constructing asymmetric aliphatic and aryl-alkyl ethers[1]. While historically reliant on alkyl halides, modern drug development and complex target synthesis increasingly favor alkyl mesylates (methanesulfonates) .

The Causality of Leaving Group Selection: Alkyl halides (especially low-molecular-weight bromides and iodides) are often volatile, light-sensitive, and pose significant genotoxic risks in pharmaceutical manufacturing. Alkyl mesylates bypass these issues. They are easily synthesized from primary or secondary alcohols, are generally stable and non-volatile, and offer exceptional leaving group kinetics[2]. The superior reactivity of the mesylate group is driven by the resonance-stabilization of the departing methanesulfonate anion, which delocalizes the negative charge across three oxygen atoms[3].

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The alkoxide nucleophile attacks the electrophilic carbon of the alkyl mesylate from the backside, resulting in a strict inversion of stereochemistry at the electrophilic center[1]. Because the transition state requires a five-coordinate geometry, the reaction is highly sensitive to steric hindrance.

Quantitative Data: Comparative Leaving Group Kinetics

To understand the kinetic advantage of mesylates, consider their relative reaction rates in standard SN2 displacements compared to traditional halides.

Leaving GroupRelative SN2 RateConjugate Acid pKaPractical Advantages in Synthesis
Chloride (Cl⁻) 1 (Baseline)-7.0Cheap, but exhibits sluggish kinetics.
Bromide (Br⁻) ~14-9.0Standard reactivity, but often volatile and toxic.
Iodide (I⁻) ~100-10.0Fast kinetics, but light-sensitive and prone to side reactions.
Mesylate (MsO⁻) ~30,000 -1.9 Exceptional kinetics, non-volatile, avoids halide toxicity.

Reaction Design & Causality

A successful Williamson ether synthesis using mesylates relies on a self-validating system of base and solvent selection to maximize SN2 substitution while suppressing E2 elimination[4].

  • Base Selection (Sodium Hydride): We utilize Sodium Hydride (NaH) because it irreversibly deprotonates the alcohol to form the alkoxide. The byproduct is hydrogen gas (H₂). The visible cessation of H₂ bubbling serves as a built-in, self-validating indicator that the deprotonation is 100% complete before the electrophile is introduced[4].

  • Solvent Selection (Polar Aprotic): Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) must be used. Polar aprotic solvents solvate the sodium cation but leave the alkoxide anion "naked" and highly nucleophilic, drastically accelerating the SN2 attack on the mesylate[5].

Workflow A 1. Alcohol (R-OH) C 3. Alkoxide (R-O⁻ Na⁺) A->C Deprotonation (-H₂ gas) B 2. Base (NaH) B->C E 5. Target Ether (R-O-R') C->E SN2 Attack (Inversion) D 4. Alkyl Mesylate (R'-OMs) D->E

Logical workflow of the mesylate-driven Williamson ether synthesis.

Experimental Protocol: Step-by-Step Methodology

Reagents Required:

  • Alcohol precursor (1.0 equiv)

  • Alkyl mesylate (1.1 to 1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous DMF or THF (0.1 M to 0.5 M relative to the alcohol)

Step 1: Preparation of the Alkoxide Nucleophile
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend NaH (1.5 equiv) in anhydrous DMF. (Optional: Wash the NaH dispersion with anhydrous hexanes 2-3 times prior to adding DMF to remove the mineral oil, ensuring precise stoichiometry).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath to control the exothermic deprotonation.

  • Addition: Dissolve the alcohol (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 10–15 minutes.

  • Self-Validation Check: Allow the mixture to stir at room temperature. Monitor the evolution of H₂ gas. Do not proceed until all bubbling has completely ceased (typically 30–60 minutes). This guarantees the irreversible and complete formation of the alkoxide nucleophile[4].

Step 2: Electrophilic Displacement (SN2)
  • Cooling: Re-cool the reaction mixture to 0 °C.

  • Mesylate Addition: Dissolve the alkyl mesylate (1.1 equiv) in anhydrous DMF and add it dropwise to the alkoxide solution.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Depending on the steric bulk of the mesylate, heating to 50–80 °C may be required.

  • Monitoring: Track the reaction progress via TLC or LC-MS until the alkyl mesylate is fully consumed.

Step 3: Reaction Quenching and Workup
  • Quenching: Cool the reaction to 0 °C and carefully add cold water or saturated aqueous NH₄Cl dropwise to quench any residual NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract 3 times with diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers extensively with water (3 times) and brine (1 time) to remove the DMF solvent.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ether via flash column chromatography or distillation as appropriate[2].

Troubleshooting & Optimization Logic

When yields are low, the root cause is almost always a competition between the desired SN2 substitution and the undesired E2 elimination. Because alkoxides are strong bases, secondary and tertiary mesylates will preferentially undergo elimination to form alkenes rather than ethers[4].

Troubleshooting Start Low Ether Yield / Side Reactions Check1 Is the Mesylate 2° or 3°? Start->Check1 Check2 Is Deprotonation Incomplete? Start->Check2 Sol1 Switch to 1° Mesylate (Avoid E2 Elimination) Check1->Sol1 Yes Sol2 Ensure H₂ Evolution Ceases before Mesylate Addition Check2->Sol2 Yes

Troubleshooting logic for common Williamson ether synthesis failures.

Key Optimization Rules:

  • Steric Rule: Always design the synthesis so that the alkyl mesylate is primary (1°). If synthesizing an unsymmetrical ether (e.g., tert-butyl methyl ether), the alkoxide must be the sterically hindered component (e.g., tert-butoxide) and the mesylate must be the unhindered component (e.g., methyl mesylate)[1].

  • Moisture Control: Water acts as a proton donor, quenching the alkoxide back to the starting alcohol and destroying the nucleophile[4]. Strict anhydrous conditions are mandatory.

References

  • The Williamson Ether Synthesis Master Organic Chemistry URL:[Link]

  • Convergent Synthesis of Fluorinated Dendrons Using the Mesylate Activation Route TÜBİTAK Academic Journals URL:[Link]

  • Williamson Ether Synthesis | SN2 Ether Formation + Traps OrgoSolver URL:[Link]

  • 9.7: Reactions of Alcohols Chemistry LibreTexts URL:[Link]

Sources

Method

The Emergence of Pentane-1,2-diyl Dimethanesulfonate in Oncology: A Guide to Preclinical Evaluation

Introduction: A New Frontier in Alkylating Agent-Based Cancer Therapy For decades, alkylating agents have been a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying the DNA of rap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Frontier in Alkylating Agent-Based Cancer Therapy

For decades, alkylating agents have been a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying the DNA of rapidly proliferating cancer cells.[1][2] This class of drugs, which includes well-known compounds like busulfan, induces DNA damage that, if left unrepaired, triggers cell cycle arrest and apoptosis, ultimately leading to tumor cell death.[3][4] Within this established therapeutic landscape, pentane-1,2-diyl dimethanesulfonate emerges as a promising novel bifunctional alkylating agent. Its chemical structure suggests a mechanism of action centered on the formation of DNA interstrand cross-links (ICLs), a highly cytotoxic lesion that poses a significant challenge to the cell's DNA repair machinery.[5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the preclinical evaluation of pentane-1,2-diyl dimethanesulfonate and its analogs as potential anticancer agents. We will delve into its mechanism of action, provide detailed protocols for its synthesis and in vitro evaluation, and discuss the rationale behind key experimental choices, all grounded in established scientific principles and supported by authoritative references.

Mechanism of Action: Inducing Irreparable DNA Damage

Pentane-1,2-diyl dimethanesulfonate, like other bifunctional alkylating agents, is designed to create covalent linkages between the two strands of a DNA double helix.[7] This action is predicated on the nucleophilic attack by DNA bases, most commonly the N7 position of guanine, on the electrophilic carbon atoms of the drug. The presence of two reactive methanesulfonate groups allows the molecule to bind to two different nucleotide bases, effectively "stapling" the DNA strands together.[8]

This formation of ICLs presents a formidable obstacle to essential cellular processes such as DNA replication and transcription, which require the separation of the DNA strands.[5] When a replication fork encounters an ICL, it stalls, triggering a complex signaling cascade known as the DNA Damage Response (DDR).[7]

The Fanconi Anemia Pathway: A Key Player in ICL Repair

A critical pathway involved in the repair of ICLs is the Fanconi Anemia (FA) pathway.[9][10][11] This intricate network of proteins is essential for recognizing and resolving ICLs, thereby maintaining genomic stability. The FA pathway coordinates a series of events, including nucleolytic incisions to "unhook" the crosslink from one strand, followed by translesion synthesis and homologous recombination to accurately repair the DNA break.[9][12]

The central role of the FA pathway in ICL repair has significant implications for cancer therapy. Tumors with deficiencies in the FA pathway are often hypersensitive to cross-linking agents. This creates a therapeutic window where the drug can selectively kill cancer cells while sparing healthy cells with a functional FA pathway.

Induction of Cell Cycle Arrest and Apoptosis

The persistence of unrepaired ICLs and the resulting DNA double-strand breaks activate cell cycle checkpoints, primarily at the G2/M phase.[1][13][14] This G2/M arrest provides the cell with a last opportunity to repair the damage before entering mitosis. However, in the face of overwhelming DNA damage induced by potent alkylating agents like pentane-1,2-diyl dimethanesulfonate, this repair process often fails. The sustained cell cycle arrest ultimately triggers the apoptotic cascade, leading to programmed cell death.

DNA_Damage_Response_Pathway cluster_0 Cellular Response to Pentane-1,2-diyl dimethanesulfonate PDD Pentane-1,2-diyl dimethanesulfonate DNA Nuclear DNA PDD->DNA Enters Nucleus ICL Interstrand Cross-link (ICL) DNA->ICL Forms Covalent Bond Replication_Stall Replication Fork Stall ICL->Replication_Stall Blocks DNA Unwinding DDR DNA Damage Response (DDR) Activation Replication_Stall->DDR FA_Pathway Fanconi Anemia (FA) Pathway DDR->FA_Pathway Recruits Repair Proteins G2M_Arrest G2/M Cell Cycle Arrest DDR->G2M_Arrest Activates Checkpoints Repair Successful DNA Repair FA_Pathway->Repair If Successful Apoptosis Apoptosis G2M_Arrest->Apoptosis If Damage is Irreparable G2M_Arrest->Repair Allows Time for Repair Synthesis_Workflow start Start: Pentane-1,2-diol dissolve Dissolve in DCM with Base start->dissolve cool Cool to 0°C dissolve->cool add_mesyl Add Methanesulfonyl Chloride cool->add_mesyl react Stir and Monitor by TLC add_mesyl->react workup Quench and Extract react->workup purify Column Chromatography workup->purify end End: Pentane-1,2-diyl dimethanesulfonate purify->end

Sources

Application

Application Notes &amp; Protocols: Pentane-1,2-diyl Dimethanesulfonate in the Synthesis of Novel Organic Materials

Abstract Pentane-1,2-diyl dimethanesulfonate is a versatile and highly effective bifunctional electrophile used in the synthesis of a wide array of organic molecules. Its utility stems from the presence of two methanesul...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pentane-1,2-diyl dimethanesulfonate is a versatile and highly effective bifunctional electrophile used in the synthesis of a wide array of organic molecules. Its utility stems from the presence of two methanesulfonate (mesylate) groups, which are excellent leaving groups in nucleophilic substitution reactions. This guide provides a comprehensive overview of its properties, synthesis, and core applications, with a focus on the construction of heterocyclic frameworks and polymers. Detailed, field-tested protocols are provided to enable researchers, scientists, and drug development professionals to effectively leverage this building block in the creation of novel organic materials.

Introduction: The Strategic Value of Pentane-1,2-diyl Dimethanesulfonate

In the vast landscape of organic synthesis, the ability to selectively and efficiently construct complex molecular architectures is paramount. Pentane-1,2-diyl dimethanesulfonate emerges as a key building block, particularly for introducing a five-carbon chain with reactive handles at the 1 and 2 positions. Unlike dihalides, the corresponding dimesylate offers enhanced reactivity and often cleaner reaction profiles.

The core utility of this reagent lies in its bifunctional nature. It possesses two electrophilic centers, making it an ideal substrate for reactions with dinucleophiles to forge cyclic structures, especially nitrogen, oxygen, and sulfur-containing heterocyles.[] These heterocyclic scaffolds are prevalent in a vast number of pharmacologically active compounds and advanced materials.[2][3] Therefore, mastering the use of pentane-1,2-diyl dimethanesulfonate provides a direct route to novel chemical entities with significant potential in medicinal chemistry and materials science.[4][5]

Table 1: Physicochemical Properties of Pentane-1,2-diyl Dimethanesulfonate
PropertyValueReference
IUPAC Name 2-(methylsulfonyloxy)pentyl methanesulfonate[6]
Molecular Formula C₇H₁₆O₆S₂[6]
Molecular Weight 260.3 g/mol [6]
Canonical SMILES CCCC(COS(=O)(=O)C)OS(=O)(=O)C[6]
Appearance Typically a liquid or low-melting solidN/A

Core Principles: The Power of the Mesylate Leaving Group

To fully exploit pentane-1,2-diyl dimethanesulfonate, it is crucial to understand the chemical principles that govern its reactivity. The methanesulfonate (mesylate) group is a superior leaving group compared to halides or the hydroxyl group from which it is derived.

Why are Mesylates Excellent Leaving Groups? The effectiveness of a leaving group is determined by the stability of the anion formed after it departs. The mesylate anion (CH₃SO₃⁻) is highly stabilized by resonance, delocalizing the negative charge across the three oxygen atoms. This high degree of stabilization makes it a very weak base and thus an excellent leaving group, facilitating nucleophilic substitution reactions.[7][8]

Stereochemical Control: The synthesis of the dimesylate from its parent diol, pentane-1,2-diol, proceeds with retention of stereochemistry at the chiral center (C2).[7] Subsequent reactions, particularly S_N2 substitutions, will proceed with a predictable inversion of configuration at the reaction center. This makes pentane-1,2-diyl dimethanesulfonate a valuable tool for stereospecific synthesis, where the three-dimensional arrangement of atoms in the final product is critical for its function.[9][10]

Synthesis and Handling

The primary route to pentane-1,2-diyl dimethanesulfonate is the direct mesylation of the corresponding diol.[6] This is a standard and highly efficient transformation in organic synthesis.

Protocol 1: Synthesis of Pentane-1,2-diyl Dimethanesulfonate

Objective: To convert pentane-1,2-diol into its corresponding dimesylate, transforming the poor hydroxyl leaving groups into excellent mesylate leaving groups.

Materials:

  • Pentane-1,2-diol (1.0 eq)

  • Methanesulfonyl chloride (MsCl, 2.2 eq)

  • Triethylamine (TEA, 2.5 eq) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentane-1,2-diol (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cooling: Cool the flask to 0 °C using an ice bath. This is critical as the reaction is exothermic.

  • Addition of MsCl: Add methanesulfonyl chloride (2.2 eq) dropwise to the stirred solution via a dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding cold water, followed by saturated NaHCO₃ solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Safety Precautions:

  • Methanesulfonyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Pentane and its derivatives are flammable.[11][12] Keep away from ignition sources.

Visualization: Synthesis Workflow

G start Start: Pentane-1,2-diol dissolve Dissolve in DCM with TEA start->dissolve cool Cool to 0 °C dissolve->cool add_mscl Dropwise addition of Methanesulfonyl Chloride cool->add_mscl react Stir at RT (2-4h) add_mscl->react quench Quench with H₂O / NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash (HCl, NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product Product: Pentane-1,2-diyl dimethanesulfonate concentrate->product

Caption: Workflow for the synthesis of pentane-1,2-diyl dimethanesulfonate.

Application in the Synthesis of Heterocyclic Materials

The primary application of pentane-1,2-diyl dimethanesulfonate is as a dielectrophile for ring-forming reactions with dinucleophiles. This strategy provides a convergent and efficient route to a variety of saturated heterocycles.

Protocol 2: General Procedure for Heterocycle Synthesis (e.g., Piperazine Derivative)

Objective: To perform a double nucleophilic substitution reaction between pentane-1,2-diyl dimethanesulfonate and a dinucleophile to form a six-membered heterocyclic ring.

Materials:

  • Pentane-1,2-diyl dimethanesulfonate (1.0 eq)

  • Dinucleophile (e.g., N,N'-dimethylethylenediamine, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq) or another suitable non-nucleophilic base

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Reaction vessel suitable for heating under reflux with a condenser

Procedure:

  • Setup: To a round-bottom flask, add the dinucleophile (1.1 eq), potassium carbonate (3.0 eq), and anhydrous acetonitrile.

  • Addition of Dimesylate: Dissolve pentane-1,2-diyl dimethanesulfonate (1.0 eq) in a small amount of acetonitrile and add it to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 12-24 hours. The base is crucial to neutralize the methanesulfonic acid byproduct generated during the reaction.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentration: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in a suitable solvent (e.g., DCM) and wash with water to remove any remaining salts or DMF. Dry the organic layer, concentrate, and purify the final product by column chromatography or distillation.

Visualization: General Cyclization Reaction

Caption: General scheme for heterocycle synthesis via bimolecular cyclization.

Table 2: Scope of Dinucleophiles and Resulting Heterocycles
Dinucleophile TypeExampleResulting Heterocycle Core
Diamine EthylenediaminePiperazine
Amino alcohol EthanolamineMorpholine
Amino thiol CysteamineThiomorpholine
Diol Ethylene glycol1,4-Dioxane derivative
Dithiol Ethane-1,2-dithiol1,4-Dithiane derivative

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen because they effectively solvate the reactants but do not compete as nucleophiles. They are also suitable for the higher temperatures often required for these reactions.

  • Base: A non-nucleophilic base like K₂CO₃ is essential. It prevents the base from reacting with the electrophilic dimesylate while ensuring the neutralization of the acid byproduct, which drives the reaction to completion.

  • Stoichiometry: A slight excess of the dinucleophile can sometimes be used to favor the desired intramolecular cyclization over intermolecular polymerization, although high-dilution conditions are the classical approach to favor cyclization.

Conclusion

Pentane-1,2-diyl dimethanesulfonate is a powerful and reliable building block for the synthesis of novel organic materials. Its well-defined reactivity, governed by the excellent leaving group character of the mesylate moieties, allows for the predictable and stereocontrolled construction of complex molecules. The protocols and principles outlined in this guide demonstrate its utility in creating diverse heterocyclic systems, which are of high value in pharmaceutical and materials science research. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can effectively integrate this reagent into their synthetic strategies to accelerate discovery and innovation.

References

  • Sulfonate Esters of Alcohols. Organic Chemistry Tutor. Available at: [Link]

  • How Are Sulfonic Esters Formation. Ilee Chemical. Available at: [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

  • Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. RSC Advances. Available at: [Link]

  • Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing. Available at: [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Design of Novel Functional Materials Using Reactions of Quinones with Aromatic Amines. IntechOpen. Available at: [Link]

  • Asymmetric Synthesis and Synthetic Utility of Heterocyclic Building Blocks. ResearchGate. Available at: [Link]

  • PENTANE-1,2-DIOL. Ataman Kimya. Available at: [Link]

  • Stereoselective and Stereospecific Reactions Module. BSc Chemistry. Available at: [Link]

  • PENTANES MATERIAL SAFETY DATA SHEET (MSDS). Haldia Petrochemicals. Available at: [Link]

  • Heterocyclic Building Blocks. SRD ORGANICS LTD. Available at: [Link]

  • Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Molecules. Available at: [Link]

  • Stereoselective Synthesis of 1,2-Diamino-1,2-diarylethane Derivatives. ResearchGate. Available at: [Link]

  • Editorial: Design, Synthesis, and Application of Novel π-Conjugated Materials. Frontiers in Chemistry. Available at: [Link]

  • Regioselectivity, Stereoselectivity and Catalysis in Intermolecular Pauson–Khand Reactions: Teaching an Old Dog New Tricks. University of Windsor. Available at: [Link]

  • A novel reaction of dimethylsulfonium methylide with Michael acceptors: application to the synthesis of difficultly accessible vinyl silanes and styrenes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis and Characterization of Novel Polyurethanes Based on N,N'-1,2-Ethanediylbis-(4-Hydroxy-Pentanamide) and 4-Hydroxy-N-(2-Hydroxyethyl). ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to minimize polymeric byproducts in reactions with bifunctional alkylating agents

Welcome to the Technical Support Center for Advanced Organic Synthesis. As researchers and drug development professionals, you frequently encounter the challenge of controlling reaction trajectories when working with bif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As researchers and drug development professionals, you frequently encounter the challenge of controlling reaction trajectories when working with bifunctional alkylating agents (e.g., dihalides, bis-epoxides, nitrogen mustards).

When a molecule possesses two reactive sites, the initial alkylation event generates a mono-alkylated intermediate. This intermediate faces a critical kinetic fork in the road: it can either fold onto itself to form a target cyclic monomer, or it can react with another molecule in the bulk solution, triggering a cascade that leads to unwanted oligomeric and polymeric byproducts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you mathematically and chemically suppress polymerization in favor of high-yield cyclization.

Core Mechanistic Logic: Cyclization vs. Polymerization

To solve the problem of polymeric byproducts, we must first understand the causality of their formation. The competition between ring-closing and chain-extension is governed by reaction kinetics. Intramolecular cyclization is a first-order reaction , meaning its rate is proportional only to the concentration of the acyclic precursor. Conversely, intermolecular polymerization is a second-order reaction , meaning its rate is proportional to the square of the precursor's concentration.

Therefore, as the concentration of the reactive intermediate increases, the rate of polymerization accelerates exponentially faster than the rate of cyclization.

KineticControl Start Bifunctional Precursor + Nucleophile Intermediate Mono-alkylated Intermediate (Acyclic) Start->Intermediate Dilute Low Instantaneous Concentration (< 10⁻³ M) Intermediate->Dilute Syringe Pump Addition Concentrated High Instantaneous Concentration (> 0.1 M) Intermediate->Concentrated Batch Addition Cyclic Intramolecular Cyclization (Target Monomer) Dilute->Cyclic 1st Order Kinetics Rate = k1[Int] Polymer Intermolecular Cross-linking (Polymeric Byproducts) Concentrated->Polymer 2nd Order Kinetics Rate = k2[Int]²

Caption: Kinetic pathways of bifunctional alkylation under varying concentration states.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to synthesize a macrocycle using a bifunctional alkylating agent, but I am recovering an insoluble white precipitate. What went wrong? A: The insoluble precipitate is a cross-linked polymeric byproduct. This occurs when the instantaneous concentration of your reactants is too high. Because polymerization is a second-order process, high concentrations statistically favor the collision of two separate molecules over the conformational folding required for a single molecule to cyclize. You must implement the[1], which dictates that maintaining an extremely low concentration of the acyclic precursor suppresses bimolecular chain formation.

Q2: True high dilution requires massive volumes of solvent (e.g., liters for milligrams of product), which is impractical for scale-up. Are there alternatives? A: Yes. The industry standard is Pseudo-High Dilution [2]. Instead of dissolving all reagents in a massive vat of solvent, you place your nucleophile (and base/catalyst) in a standard volume of solvent, and use a syringe pump to add the bifunctional alkylating agent extremely slowly. If the rate of the alkylation reaction is faster than your addition rate, the instantaneous concentration of the unreacted bifunctional agent remains near zero (typically < 10⁻³ M), favoring cyclization without the need for excessive solvent[2].

Q3: My pseudo-high dilution setup is still yielding 30% oligomers. How can I optimize this? A: If oligomers persist, your addition rate is likely exceeding the reaction consumption rate, causing the bifunctional agent to pool in the flask.

  • Decrease the addition rate: Drop the syringe pump speed to as low as 0.75 mL/h[3].

  • Increase reaction temperature: Higher temperatures increase the kinetic rate constant ( k ) of the cyclization, ensuring the intermediate is consumed immediately upon hitting the solution.

  • Enhance mixing: Use a high-shear mechanical stirrer rather than a standard magnetic stir bar to prevent localized high-concentration "hot spots" where the needle drips into the flask.

Q4: What is the "Phase Separation" strategy? A: The [4] is an advanced alternative to syringe pumps. It mimics slow addition chemically by utilizing a biphasic solvent system (e.g., a hydrophobic and a hydrophilic phase). The substrate and the active catalyst are partitioned into separate phases. The reaction only occurs at the interface, naturally bottlenecking the effective concentration and allowing you to run reactions at bulk concentrations up to three orders of magnitude higher than traditional high dilution[4].

Quantitative Data: Strategy Comparison

The following table summarizes the impact of different operational strategies on the yield of cyclic monomers versus polymeric byproducts when utilizing bifunctional alkylating agents.

Reaction StrategyEffective Precursor ConcentrationRequired Solvent per 1 mmolDominant Kinetic PathwayTypical Monomer Yield
Standard Batch Addition > 0.1 M~10 mLSecond-order (Intermolecular)< 10% (Heavy Polymerization)
True High Dilution < 10⁻³ M> 1,000 mLFirst-order (Intramolecular)70% - 90%
Pseudo-High Dilution < 10⁻³ M (Instantaneous)~50 - 100 mLFirst-order (Intramolecular)75% - 95%
Phase Separation ~0.02 M (Bulk)~45 mLFirst-order (Interface-driven)> 90%

Validated Methodology: Syringe-Pump Mediated Pseudo-High Dilution

To ensure a self-validating experimental workflow, the following protocol relies on continuous consumption of the reagent. By monitoring the reaction mixture via TLC or LC-MS during the addition phase, the absence of starting material accumulation validates that the consumption rate exceeds the addition rate, thereby maintaining the pseudo-high dilution state.

PseudoHighDilution Prep Prepare Nucleophile/Base in Reaction Vessel Load Load Bifunctional Agent into Syringe Pump Prep->Load Pump Continuous Slow Addition (e.g., 0.75 mL/h) Load->Pump React Maintain Steady State [Precursor] < 10⁻³ M Pump->React Quench Quench & Purify Target Monomer React->Quench

Caption: Workflow for pseudo-high dilution using a syringe pump to minimize oligomerization.

Step-by-Step Protocol
  • Vessel Preparation: Equip a 3-neck round-bottom flask with a reflux condenser, a high-shear mechanical stirrer, and a rubber septum.

  • Base/Nucleophile Solution: Dissolve your nucleophile (e.g., diol, diamine) and an appropriate base (e.g., K₂CO₃, NaH, or DIPEA depending on pKa) in a moderate volume of anhydrous solvent (e.g., 100 mL THF for a 1 mmol scale). Bring the system to the optimal reaction temperature (often reflux) to maximize the reaction rate constant.

  • Syringe Preparation: Dissolve the bifunctional alkylating agent (1 eq) in 10-20 mL of the same anhydrous solvent. Draw this solution into a gas-tight glass syringe.

  • Pump Calibration: Mount the syringe onto a programmable syringe pump. Insert a long, narrow-gauge PTFE needle through the septum of the reaction flask, ensuring the needle tip is submerged directly into the vigorously stirring vortex (to prevent localized pooling).

  • Slow Addition: Set the syringe pump to an addition rate of 0.75 mL/h to 1.0 mL/h [3]. This slow drip ensures that each drop of the alkylating agent reacts and cyclizes before the next drop enters the flask.

  • In-Process Validation: After 2 hours of pumping, extract a 10 µL aliquot. Run a rapid LC-MS or TLC. You should observe the product forming, but zero unreacted bifunctional agent. If the unreacted agent is accumulating, pause the pump and raise the temperature, or decrease the pump speed.

  • Completion & Workup: Once the syringe is empty, allow the reaction to stir for an additional 1-2 hours to ensure complete conversion. Quench the reaction, filter off any inorganic salts, and evaporate the solvent under reduced pressure.

References

  • High dilution principle. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Development of the "phase separation" strategy: addressing dilution effects in macrocyclization. Canadian Journal of Chemistry. Available at:[Link]

  • An Easy and Efficient Route to Macrocyclic Polymers Via Intramolecular Radical−Radical Coupling of Chain Ends. Macromolecules (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Crude Pentane-1,2-diyl Dimethanesulfonate

Welcome to the technical support center for the purification of Pentane-1,2-diyl dimethanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Pentane-1,2-diyl dimethanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reactive intermediate. As a key building block in various synthetic pathways, its purity is paramount to the success of subsequent reactions. This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification challenges, grounded in the principles of organic chemistry.

Understanding the Challenge: Common Impurities

The standard synthesis of Pentane-1,2-diyl dimethanesulfonate involves the reaction of 1,2-pentanediol with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, in an aprotic solvent like dichloromethane (DCM).[1][2] Understanding this reaction is key to anticipating the impurities you will need to remove.

Primary Impurities Include:

  • Starting Materials: Unreacted 1,2-pentanediol and residual methanesulfonyl chloride.

  • Reaction Byproducts: The hydrochloride salt of the base used (e.g., triethylammonium chloride) and methanesulfonic acid (MSA) from the hydrolysis of excess MsCl.[3]

  • Intermediates: Mono-mesylated species (e.g., 2-hydroxy-1-pentyl methanesulfonate).

  • Solvents & Water: Residual reaction solvents and moisture introduced during the work-up.

Purification Workflow Overview

A robust purification strategy involves a multi-step approach to systematically remove these varied impurities. The general workflow is designed to tackle different classes of impurities at each stage.

Purification_Workflow cluster_0 Crude Reaction Mixture cluster_1 Aqueous Work-up cluster_2 Isolation & Primary Purification cluster_3 Final Product Analysis A Reaction Completion B Quench Reaction (e.g., with water or ice) A->B Step 1 C Phase Separation (Organic vs. Aqueous) B->C D Sequential Washes (e.g., H2O, NaHCO3, Brine) C->D E Dry Organic Layer (e.g., Na2SO4, MgSO4) D->E Step 2 F Solvent Removal (Rotary Evaporation) E->F G Crude Product F->G H Primary Purification (Column Chromatography or Recrystallization) G->H Step 3 I Pure Fractions / Crystals H->I J Final Solvent Removal I->J K Purity & Identity Confirmation (NMR, LC-MS, etc.) J->K Step 4

Caption: General workflow for purifying crude Pentane-1,2-diyl dimethanesulfonate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My yield is significantly lower than expected after the initial aqueous work-up. What could have gone wrong?

A1: While sulfonate esters are generally more stable to hydrolysis than their carboxylate counterparts, yield loss during work-up often points to unintended hydrolysis, especially if conditions are not carefully controlled.[4][5]

  • Causality: The methanesulfonate group is an excellent leaving group. Under strongly basic conditions (e.g., washing with concentrated NaOH) or with prolonged exposure to aqueous environments at elevated temperatures, nucleophilic attack by water or hydroxide ions can occur, cleaving the ester and reverting it to the diol.

  • Troubleshooting Steps:

    • Quench Carefully: Always quench the reaction by adding the mixture to cold water or ice, rather than adding water to the reaction mixture, to dissipate heat.

    • Use a Mild Base for Washing: To remove acidic impurities like methanesulfonic acid and triethylammonium hydrochloride, use a saturated solution of sodium bicarbonate (NaHCO₃), which is a weak base. Avoid strong bases like sodium hydroxide (NaOH).

    • Minimize Contact Time: Perform the aqueous washes efficiently without letting the phases sit together for extended periods.

    • Check pH: Ensure the aqueous layer is neutral or only slightly basic (pH 7-8) before proceeding. The rate of hydrolysis for simple methanesulfonate esters is largely independent of pH below ~pH 10, but increases at higher pH values.[5][6]

Q2: After removing the solvent, my crude product is a persistent, sticky oil and refuses to crystallize. How can I purify it?

A2: An oily product indicates the presence of significant impurities that are disrupting the crystal lattice formation. The most common culprits are residual solvent, unreacted 1,2-pentanediol (which is an oil), or mono-mesylated intermediates.

  • Causality: Crystalline solids require a high degree of molecular order. Impurities act as "defects," preventing the molecules of your desired product from aligning properly.

  • Troubleshooting Workflow:

    • High Vacuum Drying: First, ensure all volatile solvents are removed by placing the crude oil under a high vacuum for several hours.

    • Trituration: If the oil is still persistent, try trituration. Add a non-polar solvent in which your product is insoluble but the impurities might be soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. If successful, your product should solidify.

    • Proceed to Chromatography: If trituration fails, the most reliable method for purifying an oily product is flash column chromatography. This technique separates compounds based on their polarity.[7][8]

Q3: I'm getting very poor separation on my silica gel column. The product is smearing or co-eluting with impurities.

A3: Poor chromatographic separation is a common but solvable issue. It typically stems from an incorrect choice of solvent system (mobile phase), improper column packing, or overloading the column.

  • Causality: Column chromatography works on the principle of differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (solvent).[7] If the mobile phase is too polar, all compounds will travel with the solvent front (low Rf), resulting in no separation. If it's not polar enough, all compounds will remain adsorbed to the silica (high Rf). Smearing can indicate compound instability on the acidic silica or poor solubility in the mobile phase.

  • Troubleshooting Steps:

    • TLC Optimization: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your desired product an Rf value of approximately 0.25-0.35. This provides the best balance for good separation.

    • Choose the Right Solvents: A common starting point for a moderately polar compound like a dimesylate is a mixture of hexanes and ethyl acetate. Start with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity.

    • Proper Packing: Ensure your column is packed uniformly without any air bubbles or channels, which lead to poor separation. A "slurry packing" method is often most effective.[9]

    • Sample Loading: Do not overload the column. A general rule of thumb is to use a 20:1 to 50:1 ratio of silica gel to crude product by weight.[7] Load the sample in a minimal amount of solvent or pre-adsorb it onto a small amount of silica gel ("dry loading").[9]

    • Consider Alumina: If you suspect your compound is degrading on acidic silica gel, consider using neutral alumina as the stationary phase.

Q4: My final product looks clean by NMR, but I still see a small peak for methanesulfonic acid. How can I remove it?

A4: Methanesulfonic acid (MSA) is a non-volatile, highly polar, and acidic impurity. If not fully removed during the initial work-up, it can be difficult to eliminate.

  • Causality: MSA is highly soluble in water and moderately soluble in polar organic solvents. It can sometimes "hide" in the organic phase during extraction, especially if the phase is not washed thoroughly with a base.

  • Troubleshooting Steps:

    • Re-dissolve and Wash: Dissolve your product in a suitable organic solvent (like ethyl acetate or DCM) and re-wash it carefully with a saturated NaHCO₃ solution, followed by water and brine. Dry the organic layer thoroughly before removing the solvent.

    • Short Silica Plug: If the amount is trace, you can try passing a solution of your product through a short "plug" of silica gel in a pipette or funnel, eluting with your column solvent. The highly polar MSA will stick to the top of the silica while your less polar product passes through.

    • Base Treatment (Advanced): In some cases, stirring the organic solution with a solid, non-nucleophilic base like potassium carbonate can neutralize and help remove the acid. However, this should be done with caution to avoid any potential degradation of the product.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose purification method for Pentane-1,2-diyl dimethanesulfonate? A: For most lab-scale syntheses, flash column chromatography over silica gel is the most robust and reliable method.[8][10] It effectively separates the non-polar product from both highly polar impurities (salts, MSA, diol) and non-polar impurities (if any).

Q: Can I use recrystallization? If so, what are suitable solvents? A: Yes, if your crude product is a solid and has a relatively high purity (>85-90%), recrystallization can be an excellent and scalable final purification step.[11][12][13] The key is finding a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.

  • Solvent Screening: Good single-solvent candidates might include isopropanol or ethanol. Mixed solvent systems often work well, such as ethyl acetate/hexanes or dichloromethane/hexanes. You would dissolve the crude solid in the minimum amount of the more soluble solvent (e.g., ethyl acetate) at boiling, then slowly add the less soluble "anti-solvent" (e.g., hexanes) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.

Q: How should I store the purified Pentane-1,2-diyl dimethanesulfonate? A: The compound should be stored in a tightly sealed container in a freezer (-20 °C), preferably under an inert atmosphere (nitrogen or argon). While relatively stable, sulfonate esters are reactive electrophiles and should be protected from moisture and nucleophiles to prevent degradation over time.[14]

Q: What analytical techniques are most effective for assessing the final purity? A: A combination of techniques is ideal for a comprehensive assessment.

  • ¹H and ¹³C NMR: Provides structural confirmation and detects proton- or carbon-containing impurities. Quantitative NMR (qNMR) can be used for precise purity determination.[15]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting non-volatile impurities and confirming the mass of the desired product. It is highly sensitive for detecting trace impurities.[16][17][18]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for detecting volatile impurities like residual solvents.[15][17]

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up
  • Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice bath.

  • Slowly pour the reaction mixture into a separatory funnel containing cold deionized water.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers.

  • Wash the combined organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x). This neutralizes and removes methanesulfonic acid and triethylammonium salts.

    • Deionized water (1x).

    • Saturated aqueous sodium chloride (brine) (1x). This helps to remove residual water from the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine the optimal mobile phase using TLC. A typical gradient might run from 5% to 30% ethyl acetate in hexanes.

  • Column Packing:

    • Select a column with an appropriate diameter for your sample size.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 5% EtOAc/Hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Alternatively, create a "dry load" by dissolving the crude product in a solvent, adding a small amount of silica gel, removing the solvent by rotary evaporation, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • Gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Solvent Gradient for Column Chromatography
StepSolvent System (EtOAc in Hexanes)Volume (Column Volumes)Purpose
15%2-3Elute very non-polar impurities.
210%3-5Begin eluting the product.
315-20%5-10Elute the bulk of the pure product.
430-50%2-3Elute more polar impurities (e.g., mono-mesylate, diol).
Troubleshooting Logic Diagram

Troubleshooting_Purity Start Purity Check (NMR/LCMS) Is product >98% pure? Success Purification Complete. Store Product. Start->Success Yes Problem Impurity Detected. Identify the impurity. Start->Problem No Impurity_SM Unreacted Starting Material (e.g., 1,2-Pentanediol)? Problem->Impurity_SM Check Polarity Impurity_Acid Acidic Impurity (e.g., MSA)? Problem->Impurity_Acid Impurity_Solvent Residual Solvent? Problem->Impurity_Solvent Impurity_Unknown Other/Unknown? Problem->Impurity_Unknown Impurity_SM->Impurity_Acid No Action_Column Re-purify by Column Chromatography with a shallower gradient. Impurity_SM->Action_Column Yes Impurity_Acid->Impurity_Solvent No Action_Wash Re-dissolve in EtOAc. Wash with NaHCO3 / Brine. Impurity_Acid->Action_Wash Yes Impurity_Solvent->Impurity_Unknown No Action_Vacuum Dry under High Vacuum for extended period. Impurity_Solvent->Action_Vacuum Yes Action_Analyze Further analysis needed (e.g., 2D NMR, HRMS). Impurity_Unknown->Action_Analyze Yes Action_Column->Start Action_Recrys Attempt Recrystallization. Action_Recrys->Start Action_Wash->Start Action_Vacuum->Start

Caption: Decision tree for troubleshooting low purity after initial purification.

References
  • Selective Hydrolysis of Methanesulfonate Esters . ResearchGate. [Link]

  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review . RSC Publishing. [Link]

  • Selective Hydrolysis of Methanesulfonate Esters | Organic Process Research & Development . ACS Publications. [Link]

  • Selective Hydrolysis of Methanesulfonate Esters | Organic Process Research & Development . ACS Publications. [Link]

  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities... . ACS Figshare. [Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention . HoriazonChemical. [Link]

  • General procedures for the purification of Esters . LookChem. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates... . American Pharmaceutical Review. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups... . PMC. [Link]

  • A method for the production of sulfate or sulfonate esters.
  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities... . ResearchGate. [Link]

  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities... . Journal of Pharmaceutical Negative Results. [Link]

  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids . ACS Publications. [Link]

  • An Improved Process For The Preparation Of Lisdexamfetamine... . Quick Company. [Link]

  • Column chromatography . University of Calgary. [Link]

  • column chromatography & purification of organic compounds . YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • Recrystallization . Chemistry LibreTexts. [Link]

  • Recrystallization (chemistry) . Wikipedia. [Link]

  • Purification of Dyes, Dye Intermediates, Alkaloids Steroids... . Column Chromatography. [Link]

  • Compound and method for preparation of lisdexamfetamine.
  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid . Oregon State University. [Link]

  • Column chromatography as a useful step in purification of diatom pigments . ResearchGate. [Link]

  • A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives... . Harvard University. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. [Link]

  • Synthesis of 3-Substituted Pentane-Z,4-diones . Universidad de La Rioja. [Link]

  • Energetically more stable singlet cyclopentane-1,3-diyl diradical... . Hiroshima University. [Link]

  • Process for the preparation of pentane derivatives....
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides . PMC. [Link]

  • Stereoselective Synthesis of 1,2-Diamino-1,2-diarylethane Derivatives . ResearchGate. [Link]

  • Method for synthesizing 1,2-pentanediol by one-pot method.
  • 4.3: Stability of Cycloalkanes - Ring Strain . Chemistry LibreTexts. [Link]

  • A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives... . PMC. [Link]

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  • UNIT-V: Cyclo alkanes: Strain Theory... . ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Sulfonate Ester Synthesis &amp; Impurity Control

Welcome to the Technical Support Center for sulfonate ester synthesis. Sulfonate esters (such as mesylates, tosylates, and besylates) are highly versatile intermediates in organic synthesis due to their exceptional leavi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sulfonate ester synthesis. Sulfonate esters (such as mesylates, tosylates, and besylates) are highly versatile intermediates in organic synthesis due to their exceptional leaving-group capabilities. However, their high reactivity makes their synthesis prone to competing side reactions. Furthermore, in late-stage pharmaceutical manufacturing, the unintended formation of trace sulfonate esters presents a critical regulatory challenge, as these compounds are classified as Potential Genotoxic Impurities (PGIs)[1].

This guide provides mechanistic insights, quantitative troubleshooting matrices, and self-validating protocols to help you control impurities at every stage of development.

Part 1: Mechanistic FAQs

Q1: Why is my tosylation/mesylation reaction yielding high levels of alkyl chloride impurities instead of the desired ester? A1: The formation of alkyl chlorides is a competing nucleophilic substitution (SN2) reaction. When you use sulfonyl chlorides (e.g., TsCl or MsCl), a chloride ion is generated as a byproduct. Because the newly formed sulfonate ester is an excellent leaving group, the chloride ion can act as a nucleophile and displace it[2]. This side reaction is highly temperature-dependent. If the reaction temperature rises above 0 °C, the thermal energy overcomes the activation barrier for the SN2 displacement, shifting the product profile toward the alkyl chloride[2].

Q2: I am observing unexpected alkene byproducts when sulfonating secondary alcohols. How can I suppress this? A2: Sterically hindered secondary or tertiary alcohols are highly susceptible to base-catalyzed E2 elimination. When strong, unhindered bases (like triethylamine) are used, they can abstract a β-proton rather than simply scavenging HCl, leading to the formation of an alkene. To suppress this, switch to a milder or sterically hindered base (such as pyridine or 2,6-lutidine) and maintain strict low-temperature profiles.

Q3: What is the regulatory concern regarding sulfonate esters in final drug substances, and how do they form? A3: Regulatory agencies (FDA, EMA, ICH) enforce strict control limits on sulfonate esters because they are DNA-alkylating agents and known PGIs[1]. Ironically, these impurities often do not stem from intermediate synthesis steps, but rather from the final Active Pharmaceutical Ingredient (API) salt formation. Sulfonic acids (e.g., methanesulfonic acid) are widely used to form stable API salts[3]. If low-molecular-weight alcohols (like methanol, ethanol, or isopropanol) are used as processing solvents during this step, they can react with the sulfonic acid to generate genotoxic sulfonate esters[1][3].

Part 2: Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose and correct common deviations during sulfonate ester synthesis and API salt formation.

Impurity ProfileMechanistic CauseQuantitative IndicatorCorrective Action
Alkyl Chlorides SN2 displacement of sulfonate by Cl⁻>5% conversion to less polar TLC spot at >10 °CMaintain strict <5 °C profile; use sulfonic anhydrides (e.g., Ts₂O) instead of sulfonyl chlorides[2].
Alkenes Base-catalyzed E2 eliminationNMR detection of vinylic protons (5–6 ppm)Substitute strong bases with milder, sterically hindered alternatives (e.g., 2,6-lutidine).
Sulfonic Acids Hydrolysis of sulfonyl chloride reagentKarl Fischer titration shows >0.1% water in solventUse strictly anhydrous solvents; recrystallize old TsCl/MsCl reagents to remove hydrolyzed acid.
Genotoxic Esters (PGIs) Esterification of residual processing alcoholsGC-MS/LC-MS detection >1.5 ppm (TTC limit)Purge low-MW alcohols prior to API salt formation; control pH and avoid highly acidic conditions[3].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Optimized Synthesis of Alkyl Tosylates (Minimizing Alkyl Chloride Formation)

This protocol is designed to kinetically favor esterification while starving the competing SN2 chloride displacement pathway of thermal energy[2].

  • Reaction Setup: In a flame-dried round-bottom flask under inert gas, dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Slowly add anhydrous pyridine (1.5 – 2.0 eq.) to the stirred solution. (Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst without being strong enough to promote E2 elimination).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.2 – 1.5 eq.) portion-wise. Critical: Ensure the internal temperature does not rise significantly above 0–5 °C during addition[2].

  • Workup: Once complete, pour the mixture directly into cold water to quench the reaction and prevent thermal degradation during phase separation[2].

Validation System: Monitor via TLC using a three-lane plate (Reactant, Co-spot, Reaction Mixture). The desired tosylate will appear as a spot with a higher Rf (less polar) than the starting alcohol. If a third spot appears with an even higher Rf, it indicates the reaction temperature breached the threshold, allowing alkyl chloride formation[2].

Protocol 2: Trace-Level Quantification of Genotoxic Sulfonate Esters (PGIs)

To satisfy ICH M7 guidelines, analytical methods must detect PGIs at parts-per-million (ppm) levels. This GC-MS workflow ensures high sensitivity without derivatization[4].

  • Sample Preparation: Dissolve the API in a non-alcoholic extraction solvent (e.g., water/n-hexane) to isolate trace PGIs without inducing artifactual esterification during sample prep[5].

  • Instrument Setup: Configure the GC-MS system using Selective Ion Monitoring (SIM) or an LC-MS system in Multiple Reaction Monitoring (MRM) mode to target specific mass-to-charge ratios of the suspected esters[5][6].

  • Calibration: Generate a calibration curve using standard sulfonate ester solutions ranging from 0.01 µg/mL to 10 µg/mL. Ensure the correlation coefficient (R²) is ≥0.999[7].

  • Spiked Recovery Test: Spike a known clean API sample with 10–50 ng/mL of the target PGIs (e.g., methyl methanesulfonate, ethyl methanesulfonate)[7][8].

Validation System: The method is self-validating and ready for regulatory submission if the Limit of Detection (LOD) is confirmed below 1.0 ppm (e.g., 0.74 ppm for methyl 1-octanesulfonate) and the average recovery of the spiked samples falls strictly within 90.4%–109.0%[4][6].

Part 4: Reaction Pathway Visualization

The following diagram maps the divergence between the desired synthetic pathway of sulfonate esters and the mechanistic triggers that lead to critical impurities.

SulfonatePathways Substrate Alcohol + Sulfonyl Chloride (e.g., TsCl, MsCl) PathA Optimal Conditions (0°C, Pyridine/TEA) Substrate->PathA PathB Thermal Stress (>20°C) Excess Cl⁻ Ions Substrate->PathB PathC Strong Base Sterically Hindered Alcohol Substrate->PathC Product Desired Sulfonate Ester (Target Intermediate) PathA->Product AlkylCl Alkyl Chloride Impurity (Sₙ2 Displacement) PathB->AlkylCl Alkene Alkene Impurity (E2 Elimination) PathC->Alkene API API Salt Formation (Sulfonic Acid + Trace Alcohols) PGI Genotoxic Sulfonate Esters (e.g., MMS, EMS) API->PGI Acid-Catalyzed Esterification

Logical diagram of sulfonate ester reaction pathways and genotoxic impurity formation.

References

  • Advances on genotoxic impurities of sulfonate esters in pharmaceuticals. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNIQ0XQsIlYiX0wjtlHwI1SAdCUN-A2GmcZzpcrSLsGhofxvUNQ3U1ue8GJZ6TQK_wvy8FJM8j2c4GfsbsZ7GMYMHE0zybrVG1EdWppnQP_cSpkjmePC-yh1ONS2deIb_o-kEFGBep06gMUjpDyskdRaVTEoU2oCx0bvt4XL6kf3k-yrWwrKq5-7JvxWJZs3ljZN1RJ_5EP7IrnoX-JZF6ZasF6jE2bkLkor7IQQE3pRt5zrE=]
  • Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. japsonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE69pqA6H1GbCsjIPYXkYVWXwaStefJmGEr8gpHMQgysxP7RLD-fj7d2VEMNlC0xB_2yJ__DNv8BWk75ZgfP_J0p9_R1f8uECGQM2mbPQkQwVs84Qal-qA5KuWKW4XyIYYOVnt2-Km-ndse-bKiPbdwisR7]
  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgz0593TOSIw5vb237CuIYEYri8AOJvlXHi3nI8RxJ8SQDJn6Km7FCQo-T85hMInJnFSue8xc9gdtwz5JXRz77QCg7qpmOkplZfU0tIuSjE9H-9Rc5UnMhuoWUDqvYFHZ_FIUv]
  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLI_Qt1APUzjdDWBKVMUe096IKXY_8E9NmjWmSEN-ARgmC0Zmgx57kIIX3Vf0PB2I4kVqCXSaNY5Drxh6uhyJpT3Kt_CXJz_ypsJkabO0rN90xDrrej_XsZKZVnMWKYN3E4iEjbjYqBLkXfg==]
  • Solutions for Pharmaceutical Impurities. Shimadzu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpOFFxeixotUygIVEWahB_pPfQmBw5iJbPGYcIV1TQP85DsgWlGKCJFpVO_adU9_-fD_aKUJriAuOjCr13cfBcmW1bq7c1ZpfayqMEeEdgfGZ7F8msrXGC0BMLnrELTlAOQsq7ooFbMAoxBLOrKqVc_SgEX_1b_LTeGwnW2Qyi2gRVgHtGxy6Kv0UBOMGlYZMTFmi0cZ8XYVbXtM9WhpXFPebNhHOEM2zZ5rmVxA-CEmjTNJB4YBJTTbTH1D8EjMjoMuBmsXeQqwBTYMlwAeDZdK9wJYeI5xc=]
  • Technical Support Center: The Effect of Temperature on Tosylation Reactions. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2pacPqJzTObE-hIyE00Kj6r7r-CU-YxuJJbjb0eLnNWbnOK2TRQ57Ds9tJIFva5acywiSOF0fqG4ryfvvtyGnqG4EVJ39yGtFlMn9-11oP5nTHFzhtdvCyXIJMKqVStDogusQMXuXlfBNcnyABjUY2y4qgwbaJeE6EoI0pmd_Pici9uPqxUUXWIblU_a7Jki1XGDd12k596ZAJ8Xy_z8Wlny2K0UB]
  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU1xJmEC6n-IibCaGCvyUCSKJW0mNHv6AeN7AqPztRGuXl7r7Vv_FNShKakzZJ9Eaxejq8ErSjBE7pHT5nRgXWFmyYoCVuRAy3HrehkwaJxrWUThM5zM_Y_pNaMbVe4MB9aQFY_urhkYHG_A==]
  • Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Nq1kyH8selXFNFGfVVsvPDmAzIEnSKmpA7rhMLhuqA9lNK8hINk6PYfkzFoNJwrdBoCl9AgVkU_6xdN0x3ajNFvjTubeUrc8JB4b1hAU63rbTHqbf6WMA-PTyUIo8W3_hrU5qkAPo-E4FWi4m3AQo9MFc6230YGyyVrK5D27RcFeDAboH1ADcDgzuqzCPdIx97GZywYj8rOhZOeV1uq0XziWHXFWZ5bknZYx1_tsAXX7Q1YR-nxV1zzLJlxJ_pNrcn2n1UghKrAvamth-MoZL97WxkZ8kWpuMO7_09drb3IYSQRS]

Sources

Optimization

Improving the yield of cyclization reactions using dihaloalkanes and dimesylates

Welcome to the Technical Support Center for improving the yield of cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with dihaloalkanes and dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for improving the yield of cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with dihaloalkanes and dimesylates to synthesize cyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions and provides foundational knowledge for designing and executing successful cyclization reactions.

Q1: What are the primary challenges in cyclization reactions, especially for medium to large rings?

The principal challenge in forming any ring is favoring the desired intramolecular reaction over the competing intermolecular reaction, which leads to dimerization and polymerization.[1][2] For the formation of small rings (3-7 members), the reaction termini are often in close proximity, making intramolecular cyclization kinetically favorable. However, for medium (8-13 members) and large rings (14+ members), the linear precursor has many degrees of conformational freedom, reducing the probability of the reactive ends encountering each other. This entropic barrier, combined with potential transannular strain in medium-sized rings, makes intermolecular reactions statistically more likely under standard concentrations.[3]

Q2: How do I choose between a dihaloalkane and a dimesylate as my starting material?

The choice of leaving group is critical and depends on the nucleophile's reactivity and the desired reaction conditions.

  • Dihaloalkanes :

    • Reactivity Order : The reactivity of the halide leaving group follows the order I > Br > Cl > F. Iodides are excellent leaving groups but can be more expensive and less stable. Bromides offer a good balance of reactivity and stability. Chlorides are less reactive and may require harsher conditions (higher temperatures, stronger bases).[4][5]

    • Use Case : They are robust and widely used, especially for forming less-strained rings where high reactivity is not essential.

  • Dimesylates (and other Sulfonates like Tosylates or Triflates) :

    • Reactivity : Mesylates (OMs) are excellent leaving groups, often more reactive than bromides and even iodides, allowing for milder reaction conditions (e.g., lower temperatures). This is because the negative charge on the departing mesylate anion is highly stabilized by resonance across the sulfonyl group.

    • Preparation : They are conveniently prepared from the corresponding diols, which are often readily available.[6] This provides a versatile entry point for cyclization.

    • Use Case : Dimesylates are ideal for challenging cyclizations, such as forming medium or large rings, or when working with sensitive substrates that cannot tolerate the harsher conditions required for less reactive dihaloalkanes.

Leaving GroupRelative ReactivityCommon Applications & Considerations
-Cl LowRequires higher temperatures or stronger nucleophiles. Cost-effective.
-Br ModerateGood balance of reactivity and stability. Widely used.
-I HighVery reactive, allows for mild conditions. Can be less stable and more expensive.
-OMs Very HighExcellent leaving group, allows for mild conditions. Prepared from corresponding alcohols. Ideal for difficult cyclizations.[6]

Q3: What is the "High-Dilution Principle" and why is it so important?

The High-Dilution Principle is the most common strategy to promote intramolecular cyclization.[2] The core concept is to maintain an extremely low concentration of the linear precursor throughout the reaction.

  • Causality : The rate of the intramolecular reaction is first-order (depends on the concentration of the precursor), while the rate of the intermolecular polymerization is second-order (depends on the concentration of the precursor squared). By keeping the concentration very low (typically 0.001 M to 0.05 M), the rate of the second-order polymerization is suppressed far more significantly than the rate of the first-order cyclization, thus favoring the formation of the cyclic product.[1][7][8]

A practical way to achieve this without using enormous solvent volumes is through the slow addition of the precursor to a heated solution of the other reagents (e.g., the base) using a syringe pump. This technique is often called "pseudo-high dilution."[2][9][10]

Part 2: Troubleshooting Guide

This section is structured to help you diagnose and solve common problems encountered during cyclization experiments.

Problem 1: Low or No Yield of the Cyclized Product

Q1.1: I've run my reaction and recovered only my starting material. What went wrong?

This indicates that the activation energy for the reaction was not overcome. Several factors could be at play:

  • Insufficiently Reactive Leaving Group : If you are using a dichloroalkane, the reaction may be too sluggish. Solution : Switch to a more reactive dihalide (dibromo- or diiodoalkane) or, preferably, convert the corresponding diol to a dimesylate.

  • Base is too Weak : The nucleophile may not be sufficiently deprotonated to initiate the reaction. Solution : Switch to a stronger base. For example, if K₂CO₃ is ineffective, consider using Cs₂CO₃, which is not only a stronger base but also promotes higher yields through the "caesium effect" (see Q2.3). For very weak nucleophiles, a non-nucleophilic hydride base like NaH might be necessary.

  • Temperature is too Low : All reactions have a minimum temperature required to proceed at a reasonable rate. Solution : Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction by TLC or GC-MS. Be cautious, as excessive heat can promote side reactions.[11]

Q1.2: My yield is very low, and I'm not observing significant polymerization. What other issues could be limiting the reaction?

This often points to sub-optimal reaction parameters or substrate-specific issues.

  • Solvent Choice : The solvent must fully dissolve all reactants to ensure a homogeneous reaction. Furthermore, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Sₙ2-type cyclizations as they solvate the cation of the base but not the nucleophilic anion, increasing its reactivity.

  • The Thorpe-Ingold Effect : The rate of cyclization can be dramatically accelerated by introducing gem-disubstitution (e.g., two methyl groups) on the acyclic chain.[12][13] This effect constricts the bond angle of the carbon backbone, bringing the reactive termini closer together and increasing the probability of a reactive conformation.[14][15] If your substrate allows, consider redesigning it to incorporate this feature.

Diagram: The Thorpe-Ingold Effect

ThorpeIngold cluster_0 High Conformational Freedom cluster_1 Ends are closer, favoring cyclization A1 X B1 C A1->B1 C1 C θ ≈ 109.5° B1->C1 H1a H B1->H1a H1b H B1->H1b D1 C C1->D1 E1 Y D1->E1 A2 X B2 C A2->B2 C2 C θ' > 109.5° (Internal angle is compressed) B2->C2 Me1 CH₃ B2->Me1 Me2 CH₃ B2->Me2 D2 C C2->D2 E2 Y D2->E2

Caption: The gem-dialkyl effect increases the bond angle between substituents, compressing the internal angle of the chain and favoring cyclization.

Problem 2: The Main Product of My Reaction is a Polymer or Dimer

Q2.1: My reaction produced a high molecular weight, insoluble material instead of my desired cyclic product. How do I fix this?

This is the classic sign that intermolecular reactions are dominating. The solution is to rigorously apply the High-Dilution Principle.

  • Decrease Concentration : If you are running the reaction at a concentration of 0.1 M, try reducing it by an order of magnitude to 0.01 M. For macrocyclizations (rings > 14 members), concentrations as low as 0.001 M may be necessary.[8]

  • Implement Syringe-Pump Addition : The most effective method is to use a syringe pump to add a solution of your dihaloalkane or dimesylate precursor very slowly (e.g., over 8-24 hours) into a large volume of refluxing solvent containing your base. This ensures the instantaneous concentration of the precursor remains extremely low.

Diagram: Reaction Pathway Control via Concentration

HighDilution cluster_HighC High Concentration Conditions cluster_LowC High Dilution Conditions Precursor Linear Precursor (Dihaloalkane or Dimesylate) Polymer Polymerization / Dimerization (Intermolecular) Precursor->Polymer Favored Cyclic Cyclized Product (Intramolecular) Precursor->Cyclic Favored HighC_Rate Rate ∝ [Precursor]² (Second Order) LowC_Rate Rate ∝ [Precursor] (First Order)

Caption: High dilution suppresses the second-order polymerization reaction, favoring the first-order intramolecular cyclization.

Q2.2: I'm already using high dilution, but polymerization is still a problem. What else can I do?

If high dilution alone is insufficient, you may need to consider template-driven approaches.

  • Template Effects : A template is an ion or molecule that binds to the linear precursor, pre-organizing it into a conformation that favors cyclization.[16][17]

    • Cation Templating : For the synthesis of crown ethers or other polyether macrocycles, alkali metal cations (e.g., Li⁺, Na⁺, K⁺) can act as templates. The cation coordinates to the ether oxygens in the precursor chain, forcing it into a cyclic conformation around the ion. The choice of cation should match the optimal cavity size of the target macrocycle.

    • Anion Templating : In some systems, anions can template the formation of macrocycles through hydrogen bonding or other interactions, guiding the reactive ends together.[18]

    • Covalent Templating : In more complex syntheses, a temporary covalent "scaffold" can be used to hold the precursor in the correct geometry for cyclization, after which the template is cleaved away.

Q2.3: I've heard that using a specific base can help. Can the choice of cation in the base make a difference?

Yes, absolutely. This is known as the caesium effect . For cyclizations involving carboxylates or alkoxides, using caesium carbonate (Cs₂CO₃) or caesium fluoride (CsF) as the base in a polar aprotic solvent like DMF can significantly improve yields of medium and large rings, even at concentrations where other alkali metal bases (like K₂CO₃) lead to polymerization. The exact mechanism is debated, but it is believed that the large, poorly-solvated Cs⁺ cation templates the reaction by simultaneously coordinating to the nucleophile and the leaving group of a single precursor molecule, effectively "zipping it up."

Part 3: Experimental Protocols

Protocol 1: General Procedure for Macrocyclization via Pseudo-High Dilution

This protocol describes a typical setup for a macrocyclization reaction using a syringe pump.

Materials:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Septa

  • Syringe pump and gas-tight syringe

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Linear precursor (dihaloalkane or dimesylate)

Procedure:

  • Setup : Assemble the three-neck flask with the reflux condenser, a septum for the syringe needle, and a gas inlet/outlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.

  • Initial Charge : Add the anhydrous solvent and the base to the reaction flask. For example, add 800 mL of anhydrous DMF and 5 equivalents of finely ground K₂CO₃.

  • Heating : Begin stirring and heat the solvent/base mixture to the desired reaction temperature (e.g., 80 °C).

  • Prepare Precursor Solution : Prepare a solution of your linear precursor in the same anhydrous solvent. For example, dissolve 1.0 mmol of the precursor in 200 mL of anhydrous DMF. This brings the total solvent volume to 1 L, for a final theoretical concentration of 0.001 M.

  • Slow Addition : Draw the precursor solution into the gas-tight syringe and place it in the syringe pump. Insert the needle through the septum into the reaction flask, ensuring the tip is below the solvent surface.

  • Reaction : Begin the slow addition of the precursor solution. A typical addition time is between 8 and 24 hours. The slower the addition, the lower the instantaneous concentration and the better the yield of the cyclized product.

  • Completion : After the addition is complete, allow the reaction to stir at temperature for an additional 1-2 hours to ensure all the precursor has reacted.

  • Workup : Cool the reaction to room temperature. Filter off the inorganic salts. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Preparation of a Dimesylate from a Diol

Materials:

  • Diol starting material

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Methanesulfonyl chloride (MsCl)

  • Round-bottom flask, magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve Diol : In a round-bottom flask under an inert atmosphere, dissolve the diol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add Base : Add triethylamine (2.5 eq) to the solution and stir for 5 minutes.

  • Add MsCl : Slowly add methanesulfonyl chloride (2.2 eq) dropwise to the cold solution. A white precipitate (triethylammonium chloride) will form.

  • Reaction : Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows complete consumption of the starting diol.

  • Quench : Carefully quench the reaction by slowly adding cold water.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Wash : Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry and Concentrate : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dimesylate, which can often be used directly or purified by chromatography if necessary.

References

  • Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques.Google Books.
  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis.AvidScience.
  • Thorpe–Ingold effect.Wikipedia.
  • The Thorpe-Ingold Effect Promotes Tandem 6-exo Dig Cyclization/Claisen Rearrangement.Wesleyan University.
  • Computational and Experimental Evidence for Templated Macrocyclization: The Role of a Hydrogen Bond Network in the Quantitative Dimerization of 24-
  • On the Synergism Between H2O and a Tetrahydropyran Template in the Regioselective Cycliz
  • Peptide Cyclization at High Concentr
  • Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence.
  • Thorpe-Ingold Effect.
  • High dilution principle.Wikipedia.
  • Development of the “phase separation” strategy: addressing dilution effects in macrocycliz
  • On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism.
  • Highly Selective Anion Template Effect in the Synthesis of Constrained Pseudopeptidic Macrocyclic Cyclophanes.
  • Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization.
  • Common Blind Spot: Intramolecular Reactions.Master Organic Chemistry.
  • Intramolecular reaction.Wikipedia.
  • Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents.
  • Troubleshooting low conversion in 2,3-Dimethyl-1,3-cyclohexadiene reactions. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdxS5QwDHBOFejyjWbrUiothm6KjYIKn-oFDRQhZm2rmBK9QIfLHPiuMpVRlzGGfGKjLoDbe1vh8zTAe5uHhbmFwea7Iyjwf_yKnXgc3fhNhWikvtol-avJqFhP-jcubXv-Y3ecEouanDDrZt808g2kFTSNNECHcjasvbFNQOm87aAHtUnF3VxH7Jdv06Lcd9oqJoXmeQSPw3qWTfu0AWY0ernowJcjg==]([Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling and Storage of Reactive Sulfonate Esters

Welcome to the Technical Support Center for the safe handling and storage of reactive sulfonate esters. This guide is designed for researchers, scientists, and drug development professionals who work with these potent an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the safe handling and storage of reactive sulfonate esters. This guide is designed for researchers, scientists, and drug development professionals who work with these potent and versatile compounds. Our goal is to provide you with not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and experimental success in your laboratory.

Introduction: The Duality of Reactivity

Sulfonate esters, such as tosylates, mesylates, and besylates, are mainstays in organic synthesis, prized for their exceptional ability to act as leaving groups in a variety of chemical transformations.[1] This very reactivity, however, is what necessitates stringent safety protocols. The sulfonate moiety is readily displaced by nucleophiles, a characteristic that makes these compounds potent alkylating agents.[2][3] This alkylating potential is the root of their primary hazard: genotoxicity. Evidence suggests that some sulfonate esters can alkylate DNA, leading to mutagenic effects.[2][4][5][6] Therefore, treating these reagents with the utmost respect and adhering to rigorous safety procedures is not merely a matter of compliance, but a fundamental aspect of responsible scientific practice.

This guide is structured in a question-and-answer format to directly address the common and critical issues you may encounter.

Section 1: Hazard Identification and Risk Assessment FAQs

Q1: What are the primary hazards associated with reactive sulfonate esters?

A1: The principal hazard of reactive sulfonate esters is their genotoxic potential due to their nature as alkylating agents.[2][3][4] Short-chain alkyl sulfonates, in particular, have raised concerns for their ability to cause DNA damage.[2][7][8] Beyond their genotoxicity, other hazards include:

  • Corrosivity: Many sulfonylating agents (e.g., sulfonyl chlorides) and the resulting sulfonic acids are corrosive and can cause severe skin and eye burns.[9]

  • Reactivity with Water/Moisture: Some sulfonylating agents react vigorously with water, releasing corrosive and toxic fumes.

  • Combustibility: While not always highly flammable, many organic chemicals, including sulfonate esters and their solvents, are combustible and can ignite if not handled properly.[10]

Q2: I'm working with a new sulfonate ester. How do I find reliable safety information?

A2: A multi-pronged approach is essential for gathering comprehensive safety data:

  • Safety Data Sheet (SDS): This is your primary source of information. The SDS will provide specific details on hazards, handling, storage, and emergency procedures for the particular sulfonate ester.

  • Authoritative Databases: Consult resources like the NIOSH Pocket Guide to Chemical Hazards for information on related compounds and general chemical safety principles.[11][12][13]

  • Literature Review: Search scientific databases for publications that describe the synthesis or use of the specific sulfonate ester you are working with. These papers often contain valuable, albeit sometimes brief, safety notes.

  • Institutional Safety Office: Your organization's Environmental Health and Safety (EHS) department is a critical resource for conducting a thorough risk assessment.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Q3: What is the minimum required PPE for handling reactive sulfonate esters?

A3: Given the serious nature of the hazards, a comprehensive PPE ensemble is mandatory. Do not handle these materials without the following:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[14] For operations with a higher risk of splashing or energetic reactions, a face shield worn over safety glasses is essential.[15][16]

  • Hand Protection: Standard disposable nitrile gloves may not offer sufficient protection against all sulfonate esters and the solvents they are dissolved in.[15] It is crucial to consult the glove manufacturer's chemical resistance guide. For many applications, double-gloving provides an additional layer of safety.[17]

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[15] For larger scale operations or when there is a significant splash risk, a chemical-resistant apron is also recommended.[16]

  • Footwear: Closed-toe shoes are a standard requirement in any laboratory setting.[15]

Q4: When is respiratory protection necessary?

A4: Respiratory protection is required when engineering controls (i.e., fume hood) are not sufficient to maintain exposure below permissible limits, or when dealing with volatile or dusty sulfonylating agents.[15] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.[15][17]

Section 3: Safe Handling and Experimental Procedures

Q5: What are the most critical steps to follow when setting up a reaction involving a sulfonate ester?

A5: Meticulous planning and execution are key to a safe experiment.

  • Work in a Certified Chemical Fume Hood: All manipulations of reactive sulfonate esters and their precursors must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Inert Atmosphere: Many reactions involving sulfonate esters are sensitive to moisture. Using an inert atmosphere (e.g., nitrogen or argon) not only protects your reaction but also prevents the reaction of moisture-sensitive reagents with air, which can sometimes lead to uncontrolled reactions.

  • Controlled Reagent Addition: The formation of sulfonate esters is often exothermic.[10] Add reagents slowly and in a controlled manner, often at reduced temperatures (e.g., in an ice bath), to manage the reaction rate and prevent thermal runaways.[1]

  • Proper Glassware and Equipment: Ensure all glassware is clean, dry, and free of cracks. Use appropriate equipment for stirring and temperature monitoring.

Q6: How do I properly quench a reaction containing a reactive sulfonate ester?

A6: Quenching is a critical step to neutralize any remaining reactive species.

  • Quenching Agent: A common and effective method is to slowly add the reaction mixture to a separate flask containing a suitable nucleophilic quenching agent. Aqueous solutions of bases like sodium bicarbonate or ammonia can be used. For some esters, a solution of a thiol, such as thiophenol, can be an effective quenching agent.

  • Temperature Control: The quenching process itself can be exothermic. It is often advisable to perform the quench at a reduced temperature.

  • Avoid Quenching with Water Alone Initially: While water will hydrolyze sulfonate esters, the reaction can be slow and may not be sufficient to rapidly neutralize highly reactive species.[18] A basic solution is generally preferred.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Reaction is not proceeding to completion. Insufficiently reactive sulfonylating agent.Consider a more reactive sulfonylating agent (e.g., trifluoromethanesulfonyl anhydride instead of p-toluenesulfonyl chloride). The triflate group is a much better leaving group.
Steric hindrance around the alcohol.Increase reaction temperature and/or time. Use a less sterically hindered base.
Inadequate base.The base is crucial for neutralizing the acid byproduct.[1] Ensure you are using a sufficient stoichiometric amount of a suitable non-nucleophilic base like triethylamine or pyridine.
Formation of unexpected side products. Reaction temperature is too high.High temperatures can lead to elimination reactions or other undesired pathways. Maintain strict temperature control.
Nucleophilic impurities in reagents or solvents.Use freshly distilled or high-purity reagents and solvents to minimize potential competing nucleophiles.
Difficulty in isolating the product. Product is unstable on silica gel.Some sulfonate esters are sensitive to the acidic nature of silica gel.[19] Consider using a different purification method like recrystallization or chromatography on a less acidic stationary phase (e.g., alumina).
Product is water-soluble.If your product has polar functional groups, it may have some water solubility. Ensure thorough extraction with an appropriate organic solvent.

Section 4: Storage and Waste Disposal

Q7: What are the correct procedures for storing reactive sulfonate esters?

A7: Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Incompatible Materials: Store sulfonate esters away from strong acids, bases, oxidizing agents, and reducing agents.[10][20]

  • Temperature: Store in a cool, dry, and well-ventilated area.[21] Some sulfonate esters may require refrigeration, but always check the SDS for specific storage temperature recommendations.

  • Moisture: Protect from moisture, as this can lead to hydrolysis.

  • Labeling: All containers must be clearly labeled with the chemical name, hazard warnings, and date of receipt/synthesis.

Q8: How should I dispose of waste containing reactive sulfonate esters?

A8: All waste containing sulfonate esters must be treated as hazardous waste.

  • Quench Before Disposal: To the extent possible, quench any unreacted sulfonate esters in your reaction mixtures or solutions before transferring them to a waste container.

  • Segregated Waste Streams: Maintain separate, clearly labeled hazardous waste containers for sulfonate ester waste. Do not mix it with other waste streams unless you are certain of their compatibility.

  • Container Integrity: Use appropriate, sealed containers for waste collection.[21]

  • Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures. Contact your EHS department for guidance.

Section 5: Emergency Procedures

Q9: What should I do in the event of a spill of a reactive sulfonate ester?

A9: A calm and systematic approach is essential.

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[22]

  • Assess the Spill: From a safe distance, try to determine the identity and approximate quantity of the spilled material.[22]

  • Small Spills: If the spill is small and you are trained and equipped to handle it, you may proceed with cleanup.

    • Wear appropriate PPE.

    • Contain the spill using an absorbent material like vermiculite or a commercial spill kit.[23]

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills: For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team or local fire department.[23]

Q10: What are the first aid measures for exposure to a reactive sulfonate ester?

A10: Immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[24] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[24]

Visual Workflow: Spill Response Decision Tree

SpillResponse Start Spill Occurs Assess Assess Spill Size & Hazard Start->Assess IsSmall Is the spill small and manageable? Assess->IsSmall IsTrained Are you trained and equipped? IsSmall->IsTrained Yes Evacuate Alert others and evacuate area. IsSmall->Evacuate No Cleanup Contain and clean up spill using appropriate kit. IsTrained->Cleanup Yes IsTrained->Evacuate No Dispose Dispose of waste as hazardous. Cleanup->Dispose CallHelp Call Emergency Response / EHS. Evacuate->CallHelp

Caption: Decision workflow for responding to a sulfonate ester spill.

References

  • Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology,
  • Application Notes and Protocols for the Synthesis of Sulfonate Esters
  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions.
  • NIOSH Pocket Guide to Chemical Hazards.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Esters, Sulfate Esters, Phosphate Esters, Thiophosphate Esters, and Bor
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco,
  • Emergency Spill Response Guidelines.
  • Alkyl sulfon
  • Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC,
  • Profiling sulfonate ester stability: identification of complementary protecting groups for... PubMed,
  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis.
  • NIOSH Pocket Guide to Chemical Hazards. CDC,
  • ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director. GOV.UK,
  • Chemical Reactivity Hazards - Hazards Recognition.
  • Protective Gear for Chemical Handling Must-Have Equipment:. SAMS Solutions,
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • (PDF) Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts.
  • Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. Journal of Pharmaceutical Sciences,
  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com,
  • Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. PMC,
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety,
  • Essential PPE for Protection Against Liquid Chemicals. WorkSafe GEAR Australia,
  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. International Journal of Pharmaceutical Sciences and Research,
  • How to handle Propyl P - Toluene Sulfon
  • Chemical Spills - Emergency Management.
  • Strategies for the Safe Handling of Sulfonic Acid.

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Optimization

Technical Support Center: Navigating Low Conversion Rates in Mesylation Reactions

Welcome to the Technical Support Center for troubleshooting mesylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for troubleshooting mesylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the lab. This guide is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to ensure you have a reliable resource for your synthetic chemistry needs.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues that arise during mesylation reactions.

Q1: My mesylation reaction is showing low or no conversion. What are the most likely causes?

A1: Low conversion in a mesylation reaction is a frequent issue that can typically be traced back to a few key factors. The most common culprits are related to the quality of your reagents and the reaction conditions.

  • Reagent Quality: The purity and dryness of your reagents are paramount. Methanesulfonyl chloride (MsCl) is highly reactive towards water and can be hydrolyzed, rendering it ineffective.[1][2] Similarly, the presence of moisture in your solvent or on your glassware can consume the MsCl before it has a chance to react with your alcohol. Ensure you are using a fresh or properly stored bottle of MsCl, and that your solvents are anhydrous.[3] The base you use, such as triethylamine (TEA) or pyridine, should also be of high purity and dry.[4]

  • Inadequate Base: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[3][4] If the base is not strong enough or is not present in a sufficient stoichiometric amount (typically 1.1 to 1.5 equivalents), the reaction mixture will become acidic. This can lead to a halt in the reaction and potential side reactions.

  • Reaction Temperature and Time: Mesylation reactions are often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side products.[3][4] However, if the reaction is proceeding slowly, a gradual increase in temperature or a longer reaction time may be necessary to drive it to completion.[4] It is essential to monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC).[3][4]

  • Steric Hindrance: If your alcohol substrate is sterically hindered, the reaction may proceed much more slowly. In such cases, you may need to employ more forcing conditions, such as elevated temperatures or a more reactive mesylating agent.[3]

Q2: I'm observing the formation of an unexpected side product. What could it be?

A2: The formation of side products in mesylation reactions is often a result of the reactivity of the mesylate product itself or competing reaction pathways.

  • Alkyl Chloride Formation: A common side product when using methanesulfonyl chloride is the corresponding alkyl chloride.[5] This occurs via a nucleophilic attack of the chloride ion (generated from MsCl) on the newly formed mesylate. This is more likely to happen if the reaction is run at higher temperatures or for extended periods. Using methanesulfonic anhydride ((MeSO₂)₂O) instead of MsCl can circumvent this issue as it does not introduce a chloride source.[3][5]

  • Elimination Products (Alkenes): If your substrate is prone to elimination reactions (e.g., secondary or tertiary alcohols), the basic conditions of the mesylation can promote the formation of alkenes.[3] To minimize this, it is crucial to maintain a low reaction temperature (e.g., 0 °C).[3][6]

  • Di-mesylated Product (for diols): When working with diols, the formation of a di-mesylated product can occur if an excess of the mesylating agent is used. To favor mono-mesylation, it is important to use a controlled amount of MsCl (e.g., 1.0-1.1 equivalents).[3]

Q3: How does the choice of base affect my mesylation reaction?

A3: The choice and amount of base are critical for a successful mesylation. The base serves to neutralize the HCl byproduct, driving the reaction forward.[3][4]

  • Common Bases: Non-nucleophilic bases like triethylamine (TEA), pyridine, and diisopropylethylamine (DIPEA) are commonly used.[3]

  • Base Strength: The base must be strong enough to effectively scavenge the generated acid. Triethylamine is a stronger base than pyridine and can sometimes lead to different reaction outcomes, including the potential for sulfene formation with MsCl, which can alter the reaction mechanism.[7][8]

  • Stoichiometry: Using an insufficient amount of base can lead to incomplete conversion. A slight excess (1.1-1.5 equivalents) is generally recommended to ensure complete neutralization of the acid.[3]

Q4: My starting alcohol is not very soluble in the recommended solvent. What are my options?

A4: Solvent choice is important for ensuring a homogeneous reaction mixture. Dichloromethane (DCM) and toluene are common anhydrous aprotic solvents for mesylation.[3][9] If your substrate has poor solubility, you might consider:

  • Alternative Solvents: Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can be used.[4][10]

  • Solvent Mixtures: A co-solvent system might improve solubility.

  • Heating: Gentle heating can sometimes help dissolve the starting material, but be cautious as this can also promote side reactions. It is often best to dissolve the alcohol first before cooling the solution to add the other reagents.

Troubleshooting Workflow

When faced with a low-yielding mesylation reaction, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the issue.

TroubleshootingWorkflow Start Low Conversion Observed CheckReagents Step 1: Verify Reagent Quality - Fresh MsCl? - Anhydrous Solvents? - Pure Base? Start->CheckReagents CheckConditions Step 2: Evaluate Reaction Conditions - Correct Stoichiometry? - Appropriate Temperature? - Sufficient Reaction Time? CheckReagents->CheckConditions Reagents OK Optimize Step 4: Implement Optimization Strategies CheckReagents->Optimize Reagents Faulty (Replace/Purify) CheckSubstrate Step 3: Consider Substrate Properties - Steric Hindrance? - Prone to Elimination? CheckConditions->CheckSubstrate Conditions OK CheckConditions->Optimize Conditions Suboptimal (Adjust) CheckSubstrate->Optimize Substrate Challenging (Modify Approach) Success Successful Conversion Optimize->Success

Caption: A logical workflow for troubleshooting low conversion rates in mesylation reactions.

Key Experimental Protocols

Here are detailed protocols for a standard mesylation reaction and subsequent work-up.

Protocol 1: General Procedure for Mesylation of a Primary or Secondary Alcohol

Materials:

  • Alcohol (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq.)

  • Methanesulfonyl Chloride (MsCl) (1.2 eq.)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.[4]

  • Slowly add triethylamine (1.5 eq.) to the stirred solution.

  • Dropwise, add methanesulfonyl chloride (1.2 eq.) to the reaction mixture. Maintain the temperature at 0 °C during the addition.[3]

  • Stir the reaction at 0 °C and monitor its progress by TLC. The product mesylate should have a higher Rf value (be less polar) than the starting alcohol.[3] If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2-4 hours.[9]

Protocol 2: Aqueous Work-up and Purification

Materials:

  • Deionized Water

  • 1M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., DCM, Ethyl Acetate)

Procedure:

  • Once the reaction is complete, quench it by adding cold water.[4]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with:

    • 1M HCl to remove excess triethylamine.[4]

    • Saturated aqueous sodium bicarbonate to neutralize any remaining acid.[4]

    • Brine to remove residual water.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude mesylate.

  • Purify the crude product by flash column chromatography on silica gel. A non-polar eluent system (e.g., ethyl acetate/hexanes) is typically used, as the mesylate product is less polar than the starting alcohol.[3]

Data Summary Table

The following table provides a quick reference for typical reaction parameters.

ParameterRecommended Range/ValueRationale & Key Considerations
Alcohol 1.0 equivalentThe limiting reagent in the reaction.
Mesylating Agent (MsCl) 1.1 - 1.2 equivalentsA slight excess ensures complete conversion of the alcohol.
Base (e.g., TEA, Pyridine) 1.1 - 1.5 equivalentsTo effectively neutralize the HCl byproduct and drive the reaction.
Temperature 0 °C to Room TemperatureLower temperatures minimize side reactions like elimination.[3]
Solvent Anhydrous DCM, Toluene, THFAprotic and non-reactive solvents are essential to prevent quenching of MsCl.

Mechanistic Insight: The Mesylation Reaction

Understanding the mechanism of mesylation is key to troubleshooting. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of methanesulfonyl chloride. A base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.

MesylationMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation Alcohol R-OH Alcohol MsCl CH₃S(O)₂Cl Methanesulfonyl Chloride Alcohol->MsCl Nucleophilic Attack Intermediate R-O⁺(H)-S(O)₂CH₃ + Cl⁻ Oxonium Intermediate MsCl->Intermediate ProtonatedBase Base-H⁺ Intermediate->ProtonatedBase Mesylate R-OMs Mesylate Intermediate->Mesylate Base Base Base->Intermediate Deprotonation

Caption: The general mechanism of alcohol mesylation using methanesulfonyl chloride.

References

  • Vertex AI Search. (n.d.). Methanesulfonyl Chloride SDS Safety Data Sheet of Supplier Exporter.
  • Benchchem. (n.d.). Technical Support Center: Strategies for the Selective Mesylation of Polyols.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Mes-ylate Formation.
  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Methanesulfonyl chloride.
  • Benchchem. (n.d.). Troubleshooting low conversion rates in Mesityl 2,4,6-trimethylbenzoate synthesis.
  • ECHEMI. (n.d.). Why do tosylation and mesylation of alcohols follow different mechanisms?
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
  • Organic Synthesis. (n.d.). Alcohol to Mesylate.
  • ACS Publications. (2020, August 25). Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. Organic Process Research & Development.
  • ResearchGate. (2017, April 19). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol).
  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.
  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Why do tosylation and mesylation of alcohols follow different mechanisms? Journal of the American Chemical Society, 114(5), 1743–1749.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on Sₙ2 Reactions with Mesylates

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent polarity in bim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent polarity in bimolecular nucleophilic substitution (Sₙ2) reactions, particularly when working with mesylate leaving groups. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring your success at the bench.

Frequently Asked Questions (FAQs)

Q1: I'm setting up an Sₙ2 reaction with a primary alkyl mesylate. Which type of solvent should I choose to maximize the reaction rate?

A1: For Sₙ2 reactions, polar aprotic solvents are strongly recommended.[1][2] These solvents possess a significant dipole moment, which is necessary to dissolve charged nucleophiles, but they lack acidic protons.[1] This is a critical distinction. Common and effective polar aprotic solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and acetonitrile (CH₃CN).[1]

The reason these solvents are so effective lies in how they interact—or rather, don't interact—with the nucleophile. Polar aprotic solvents solvate the cation of your nucleophilic salt but leave the anionic nucleophile relatively "naked" and unsolvated.[1] This lack of a solvent cage around the nucleophile makes it more available and reactive, significantly accelerating the rate of the Sₙ2 reaction.[1][3] For instance, the reaction between bromoethane and potassium iodide proceeds 500 times faster in acetone than in methanol, a polar protic solvent.[3][4]

Q2: Why are polar protic solvents, like ethanol or water, detrimental to the rate of my Sₙ2 reaction?

A2: Polar protic solvents, which have hydrogen atoms bonded to electronegative atoms like oxygen or nitrogen (e.g., water, alcohols), significantly slow down Sₙ2 reactions.[1][5] This is due to their ability to form strong hydrogen bonds with the anionic nucleophile.[1][6] This process, known as solvation, creates a "cage" of solvent molecules around the nucleophile, stabilizing it and lowering its energy.[2][7]

While this stabilization might sound beneficial, it actually hinders the nucleophile's ability to attack the electrophilic carbon center of the substrate.[1][2][7] The nucleophile must expend energy to break free from this solvent cage before it can react, which increases the activation energy of the reaction and, consequently, decreases the reaction rate.[8]

Q3: My Sₙ2 reaction with a mesylate is sluggish even in a polar aprotic solvent. What other factors could be at play?

A3: While solvent choice is paramount, other factors can influence the rate of an Sₙ2 reaction. Mesylates are excellent leaving groups because their negative charge is well-stabilized through resonance.[9][10] If your reaction is still slow, consider the following:

  • Nucleophile Strength: A stronger, less sterically hindered nucleophile will react faster.[11]

  • Substrate Steric Hindrance: Sₙ2 reactions are highly sensitive to steric bulk around the reaction center. The order of reactivity is methyl > primary > secondary. Tertiary substrates do not undergo Sₙ2 reactions.[12]

  • Concentration: The Sₙ2 reaction is bimolecular, meaning its rate depends on the concentration of both the substrate and the nucleophile.[11][12] Increasing the concentration of either reactant can increase the reaction rate.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, be cautious, as higher temperatures can also promote side reactions like elimination (E2).

  • Water Content: Even small amounts of water in your polar aprotic solvent can solvate the nucleophile and slow the reaction. Ensure you are using a dry (anhydrous) solvent.

Q4: Can you explain the role of the mesylate group and why it's considered a good leaving group?

A4: The mesylate group (CH₃SO₃⁻) is an excellent leaving group because it is the conjugate base of a strong acid, methanesulfonic acid.[12] Good leaving groups are species that are stable on their own after detaching from the substrate.[12] The stability of the mesylate anion comes from the delocalization of its negative charge across the three oxygen atoms through resonance.[9][10] This charge distribution means the departed mesylate is a weak base and a poor nucleophile, showing little inclination to reverse the reaction.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Slow or No Reaction Incorrect Solvent Choice: Use of a polar protic solvent (e.g., ethanol, methanol, water).Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophile reactivity.[1][2]
Poor Nucleophile: The chosen nucleophile is weak or sterically hindered.Select a stronger, less bulky nucleophile.
Steric Hindrance: The substrate is secondary or has significant steric bulk near the reaction site.If possible, use a less hindered substrate. For secondary substrates, a longer reaction time or higher temperature may be necessary.
Low Reactant Concentration: The rate is dependent on the concentration of both the nucleophile and the substrate.Increase the concentration of one or both reactants.
Formation of Side Products (e.g., Elimination Products) High Reaction Temperature: Elevated temperatures can favor the competing E2 elimination pathway.Run the reaction at a lower temperature.
Sterically Hindered/Strongly Basic Nucleophile: Nucleophiles that are also strong bases can promote elimination.If elimination is a significant issue, consider using a less basic nucleophile.
Inconsistent Results/Poor Reproducibility Variable Water Content in Solvent: Traces of water in aprotic solvents can drastically reduce the reaction rate.Use anhydrous solvents and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Degradation of Mesylate: The mesylate substrate may be unstable over time or under certain conditions.Use freshly prepared or purified mesylate for the reaction.

Experimental Protocol: A Model Sₙ2 Reaction

Objective: To synthesize 1-azidohexane from 1-hexyl mesylate and sodium azide, demonstrating the effect of solvent polarity.

Materials:

  • 1-Hexyl mesylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Methanol (MeOH)

  • Reaction vials, stir bars, and standard glassware

  • TLC plates and appropriate eluent

  • GC-MS for analysis

Procedure:

  • Reaction Setup:

    • Set up two separate reactions. In a clean, dry reaction vial equipped with a stir bar, add 1-hexyl mesylate (1 mmol).

    • To the first vial, add anhydrous DMF (5 mL).

    • To the second vial, add methanol (5 mL).

  • Addition of Nucleophile:

    • To each vial, add sodium azide (1.2 mmol).

  • Reaction Conditions:

    • Stir both reactions at room temperature (or a slightly elevated temperature, e.g., 40 °C, to ensure a reasonable rate for comparison).

  • Monitoring the Reaction:

    • Monitor the progress of both reactions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 30 minutes).

  • Work-up and Analysis (when complete):

    • Quench the reactions by adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer, concentrate it, and analyze the crude product to determine the yield and purity.

Expected Outcome:

The reaction in DMF will proceed significantly faster than the reaction in methanol. This is because DMF, a polar aprotic solvent, does not hydrogen bond with the azide nucleophile, leaving it more reactive.[6] In contrast, methanol, a polar protic solvent, will solvate the azide ion, reducing its nucleophilicity and slowing the reaction rate.[1][6]

Visualizing the Solvent Effect

The following diagram illustrates the interaction of different solvent types with the nucleophile in an Sₙ2 reaction.

Caption: Solvent effects on nucleophile reactivity in Sₙ2 reactions.

References

  • SN2 Effect of Solvent | OpenOChem Learn. (n.d.). OpenOChem Learn. [Link]

  • SN2 reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (2025, July 27). Chemistry Steps. [Link]

  • Organic Chemistry 1 Chapter 6. SN2 Reactions - Wipf Group. (n.d.). Wipf Group, University of Pittsburgh. [Link]

  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide - Tenger Chemical. (2025, May 26). Tenger Chemical. [Link]

  • 7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. (n.d.). KPU Pressbooks. [Link]

  • Sn1 vs Sn2: Solvent effects (video) - Khan Academy. (n.d.). Khan Academy. [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 28). Chemistry LibreTexts. [Link]

  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions - YouTube. (2018, April 30). The Organic Chemistry Tutor. [Link]

  • Sn2 Reaction Organic Chemistry | CLaME. (n.d.). CLaME. [Link]

  • Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Solvent Polarity in SN1 and SN2 Reactions - Wolfram Demonstrations Project. (n.d.). Wolfram Demonstrations Project. [Link]

  • What would be the effect of increasing solvent polarity on the rate of SN1 and SN2 reaction? - Quora. (2017, April 8). Quora. [Link]

  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC. (2023, August 27). National Center for Biotechnology Information. [Link]

  • in the chemical literature: SN2 reaction on a mesylate - YouTube. (2019, October 1). ChemHelpASAP. [Link]

  • 9.3: Factors That Affect SN​2 Reactions - Chemistry LibreTexts. (2020, October 20). Chemistry LibreTexts. [Link]

  • How do mesylates and tosylates both protect and act as leaving groups : r/Mcat - Reddit. (2022, October 18). Reddit. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). [Link]

  • A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules | Journal of the American Chemical Society. (2006, November 23). Journal of the American Chemical Society. [Link]

  • Why Polar Aprotic Solvents for SN2 Substitution - YouTube. (2016, November 7). Simple Organic Chemistry. [Link]

  • What effect does the polarity of a solvent have on an Sn2 Reaction? : r/chemhelp - Reddit. (2017, September 28). Reddit. [Link]

Sources

Optimization

Technical Support Hub: Strategies to Prevent the Decomposition of Pentane-1,2-diyl dimethanesulfonate During Workup

Welcome to the Technical Support Hub. This guide is designed for researchers, scientists, and drug development professionals who are working with or synthesizing Pentane-1,2-diyl dimethanesulfonate. As a vicinal (1,2) di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Hub. This guide is designed for researchers, scientists, and drug development professionals who are working with or synthesizing Pentane-1,2-diyl dimethanesulfonate. As a vicinal (1,2) dimesylate, this molecule possesses inherent instability, making the workup phase a critical control point for ensuring product integrity and yield. This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic basis for our recommendations to help you navigate the challenges of handling this reactive intermediate.

Critical Alert: Inherent Instability of Vicinal Dimesylates

Pentane-1,2-diyl dimethanesulfonate and related 1,2-dimesylates are highly susceptible to degradation. The two adjacent methanesulfonate (-OMs) groups are excellent leaving groups, creating a molecule primed for decomposition via several pathways, especially under standard aqueous workup conditions.[1] Understanding these pathways is the first step toward prevention.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of Pentane-1,2-diyl dimethanesulfonate.

Question 1: My NMR analysis shows loss of one or both mesylate groups and the appearance of new hydroxyl peaks. What is happening?

Answer: This is a classic sign of hydrolysis. The methanesulfonate ester is reacting with water from the aqueous wash, converting it back to the diol or a mono-mesylated intermediate.

  • Root Cause: Methanesulfonate esters, while more stable than some other esters to pH changes, are susceptible to hydrolysis, especially if the workup is prolonged or performed at elevated temperatures.[2] The rate of hydrolysis is often dominated by the water rate itself and can occur under both neutral and basic conditions.[2][3]

  • Preventative Strategy:

    • Minimize Contact Time: Perform aqueous washes as rapidly as possible. Do not let the layers sit for extended periods.

    • Control Temperature: All workup steps should be conducted at low temperatures (0-5 °C) using an ice bath to significantly slow the rate of hydrolysis.[4]

    • Use Brine: Wash with saturated sodium chloride (brine) solution. This reduces the activity of water in the aqueous phase, thereby decreasing the extent of hydrolysis and helping to break up emulsions.

Question 2: I'm observing a complex mixture of unexpected byproducts in my crude sample. What could be the source?

Answer: This often points to nucleophilic attack from residual reagents or byproducts from the initial mesylation reaction.

  • Root Cause: The mesylate groups are excellent leaving groups, making the carbon backbone highly electrophilic and susceptible to attack by various nucleophiles.[5][6] Common culprits include:

    • Unreacted Amine Base: If you used an amine base like triethylamine (TEA) or pyridine, any excess can act as a nucleophile.

    • Chloride Ions: If your reaction used methanesulfonyl chloride (MsCl), residual chloride ions (from HCl byproduct or the reagent itself) can displace the mesylates to form chlorinated alkanes.

  • Preventative Strategy:

    • Thorough Quenching: Ensure the reaction is properly quenched before the aqueous workup. Slowly adding the reaction mixture to a cold, saturated solution of a mild buffer like sodium bicarbonate (NaHCO₃) can neutralize the acid byproduct (HCl) and quench excess MsCl.

    • Acidic Wash: A quick wash with a cold, dilute, non-nucleophilic acid (e.g., 1% H₂SO₄ or citric acid) can effectively remove residual amine bases by converting them into their water-soluble salts.[7][8] Avoid using HCl if chloride substitution is a concern.

Question 3: My yield is consistently low, and I suspect intramolecular reactions. Is this possible?

Answer: Yes, the 1,2-disposition of the mesylates makes intramolecular reactions, such as cyclization or elimination, a significant risk.

  • Root Cause: The close proximity of the two leaving groups can facilitate E2 elimination to form an alkene or intramolecular nucleophilic attack if another nucleophilic functional group is present in the molecule, potentially leading to cyclic ethers or other structures.[9][10]

  • Preventative Strategy:

    • Strict Anhydrous Conditions: Ensure the mesylation reaction is performed under strictly anhydrous conditions to prevent the formation of any water that could initiate side reactions.

    • Controlled Stoichiometry: Use a minimal excess of methanesulfonyl chloride (typically 1.1-1.2 equivalents per hydroxyl group) to avoid side reactions promoted by excess reagent.

    • Low Temperature: Maintain low temperatures throughout the reaction and workup to minimize the energy available for these higher-activation-energy side pathways.

Mechanistic Insights: Key Decomposition Pathways

Understanding the "why" behind the instability is crucial. The following diagram illustrates the primary degradation routes for Pentane-1,2-diyl dimethanesulfonate during a typical workup.

cluster_main Pentane-1,2-diyl dimethanesulfonate cluster_reagents Workup Reagents / Contaminants cluster_products Decomposition Products A C₅H₁₀(OMs)₂ E C₅H₁₀(OH)(OMs) (Hydrolysis Product) A->E Hydrolysis F C₅H₁₀(Nu)(OMs) (Substitution Product) A->F Nucleophilic Substitution G C₅H₈ (Elimination Product) A->G Elimination B H₂O (Water) B->E C Nu⁻ (e.g., Cl⁻, R₃N) C->F D Base (e.g., OH⁻, excess R₃N) D->G

Caption: Primary decomposition pathways for vicinal dimesylates during workup.

Recommended Workup Protocol to Minimize Decomposition

This protocol is designed to mitigate the risks of hydrolysis, nucleophilic attack, and other side reactions.

Critical Parameters Summary

ParameterRecommended ConditionRationale
Temperature 0 - 5 °CReduces rates of all decomposition reactions (hydrolysis, Sₙ2, E2).[4]
pH Control Mildly acidic wash (pH 5-6) followed by a neutral wash.Removes amine catalysts without promoting strong acid/base-catalyzed hydrolysis.[2][3]
Quenching Agent Saturated aq. NaHCO₃ or NH₄ClNeutralizes excess acid and quenches unreacted methanesulfonyl chloride.
Washing Solutions 1. Cold, dilute citric acid or 1% H₂SO₄2. Cold, saturated aq. NaHCO₃3. Cold Brine (sat. aq. NaCl)Removes amine, neutralizes acid, and reduces water activity to minimize hydrolysis.[7][8]
Solvent Choice Aprotic, water-immiscible (e.g., DCM, Ethyl Acetate)Ensures good separation from aqueous phase and minimizes product solubility in the wash.
Handling Time As short as possibleMinimizes contact time with the aqueous phase.
Step-by-Step Methodology
  • Initial Quench (Temperature: 0 °C):

    • Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice bath.

    • In a separate flask, prepare a volume of cold (0 °C) saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to the reaction volume.

    • Slowly, and with vigorous stirring, add the reaction mixture to the cold NaHCO₃ solution via a dropping funnel. This quenches unreacted methanesulfonyl chloride and neutralizes the HCl byproduct.

  • Phase Separation:

    • Transfer the quenched mixture to a pre-chilled separatory funnel.

    • Separate the organic layer. If the product is in an organic solvent like Dichloromethane (DCM), it will be the bottom layer.

  • Aqueous Washes (Perform all washes at 0-5 °C):

    • Acid Wash: Wash the organic layer once with a small volume of cold (~0 °C), dilute (e.g., 5%) citric acid solution to remove any residual amine base.[8]

    • Bicarbonate Wash: Wash the organic layer once with cold (~0 °C) saturated aqueous NaHCO₃ to ensure all acidic components are removed.

    • Brine Wash: Wash the organic layer once with cold (~0 °C) saturated aqueous NaCl (brine). This crucial step removes the bulk of the dissolved water from the organic layer, minimizing hydrolysis during the drying and concentration steps.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the solvent in vacuo using a rotary evaporator with the bath temperature kept as low as possible (ideally < 30 °C).

Recommended Workup Workflow Diagram

A Reaction Mixture (Post-Mesylation) B Quench (Add to cold sat. NaHCO₃) A->B Step 1 C Separate Organic Layer B->C Step 2 D Wash 1: Cold Dilute Citric Acid C->D Step 3a E Wash 2: Cold Sat. NaHCO₃ D->E Step 3b F Wash 3: Cold Brine (sat. NaCl) E->F Step 3c G Dry (Anhydrous Na₂SO₄) F->G Step 4a H Filter & Concentrate (Low Temperature) G->H Step 4b I Purified Product H->I

Caption: Recommended workflow for minimizing decomposition during workup.

References

Sources

Troubleshooting

Technical Support Center: Analytical Strategies for Monitoring Reactions of Pentane-1,2-diyl Dimethanesulfonate

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. As a Senior Application Scientist, I understand the nuances and challenges of monitoring chemical reactions in real-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. As a Senior Application Scientist, I understand the nuances and challenges of monitoring chemical reactions in real-time. This guide is structured to provide you with not just protocols, but the underlying rationale to empower your decision-making process when working with Pentane-1,2-diyl dimethanesulfonate and similar reactive intermediates.

Pentane-1,2-diyl dimethanesulfonate is a versatile building block, often used in nucleophilic substitution reactions where its two mesylate groups serve as excellent leaving groups. The success of these reactions hinges on careful monitoring to determine reaction completion, identify byproducts, and optimize conditions. This guide provides a comprehensive Q&A-style resource for the most common analytical challenges you may encounter.

Part 1: Thin-Layer Chromatography (TLC) - Your First Line of Inquiry

TLC is an indispensable tool for rapid, qualitative assessment of a reaction's progress. It's fast, inexpensive, and provides immediate feedback on the consumption of starting materials and the formation of products.

FAQ 1: How do I select an appropriate mobile phase for TLC analysis of a reaction involving Pentane-1,2-diyl dimethanesulfonate?

Answer: The key to a good TLC separation is selecting a mobile phase that provides a retention factor (Rf) of approximately 0.3-0.5 for your compound of interest. For Pentane-1,2-diyl dimethanesulfonate, which is a moderately polar compound, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

A systematic approach is to start with a 70:30 mixture of heptane:ethyl acetate and adjust the ratio based on the initial result.

  • If the spots are too high on the plate (high Rf): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., move to 80:20 or 90:10 heptane:ethyl acetate).

  • If the spots remain at the baseline (low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., move to 50:50 or 30:70 heptane:ethyl acetate).

It is also crucial to consider the polarity of your product. If you are performing a nucleophilic substitution, your product may be significantly more or less polar than the starting material, requiring a solvent system that can effectively separate both.

Troubleshooting 1: My spots are streaking on the TLC plate. What is causing this and how can I resolve it?

Answer: Streaking on a TLC plate is a common issue that can obscure results. The primary causes are typically related to the sample, the stationary phase (the TLC plate), or the mobile phase.

  • Sample Overloading: This is the most frequent cause. If the applied spot is too concentrated, the stationary phase becomes saturated, leading to a streak rather than a defined spot. Prepare a more dilute solution of your reaction mixture for spotting.

  • Inappropriate Solvent for Sample Preparation: If the sample is not fully dissolved in the spotting solvent, or if the spotting solvent is too strong (too polar), it can interfere with the partitioning process on the plate. Ensure your sample is fully dissolved in a volatile solvent of low to moderate polarity.

  • Highly Polar or Acidic/Basic Compounds: Pentane-1,2-diyl dimethanesulfonate itself is generally well-behaved. However, if your nucleophile or product is highly polar, acidic, or basic, it can interact strongly with the silica gel, causing streaking. To mitigate this, you can add a small amount of a modifier to your mobile phase. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine.

  • Decomposition on Silica: While less common for mesylates, some compounds can decompose on the acidic surface of the silica gel. If you suspect this, you can use TLC plates with a different stationary phase, such as alumina.

Workflow for TLC Method Development

A Prepare dilute sample of reaction mixture B Spot on silica gel TLC plate A->B C Develop in 70:30 Heptane:Ethyl Acetate B->C D Visualize under UV light and/or with a stain C->D E Evaluate Rf values D->E F Rf too high? E->F Yes G Rf too low? E->G No I Increase proportion of Heptane F->I H Streaking observed? G->H No L Optimized Method G->L Optimal Rf J Increase proportion of Ethyl Acetate H->J Yes K Dilute sample or add modifier to mobile phase H->K Yes I->C J->C K->B

Caption: A flowchart for developing a TLC method.

Part 2: High-Performance Liquid Chromatography (HPLC) - For Quantitative Insights

When you need to quantify the consumption of starting material and the formation of product, HPLC is the gold standard. It offers superior resolution and sensitivity compared to TLC.

FAQ 2: What type of HPLC column and mobile phase are recommended for analyzing reactions of Pentane-1,2-diyl dimethanesulfonate?

Answer: For a compound like Pentane-1,2-diyl dimethanesulfonate, a reversed-phase HPLC method is typically the most effective.

  • Column: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point. Standard dimensions (e.g., 4.6 mm x 150 mm) with a 5 µm particle size are suitable for most applications.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is recommended. A gradient is often necessary to elute the moderately polar starting material and potentially more polar or non-polar products within a reasonable time frame and with good peak shape.

  • Detector: A UV detector is commonly used. While Pentane-1,2-diyl dimethanesulfonate does not have a strong chromophore, it can often be detected at low wavelengths (e.g., 210 nm). If your product has a strong UV chromophore, detection will be much more sensitive.

Troubleshooting 2: I am observing significant peak tailing in my HPLC chromatogram. How can I improve the peak shape?

Answer: Peak tailing can compromise resolution and the accuracy of integration. The causes are often multifactorial.

  • Secondary Interactions with Silica: The most common cause of tailing for compounds with polar functional groups is interaction with residual silanol groups on the silica backbone of the C18 column. This is particularly problematic at neutral pH. Adding a small amount of an acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can protonate the silanol groups, minimizing these secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try injecting a smaller volume or a more dilute sample.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained compounds, or the stationary phase can degrade, leading to poor peak shape. A "guard column" can help protect the analytical column. If you suspect the column is the issue, try flushing it with a strong solvent or replacing it.

Table 1: Starting Conditions for HPLC Method Development

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 210 nm
Injection Vol 5 µL

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - For Structural Verification

NMR spectroscopy is a powerful tool for confirming the structure of your starting material and products. For reaction monitoring, ¹H NMR is particularly useful as it can provide a clear picture of the disappearance of starting material and the appearance of product-specific signals.

FAQ 3: How can I use ¹H NMR to monitor the progress of a reaction involving Pentane-1,2-diyl dimethanesulfonate?

Answer: You can monitor the reaction by observing the signals corresponding to the methanesulfonyl (mesyl) groups of the starting material. The six protons of the two -OSO₂CH₃ groups in Pentane-1,2-diyl dimethanesulfonate give a sharp singlet in the ¹H NMR spectrum, typically around 3.0 ppm.

As the reaction proceeds and the mesylate groups are displaced by a nucleophile, this singlet will decrease in intensity. Concurrently, new signals corresponding to the protons in your product will appear. By integrating the signal for the starting material's mesyl groups and a characteristic signal from the product, you can determine the relative ratio of the two and thus the reaction conversion. For accurate quantification, it is advisable to use an internal standard.

Troubleshooting 3: My NMR integrals are not accurate. How can I improve the quality of my data for reaction monitoring?

Answer: Accurate integration is critical for quantitative NMR analysis. Here are key factors to ensure reliable results:

  • Sufficient Relaxation Delay (d1): Protons require time to relax back to their equilibrium state after being excited by an RF pulse. If the delay between pulses (d1) is too short, signals may not fully relax, leading to inaccurate integrals. A good starting point for d1 is at least 5 times the longest T1 relaxation time of the protons you are integrating. For quantitative work, a d1 of 30 seconds is often recommended to be safe.

  • Signal-to-Noise Ratio: A low signal-to-noise ratio can make it difficult to set the integral baseline accurately. Increase the number of scans to improve the signal-to-noise.

  • Proper Phasing and Baseline Correction: Ensure that the spectrum is correctly phased and that the baseline is flat and free of distortion before integrating. Automated routines are often good, but manual adjustment may be necessary for the highest accuracy.

Table 2: Characteristic ¹H NMR Chemical Shifts

ProtonsTypical Chemical Shift (δ, ppm) in CDCl₃MultiplicityIntegration
-OSO₂CH₃ (in starting material)~3.0singlet6H
CH -OSO₂CH₃ (in starting material)~4.5-5.0multiplet2H
CH₂ CH₂CH₃ (in starting material)~1.4-1.8multiplet4H
CH₂CH₂CH₃ (in starting material)~0.9triplet3H

Part 4: General Troubleshooting and Method Selection

Choosing the right analytical tool and knowing how to troubleshoot it are paramount for efficient research.

Decision-Making Workflow for Analytical Method Selection

A Need to monitor reaction progress? B Qualitative or Quantitative? A->B C Qualitative (Fast Check) B->C Qualitative D Quantitative (High Accuracy) B->D Quantitative E Use Thin-Layer Chromatography (TLC) C->E G Use High-Performance Liquid Chromatography (HPLC) D->G F Need structural information? E->F H Yes F->H I No F->I G->F J Use Nuclear Magnetic Resonance (NMR) H->J K Is mass confirmation needed? I->K J->K L Yes K->L N Analysis Complete K->N No M Use Mass Spectrometry (MS) L->M M->N

Caption: A decision tree for selecting the appropriate analytical method.

References

  • Thin-Layer Chromatography: A Modern Practical Approach. ScienceDirect.[Link]

  • High-Performance Liquid Chromatography. BYJU'S.[Link]

  • A Guide to Solving Common HPLC Problems. Shimadzu.[Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy. Chem LibreTexts.[Link]

  • A Practical Guide To ¹H NMR. University of Rochester.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: Pentane-1,2-diyl dimethanesulfonate vs. 1,5-Diiodopentane

In the realm of organic synthesis, the strategic selection of alkylating agents is paramount to achieving desired molecular architectures. Among the vast arsenal available to chemists, difunctionalized alkanes serve as c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of organic synthesis, the strategic selection of alkylating agents is paramount to achieving desired molecular architectures. Among the vast arsenal available to chemists, difunctionalized alkanes serve as crucial building blocks for constructing cyclic and heterocyclic systems, as well as for introducing molecular linkers. This guide provides an in-depth comparison of the reactivity of two such agents: Pentane-1,2-diyl dimethanesulfonate and 1,5-diiodopentane. Our analysis, grounded in fundamental principles of organic chemistry and supported by experimental considerations, aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction to the Contestants: Two Pentane Derivatives

1,5-Diiodopentane is a classical and widely utilized difunctional alkylating agent. Its linear five-carbon chain is functionalized at the terminal positions with iodine atoms, which are excellent leaving groups in nucleophilic substitution reactions. This structural feature makes it an ideal precursor for the synthesis of five- and six-membered rings through intramolecular cyclization, as well as a versatile linker in various organic transformations.

Pentane-1,2-diyl dimethanesulfonate , on the other hand, presents a different substitution pattern and leaving group. Here, two methanesulfonate (mesylate) groups are attached to adjacent carbons (C1 and C2) of the pentane backbone. Mesylates are also renowned for being excellent leaving groups, often comparable to or even better than halides in certain contexts. The vicinal disposition of these groups can lead to unique reactivity, including the potential for neighboring group participation and the formation of strained ring systems.

This guide will dissect the key factors governing the reactivity of these two compounds, namely the nature of the leaving group and the steric environment at the reaction centers.

Theoretical Underpinnings of Reactivity

The rate and mechanism of nucleophilic substitution reactions are primarily dictated by three factors: the nature of the substrate (steric hindrance), the strength of the nucleophile, and the ability of the leaving group to depart. In comparing Pentane-1,2-diyl dimethanesulfonate and 1,5-diiodopentane, the latter two factors are of particular interest.

Leaving Group Ability: A Tale of Two Anions

A good leaving group is a

Comparative

Efficacy comparison of different sulfonate esters as leaving groups in Sₙ2 reactions

In the landscape of synthetic organic chemistry, the bimolecular nucleophilic substitution (Sₙ2) reaction is a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The efficiency of this reaction is profou...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic organic chemistry, the bimolecular nucleophilic substitution (Sₙ2) reaction is a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The efficiency of this reaction is profoundly influenced by the nature of the leaving group, a molecular fragment that departs with a pair of electrons. Among the most reliable and effective leaving groups are sulfonate esters, prized for their high reactivity and versatility. This guide provides an in-depth comparison of the three most commonly employed sulfonate esters—mesylates, tosylates, and triflates—to equip researchers and drug development professionals with the insights needed to select the optimal group for their synthetic endeavors.

The Theoretical Bedrock: What Defines a Superior Leaving Group?

The efficacy of a leaving group is inversely proportional to its basicity.[1] An ideal leaving group is a weak base, as this implies it is stable on its own and unlikely to reverse the reaction.[2] This stability can be quantitatively assessed by the acidity of its conjugate acid; the stronger the acid (and thus the lower its pKₐ), the weaker its conjugate base, and the more effective the leaving group.[1][2][3]

Sulfonate esters (R-SO₂-OR') are derivatives of sulfonic acids (R-SO₃H). Their prowess as leaving groups stems from the exceptional stability of the resulting sulfonate anion (R-SO₃⁻). This stability is primarily due to the delocalization of the negative charge across the three oxygen atoms of the sulfonyl group through resonance, a feature that significantly weakens the conjugate base.[4][5]

The Competitors: A Profile of Common Sulfonate Esters

The reactivity of sulfonate esters can be finely tuned by altering the 'R' group attached to the sulfur atom. This substituent's electronic properties—whether electron-donating or electron-withdrawing—directly impact the stability of the departing anion.

  • Mesylate (MsO⁻): The methanesulfonate anion is the simplest of the trio. The methyl group is weakly electron-donating, offering minimal inductive stabilization to the anion.[4] While a very effective leaving group, it is the least reactive within this comparative set.

  • Tosylate (TsO⁻): The p-toluenesulfonate anion benefits from the presence of a toluene group. The aromatic ring allows for further delocalization of the negative charge through resonance, rendering the tosylate anion more stable than the mesylate anion.[4] This makes tosylates more reactive and one of the most frequently used "workhorse" leaving groups in synthesis.[4]

  • Triflate (TfO⁻): The trifluoromethanesulfonate anion is in a class of its own, often termed a "super" leaving group.[6] The three fluorine atoms exert a powerful electron-withdrawing inductive effect, which extensively delocalizes and stabilizes the negative charge on the anion.[4][5] This makes its conjugate acid, triflic acid, one of the strongest known Brønsted acids and, consequently, makes the triflate anion an exceptionally stable and superb leaving group.[5][6]

Quantitative Efficacy Comparison

The leaving group ability follows a clear and predictable hierarchy, directly correlated with the stability of the departing anion. The established order of reactivity in Sₙ2 reactions is: Triflate > Tosylate > Mesylate .[4][5] This relationship is quantitatively supported by the pKₐ values of their corresponding conjugate acids.

Leaving GroupAbbreviationStructure of AnionConjugate AcidpKₐ of Conjugate Acid (in water)Relative Reaction Rate (krel)
MesylateOMsCH₃SO₃⁻Methanesulfonic Acid~ -2.0[7]1.00[8]
TosylateOTsp-CH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid~ -2.8[9]~4.4
TriflateOTfCF₃SO₃⁻Trifluoromethanesulfonic Acid~ -14.7[9]~3 x 10⁴

Note: Relative rates are estimates and can vary significantly with substrate, nucleophile, and solvent conditions. The tosylate rate is often cited as being a few times faster than mesylate. The triflate rate is several orders of magnitude greater.

G cluster_structure Structural Feature (R-group) cluster_effect Dominant Electronic Effect cluster_stability Anion Stability / Acidity cluster_reactivity Sₙ2 Leaving Group Efficacy CF3 CF₃ Inductive Strong Inductive Withdrawal CF3->Inductive p-Tolyl p-Tolyl Resonance Resonance Stabilization p-Tolyl->Resonance CH3 CH₃ Weak_Inductive Weak Inductive Donation CH3->Weak_Inductive High_Stab Highest Stability (Lowest pKa, ~ -14.7) Inductive->High_Stab Mid_Stab High Stability (Low pKa, ~ -2.8) Resonance->Mid_Stab Low_Stab Good Stability (pKa, ~ -2.0) Weak_Inductive->Low_Stab Triflate Triflate (OTf) Excellent High_Stab->Triflate Tosylate Tosylate (OTs) Very Good Mid_Stab->Tosylate Mesylate Mesylate (OMs) Good Low_Stab->Mesylate G cluster_prep Substrate Preparation cluster_kinetics Kinetic Experiment cluster_analysis Data Analysis A 1-Pentanol B MsCl, Pyridine A->B C TsCl, Pyridine A->C D Tf₂O, Pyridine A->D E 1-Pentyl Mesylate B->E F 1-Pentyl Tosylate C->F G 1-Pentyl Triflate D->G H Parallel Reactions: - Substrate (0.05 M) - NaI (0.1 M) - Acetone, 25°C E->H F->H G->H I Timed Aliquots H->I J Quench Reaction I->J K GC / HPLC Analysis J->K L Plot [Substrate] vs. Time K->L M Determine Initial Rates L->M N Calculate Relative Rates (k_rel) M->N

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Validation

A Comparative Guide to the Spectroscopic Analysis of Pentane-1,2-diyl Dimethanesulfonate and Its Reaction Alternatives

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the conversion of alcohols to more effective leaving groups is a foundational strategy. The mesyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the conversion of alcohols to more effective leaving groups is a foundational strategy. The mesylation of diols, such as the reaction of pentane-1,2-diol with methanesulfonyl chloride, is a critical transformation for enabling subsequent nucleophilic substitution or elimination reactions. However, the presence of two hydroxyl groups of differing reactivity (primary and secondary) on a flexible alkyl chain introduces the potential for several reaction pathways. This guide provides a comprehensive framework for utilizing spectroscopic techniques—NMR, IR, and Mass Spectrometry—to unambiguously confirm the structure of the desired product, pentane-1,2-diyl dimethanesulfonate, and to differentiate it from potential starting materials, intermediates, and side products.

Our approach moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectroscopic output. By understanding the expected spectral signatures of all plausible molecules in the reaction mixture, researchers can confidently verify the identity and purity of their target compound.

The Synthetic Landscape: Target Product and Potential Alternatives

The primary reaction involves treating pentane-1,2-diol with at least two equivalents of methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine. While the formation of the desired dimesylate is the goal, several other outcomes are possible, as illustrated below. These alternatives must be considered and ruled out through rigorous spectroscopic analysis.

  • Desired Product: Pentane-1,2-diyl dimethanesulfonate.

  • Starting Material: Unreacted Pentane-1,2-diol.[1][2][3][4]

  • Intermediates: Mono-mesylated products (1-mesylate or 2-mesylate), which can arise from incomplete reaction. Steric hindrance often leads to preferential mesylation of the primary alcohol.[5]

  • Side Product (Cyclization): Intramolecular nucleophilic attack by the remaining hydroxyl group on the newly formed mesylate can lead to a cyclic ether, primarily 2-propyloxirane. This is a common pathway for vicinal halo- or sulfonyloxy-alcohols.[6][7][8][9]

  • Side Product (Substitution): Displacement of the mesylate by the chloride counter-ion of the base can form an alkyl chloride.[10]

Reaction_Pathways Start Pentane-1,2-diol Target Pentane-1,2-diyl Dimethanesulfonate Start->Target Desired Pathway Mono1 1-O-Ms-pentan-2-ol Start->Mono1 Incomplete Reaction (1 eq. MsCl) Mono2 2-O-Ms-pentan-1-ol Start->Mono2 Incomplete Reaction (1 eq. MsCl) MsCl + 2 eq. MsCl, Base Mono1->Target + 1 eq. MsCl Cyclic 2-Propyloxirane (Cyclic Ether) Mono1->Cyclic Intramolecular SN2 Mono2->Target + 1 eq. MsCl

Figure 1. Competing reaction pathways in the mesylation of pentane-1,2-diol.

Comparative Spectroscopic Fingerprints

The most definitive method for structural confirmation is the comparative analysis of spectroscopic data. Each potential product possesses a unique set of signals that act as a structural fingerprint.

Infrared (IR) Spectroscopy: The Functional Group Litmus Test

IR spectroscopy offers a rapid and powerful initial assessment to determine if the hydroxyl groups of the starting material have been consumed and if the sulfonate ester groups have been formed.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
Pentane-1,2-diol 3600-3200 (strong, broad) O-H stretch indicative of the alcohol functional groups.[11]
Mono-mesylate 3600-3200 (strong, broad)1360-1340 & 1180-1170 (strong, sharp)Co-existence of O-H (alcohol) and S=O (sulfonate) stretches.
Pentane-1,2-diyl Dimethanesulfonate Absence of 3600-3200 peak 1360-1340 & 1180-1170 (strong, sharp) Disappearance of the O-H band confirms full reaction. Appearance of two strong S=O asymmetric and symmetric stretches confirms dimesylate formation.[12]
2-Propyloxirane Absence of 3600-3200 peakAbsence of 1360-1170 peaks~1250 (C-O-C stretch)Absence of both hydroxyl and sulfonate signals. The C-O-C ether stretch is present but can be less distinct.

The causality is clear: the disappearance of the broad O-H absorption is the most critical indicator that the starting diol has been fully consumed. The concurrent appearance of the intense, sharp S=O stretching bands provides strong evidence for the formation of the mesylate ester.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of every proton and carbon in the molecule. The electron-withdrawing nature of the mesylate group (–OSO₂CH₃) is the dominant factor influencing chemical shifts. It deshields adjacent protons and carbons, causing their signals to appear further downfield compared to those adjacent to a hydroxyl group.

Table 1: Comparative ¹H NMR Chemical Shifts (Predicted, ppm in CDCl₃)

PositionPentane-1,2-diolPentane-1,2-diyl Dimethanesulfonate2-Propyloxirane (Side Product)Rationale for Shift
-CH₂-O- (C1)~3.4-3.6~4.3-4.5 ~2.5-2.7 (ring)Strong deshielding by -OMs group.
-CH-O- (C2)~3.7-3.9~4.9-5.1 ~2.8-3.0 (ring)Strong deshielding by -OMs group.
-CH₂- (C3)~1.4-1.6~1.8-2.0~1.4-1.6Minor inductive effect from C2.
-CH₂- (C4)~1.3-1.5~1.4-1.6~1.3-1.5Minimal electronic effect.
-CH₃ (C5)~0.9~0.9-1.0~0.9-1.0Minimal electronic effect.
-OH ~2.0-4.0 (broad)AbsentAbsentExchangeable protons.
-SO₂CH₃ Absent~3.1 (s, 3H), ~3.2 (s, 3H) AbsentTwo distinct singlets for the non-equivalent mesyl groups.

Table 2: Comparative ¹³C NMR Chemical Shifts (Predicted, ppm in CDCl₃)

PositionPentane-1,2-diolPentane-1,2-diyl Dimethanesulfonate2-Propyloxirane (Side Product)Rationale for Shift
C1 (-CH₂-O-) ~66-68~75-78 ~47-50 (ring)Strong downfield shift due to -OMs.
C2 (-CH-O-) ~72-74~82-85 ~52-55 (ring)Strong downfield shift due to -OMs.
C3 (-CH₂-) ~33-35~29-32~32-34Shielding/deshielding effects vary.
C4 (-CH₂-) ~19-21~18-20~19-21Minimal electronic effect.
C5 (-CH₃) ~14~14~14Minimal electronic effect.
-SO₂CH₃ Absent~38-40 (two peaks) AbsentCharacteristic chemical shift for mesyl carbons.

The key diagnostic features for the target compound are the significant downfield shifts of the C1 and C2 signals in both ¹H and ¹³C spectra, and the appearance of two sharp singlets around 3.1-3.2 ppm in the ¹H spectrum, integrating to 3 protons each, which correspond to the two diastereotopic methyl groups of the mesylates.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides the definitive molecular weight of the components in the reaction mixture, serving as the final piece of the structural puzzle. The molecular weight is the most straightforward way to distinguish between the desired product and its alternatives.

CompoundFormulaMolecular Weight ( g/mol )Expected Ion (ESI, [M+Na]⁺)Key Differentiator
Pentane-1,2-diolC₅H₁₂O₂104.15[1]127.14Starting Material
Mono-mesylateC₆H₁₄O₄S182.24205.23Incomplete Reaction
Pentane-1,2-diyl Dimethanesulfonate C₇H₁₆O₆S₂ 260.33 [14]283.32 Target Product
2-PropyloxiraneC₅H₁₀O86.13109.12Cyclization Side Product

The fragmentation pattern can also be diagnostic. Sulfonate esters often exhibit characteristic losses of the sulfonyl group or sulfonic acid.[15][16] For pentane-1,2-diyl dimethanesulfonate, fragmentation would likely involve the loss of a methanesulfonyl radical (·SO₂CH₃, 79 Da) or methanesulfonic acid (CH₃SO₃H, 96 Da).

Workflow for Structural Verification

A systematic approach ensures that all data is collected and interpreted logically to build a conclusive case for the product's structure.

Analysis_Workflow Start Crude Reaction Product IR Acquire IR Spectrum Start->IR CheckOH Broad peak at 3200-3600 cm⁻¹? IR->CheckOH ReactionIncomplete Result: Incomplete Reaction (Starting Material / Mono-mesylate present) CheckOH->ReactionIncomplete  Yes LCMS Acquire LC-MS Data CheckOH->LCMS No   CheckMW Major peak at m/z [260+Na]⁺ or [260+H]⁺? LCMS->CheckMW WrongProduct Result: Incorrect Product (Check for side products) CheckMW->WrongProduct  No NMR Acquire ¹H and ¹³C NMR CheckMW->NMR Yes   CheckNMR Confirm shifts, integrations, and multiplicities match Table 1 & 2? NMR->CheckNMR CheckNMR->WrongProduct  No StructureConfirmed Structure Confirmed: Pentane-1,2-diyl Dimethanesulfonate CheckNMR->StructureConfirmed Yes  

Figure 2. Logical workflow for the spectroscopic confirmation of pentane-1,2-diyl dimethanesulfonate.

Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and reproducible data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified product into a clean, dry vial.

  • Solvation: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ containing 0.03% v/v tetramethylsilane, TMS). Ensure the sample is fully dissolved.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[17]

    • Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

  • Data Analysis: Label the significant peaks, paying close attention to the O-H region (3600-3200 cm⁻¹) and the S=O stretching region (1360-1170 cm⁻¹).

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography: Inject the sample onto an appropriate LC column (e.g., C18) to separate components of the crude mixture if necessary.

  • Mass Spectrometry:

    • Analyze the eluent using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, typically in positive ion mode.[15][18]

    • Acquire data over a mass range that includes the expected molecular weights of all potential products (e.g., m/z 50-500).

  • Data Analysis: Extract the mass spectra for any observed chromatographic peaks. Identify the molecular ions (e.g., [M+H]⁺, [M+Na]⁺) and compare them to the calculated exact masses of the expected compounds.

Conclusion

The synthesis of pentane-1,2-diyl dimethanesulfonate is a seemingly straightforward reaction that harbors complexities requiring diligent analytical oversight. A multi-technique spectroscopic approach is not merely recommended; it is essential for the unambiguous confirmation of the product's structure. By systematically applying IR, NMR, and MS, and comparing the resulting data against the expected fingerprints of the target molecule and its plausible alternatives, researchers can establish the outcome of the reaction with the highest degree of scientific certainty. This guide provides the comparative data and logical workflows necessary to navigate this analysis effectively, ensuring the integrity of the synthetic products used in further research and development.

References

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Comparative

A Comparative Guide to the Reaction Kinetics of Primary vs. Secondary Mesylates in Nucleophilic Substitution

In the realm of synthetic organic chemistry, the efficiency of a reaction is paramount. The strategic conversion of functional groups underpins the assembly of complex molecules, from pharmaceuticals to advanced material...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of synthetic organic chemistry, the efficiency of a reaction is paramount. The strategic conversion of functional groups underpins the assembly of complex molecules, from pharmaceuticals to advanced materials. Among the array of tools available to a chemist, the use of sulfonate esters, particularly mesylates, to transform a poor leaving group (a hydroxyl group) into an excellent one is a cornerstone of modern synthesis.[1][2] This guide provides an in-depth comparison of the reaction kinetics of primary versus secondary mesylates in nucleophilic substitution reactions, offering both theoretical grounding and a practical framework for experimental validation. Our objective is to elucidate the factors governing their reactivity, enabling researchers to make informed decisions in experimental design.

Theoretical Framework: The Mechanistic Dichotomy of SN1 and SN2

Nucleophilic substitution reactions, at their core, involve the replacement of a leaving group by a nucleophile. The timing of bond-breaking and bond-forming events defines two distinct mechanistic pathways: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). The structure of the substrate—in this case, whether the mesylate group is attached to a primary or secondary carbon—is a critical determinant of the preferred pathway.[3][4]

The SN2 Pathway: A Concerted Dance

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[5][6] This "backside attack" leads to a predictable inversion of stereochemistry at the reaction center.[3][7] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, leading to a second-order rate law:

Rate = k[Substrate][Nucleophile] [7][8][9]

The transition state of an SN2 reaction is a crowded, trigonal bipyramidal arrangement involving five groups around the central carbon.[10] Consequently, this pathway is exquisitely sensitive to steric hindrance . Primary substrates, with minimal steric bulk around the reaction center, are ideal candidates for SN2 reactions.[5][11]

The SN1 Pathway: A Stepwise Journey

In contrast, the SN1 reaction proceeds through a two-step mechanism.[4][12] The first and rate-determining step is the spontaneous departure of the leaving group to form a planar carbocation intermediate.[5][6] In the second, rapid step, the nucleophile attacks the carbocation from either face, typically leading to a racemic mixture of products.[3][7] The rate of an SN1 reaction depends only on the concentration of the substrate, as the nucleophile is not involved in the slow step. This gives a first-order rate law:

Rate = k[Substrate] [5][7][8]

The feasibility of the SN1 pathway hinges on the stability of the carbocation intermediate . Tertiary carbocations are the most stable, followed by secondary, while primary carbocations are generally too unstable to form.[5][9]

Why Mesylates are Superior Leaving Groups

The efficacy of both SN1 and SN2 reactions is greatly enhanced by a good leaving group. A good leaving group is a species that is stable on its own after detaching from the substrate.[4] The mesylate anion (CH₃SO₃⁻) is the conjugate base of a strong acid, methanesulfonic acid. Its stability is derived from the delocalization of the negative charge across the three oxygen atoms through resonance, making it an exceptionally weak base and thus an excellent leaving group.[2][6]

G cluster_0 SN2 vs. SN1 Pathways for Mesylates Primary Primary Mesylate (Low Steric Hindrance) SN2 SN2 Pathway (Favored by strong Nu⁻, aprotic solvent) Primary->SN2 Fast Secondary Secondary Mesylate (Moderate Steric Hindrance) Secondary->SN2 Slow SN1 SN1 Pathway (Favored by weak Nu⁻, protic solvent) Secondary->SN1 Possible Product_SN2 Inverted Product SN2->Product_SN2 Product_SN1 Racemic Product SN1->Product_SN1

Caption: Competing SN1 and SN2 pathways for primary and secondary mesylates.

Experimental Design: A Kinetic Investigation

To quantitatively compare the reactivity of primary and secondary mesylates, a well-designed kinetic experiment is essential. The following protocol outlines a robust method for determining the reaction rates using ¹H NMR spectroscopy, a technique that allows for real-time, non-invasive monitoring of the reaction progress.

Objective

To determine and compare the second-order rate constants (k) for the reaction of a primary mesylate (1-butyl mesylate) and a secondary mesylate (2-butyl mesylate) with sodium iodide in acetone-d₆.

Causality Behind Experimental Choices
  • Substrates: 1-butyl mesylate (primary) and 2-butyl mesylate (secondary) are chosen as simple, representative examples that clearly illustrate the effect of substrate structure.

  • Nucleophile: Sodium iodide is selected as it provides a strong, non-basic nucleophile (I⁻), which favors substitution over elimination.[13]

  • Solvent: Acetone-d₆ is a polar aprotic solvent.[14][15] This choice is critical as polar aprotic solvents enhance the nucleophilicity of anions by solvating the cation (Na⁺) but not the anion (I⁻), thereby favoring the SN2 mechanism and allowing for a direct comparison of steric effects.[14][15][16] Using a deuterated solvent is necessary for NMR analysis.

  • Monitoring Technique: ¹H NMR spectroscopy allows for the simultaneous observation and quantification of reactants and products over time without disturbing the reaction mixture.[17]

Experimental Protocol
  • Preparation of Reagents:

    • Prepare a 0.2 M stock solution of 1-butyl mesylate in acetone-d₆.

    • Prepare a 0.2 M stock solution of 2-butyl mesylate in acetone-d₆.

    • Prepare a 0.4 M stock solution of sodium iodide in acetone-d₆.

    • Prepare a 0.1 M stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in acetone-d₆. The internal standard must have signals that do not overlap with reactant or product signals.

  • Reaction Setup (Performed for each mesylate separately):

    • In a clean, dry NMR tube, add 250 µL of the 0.2 M mesylate stock solution.

    • Add 50 µL of the 0.1 M internal standard stock solution.

    • Place the NMR tube in the NMR spectrometer's probe, which has been pre-equilibrated to a constant temperature (e.g., 25 °C).

    • Acquire an initial spectrum (t=0) to confirm the initial concentrations and purity.

  • Initiation and Monitoring:

    • Remove the NMR tube, quickly add 250 µL of the 0.4 M sodium iodide stock solution, and mix thoroughly. This brings the initial concentrations of both the mesylate and the iodide to 0.1 M.

    • Immediately re-insert the tube into the spectrometer and begin acquiring spectra at regular time intervals (e.g., every 5 minutes for the faster reaction, every 20 minutes for the slower one). Continue data collection until the reaction is at least 80% complete.

  • Data Processing and Analysis:

    • Process each spectrum (Fourier transform, phase, and baseline correction).

    • For each time point, integrate a characteristic signal for the reactant mesylate (e.g., the protons alpha to the mesylate group) and the signal for the internal standard.

    • Calculate the concentration of the mesylate at each time point ([Mesylate]t) relative to the constant concentration of the internal standard.

    • Since the initial concentrations of the nucleophile and substrate are equal, the second-order rate law can be analyzed using the integrated rate law: 1/[Mesylate]t = kt + 1/[Mesylate]₀

    • Plot 1/[Mesylate]t versus time (in seconds). The data should yield a straight line for an SN2 reaction.[18]

    • The slope of this line is the second-order rate constant, k.

G cluster_workflow Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions (Mesylate, NaI, Std in Acetone-d6) B Combine Mesylate & Standard in NMR Tube A->B C Equilibrate Temperature in NMR Spectrometer B->C D Acquire t=0 Spectrum C->D E Initiate Reaction: Add NaI Solution D->E F Acquire Spectra at Regular Time Intervals E->F G Process Spectra & Integrate Peaks F->G H Calculate Concentrations vs. Time G->H I Plot 1/[Reactant] vs. Time H->I J Determine Rate Constant (k) from Slope I->J

Caption: Workflow for the kinetic analysis of mesylate substitution reactions.

Anticipated Results and Interpretation

The kinetic data will unequivocally demonstrate the profound impact of substrate structure on the reaction rate.

Table 1: Expected Kinetic Data for the Reaction of Mesylates with Iodide in Acetone at 25 °C

SubstrateStructureExpected Predominant MechanismExpected Relative Rate Constant (k_rel)
1-Butyl MesylatePrimarySN2~30
2-Butyl MesylateSecondarySN21

Note: Relative rates are estimates based on established principles of SN2 reactivity.

Interpretation of Results

The primary mesylate, 1-butyl mesylate, is expected to react significantly faster than its secondary counterpart, 2-butyl mesylate. This observation is a direct consequence of steric hindrance.[11][19] In the SN2 transition state, the incoming iodide nucleophile must approach the carbon atom bearing the leaving group. For the secondary mesylate, the additional methyl group (compared to the primary) acts as a steric shield, impeding the nucleophile's trajectory and increasing the activation energy of the reaction.[11][20] This steric repulsion is much less pronounced in the primary system, allowing for a more facile reaction and a correspondingly larger rate constant.[11]

It is crucial to recognize that if the reaction conditions were altered to favor an SN1 mechanism (e.g., using a weak nucleophile like water in a polar protic solvent), the trend in reactivity would likely reverse. The secondary mesylate would react faster because it can form a relatively stable secondary carbocation, whereas the formation of a primary carbocation is energetically prohibitive.[5][7]

Conclusion for the Practicing Scientist

This guide demonstrates that the reactivity of alkyl mesylates in nucleophilic substitution reactions is fundamentally governed by the structure of the alkyl group.

  • Primary mesylates are highly reactive towards strong nucleophiles via the SN2 mechanism due to minimal steric hindrance.

  • Secondary mesylates are less reactive in SN2 reactions due to increased steric hindrance. They represent a mechanistic crossroads, where the reaction outcome (SN1 vs. SN2) and rate can be tuned by careful selection of the nucleophile and solvent.

The provided experimental protocol offers a self-validating system for quantifying these differences. By plotting the kinetic data, the adherence to a second-order rate law confirms the operation of the SN2 mechanism under these conditions. The significant difference in the measured rate constants for the primary and secondary substrates provides compelling, quantitative evidence for the role of steric effects in this cornerstone reaction of organic chemistry.

References

  • Patsnap Eureka. (2025, March 28). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]

  • Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

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  • The Organic Chemistry Tutor. (2016, December 28). Basicity vs Nucleophilicity - Steric Hindrance. YouTube. [Link]

  • Vedantu. Difference Between SN1 and SN2 Reactions: Key Characteristics Explained. [Link]

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  • Reddit. (2022, October 18). How do mesylates and tosylates both protect and act as leaving groups. [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics. [Link]

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  • PubMed Central (PMC). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

  • Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

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Validation

A Senior Application Scientist's Guide to In Vitro Evaluation of Dimethane Sulfonate Analogues

Authored for Researchers, Scientists, and Drug Development Professionals Dimethane sulfonate (DMS) analogues, a class of bifunctional alkylating agents, represent a cornerstone in chemotherapy, with busulfan being a prom...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Dimethane sulfonate (DMS) analogues, a class of bifunctional alkylating agents, represent a cornerstone in chemotherapy, with busulfan being a prominent example.[1][2] Their mechanism of action hinges on their ability to form covalent bonds with DNA, primarily at the N7 position of guanine residues.[1][3] This alkylation leads to the formation of DNA interstrand and intrastrand crosslinks, which obstruct DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1][3][4] The clinical utility of these compounds, however, is often hampered by significant toxicities and the emergence of drug resistance.[2] This has spurred the development and evaluation of novel DMS analogues with potentially improved efficacy and selectivity, particularly against resistant cancers like renal cell carcinoma (RCC).[5][6]

This guide provides an in-depth, experience-driven framework for the comprehensive in vitro evaluation of novel DMS analogues. We will move beyond rote protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to characterizing the cytotoxic potential of these promising therapeutic agents.

Pillar 1: The Mechanistic Underpinnings of DMS-Induced Cytotoxicity

Understanding the mechanism of action is paramount to designing effective evaluation strategies. DMS analogues induce cytotoxicity primarily through the intrinsic apoptosis pathway, initiated by DNA damage.

The Causality Chain:

  • DNA Alkylation: The compound enters the cell and its electrophilic methanesulfonate groups react with nucleophilic sites on DNA, forming adducts and crosslinks.[1][3]

  • DNA Damage Response (DDR): The cell recognizes this extensive DNA damage, activating sensor proteins like ATM (Ataxia-Telangiectasia Mutated).[7]

  • Signal Transduction: Activated ATM phosphorylates downstream targets, including checkpoint kinases (CHK1/CHK2) and the tumor suppressor protein p53.[7][8][9] This leads to cell cycle arrest, providing time for DNA repair.[5][10]

  • Apoptosis Commitment: If the damage is irreparable, the p53 pathway transcriptionally upregulates pro-apoptotic proteins like Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c.[11]

  • Caspase Cascade: Cytochrome c forms an "apoptosome" with Apaf-1, which activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which dismantle the cell, leading to apoptosis.[4][11]

This intricate signaling cascade provides several key endpoints that we can measure to quantify the cytotoxic effects of DMS analogues.

Apoptosis_Pathway cluster_0 Cellular Exterior cluster_1 Nucleus cluster_2 Cytoplasm & Mitochondria DMS_Analogue DMS Analogue DNA DNA DMS_Analogue->DNA Enters Cell & Nucleus DNA_Damage DNA Alkylation & Crosslinking DNA->DNA_Damage Induces ATM ATM Activation DNA_Damage->ATM Activates p53 p53 Activation Bax_Gene Bax Transcription p53->Bax_Gene Promotes Bax_Protein Bax Protein Bax_Gene->Bax_Protein Translates to ATM->p53 Phosphorylates & Stabilizes Mitochondrion Mitochondrion Bax_Protein->Mitochondrion Translocates to CytC Cytochrome c Release Mitochondrion->CytC Releases Apoptosome Apoptosome Formation (Caspase-9) CytC->Apoptosome Forms Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Tiered workflow for evaluating DMS analogue cytotoxicity.

Pillar 3: Core Methodologies & Data Interpretation

Tier 1: Assessing Metabolic Viability with the MTT Assay

The MTT assay is a foundational colorimetric method that measures the metabolic activity of a cell population, which serves as a proxy for cell viability. [12][13][14]Viable cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. [13]The amount of formazan produced is directly proportional to the number of living, metabolically active cells. [12] Expert Insight: While robust, the MTT assay measures metabolic activity, not cell death directly. A compound could be cytostatic (inhibit proliferation) without being cytotoxic (killing cells), and both would result in a lower MTT signal. Therefore, this assay is an excellent high-throughput screen to determine the half-maximal inhibitory concentration (IC50), but its results must be validated by assays that directly measure cell death.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence. [15]2. Compound Treatment: Prepare serial dilutions of the DMS analogues in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a "vehicle control" (e.g., DMSO) and a "no cells" blank control. Incubate for the desired exposure time (e.g., 48 or 72 hours). [15]3. MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [13]During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. [16]5. Absorbance Reading: Gently agitate the plate to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [13]6. Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Comparative Data: IC50 Values of DMS Analogues

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency.

CompoundK562 (CML) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Busulfan (Reference) 15.545.238.7
Analogue A 8.221.419.3
Analogue B 25.160.855.4
Analogue C 4.59.87.1
Note: Data are representative and for illustrative purposes.

Interpretation: Analogue C demonstrates the highest potency across all three cell lines, with IC50 values significantly lower than the reference compound, busulfan. Analogue A also shows improved potency, while Analogue B is less potent than busulfan. This data allows for the ranking of analogues and guides the selection of concentrations for subsequent mechanistic assays.

Tier 2: Distinguishing Apoptosis from Necrosis with Annexin V/PI Staining

This flow cytometry-based assay is critical for confirming that cell death is occurring via the desired apoptotic pathway. It uses two dyes:

  • Annexin V: A protein that binds with high affinity to phosphatidylserine (PS). [17]In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet where it can be detected by fluorescently-labeled Annexin V. [17][18]* Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. [17][19]It can only enter cells in late apoptosis or necrosis, where membrane integrity is compromised, and stain the DNA. [19] Expert Insight: This dual-staining approach provides a powerful snapshot of the cell population's health. By quantifying the four possible populations (Live, Early Apoptotic, Late Apoptotic, Necrotic), you can definitively confirm that your DMS analogue induces a controlled, apoptotic cell death rather than a non-specific, inflammatory necrotic death.

Protocol: Annexin V/Propidium Iodide Flow Cytometry Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the DMS analogue at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization. Combine all cells from each treatment and centrifuge at 300 x g for 5 minutes. 3. Washing: Wash the cell pellet twice with cold 1X PBS to remove any residual medium. [19]4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The calcium in this buffer is essential for Annexin V binding to PS. [17]5. Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide staining solution to the cell suspension. [19]6. Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light. Do not wash the cells after this step, as the Annexin V binding is reversible.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer. Use unstained and single-stain controls to set up proper compensation and gating.

Tier 3: Uncovering Cell Cycle Effects

Since DMS analogues damage DNA, they are expected to trigger cell cycle checkpoints, causing cells to arrest in specific phases. [5][10]Analyzing the cell cycle distribution provides mechanistic insight into the compound's action. This is commonly done by staining fixed, permeabilized cells with Propidium Iodide (PI), which binds stoichiometrically to DNA. [20]The fluorescence intensity of PI is therefore directly proportional to the DNA content, allowing for the distinction between cells in G0/G1, S, and G2/M phases. [20] Expert Insight: A significant increase in the percentage of cells in the G2/M phase after treatment is a classic hallmark of DNA-damaging agents. This indicates that the G2 checkpoint has been activated to prevent cells with damaged DNA from entering mitosis. This data strongly corroborates the proposed mechanism of action.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the Annexin V protocol.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing. [21][22]This step is crucial to prevent cell clumping and ensure proper fixation. Incubate for at least 1 hour at 4°C. [21]3. Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. [21][22]4. RNase Treatment: To ensure PI only stains DNA, resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL) and incubate for 30-40 minutes at 37°C. [21][23]5. PI Staining: Add PI staining solution (final concentration ~50 µg/mL) to the cell suspension. [23]6. Analysis: Analyze the samples on a flow cytometer. Use software to model the resulting histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The in vitro evaluation of dimethane sulfonate analogues requires a logical, multi-faceted approach that goes beyond simple viability screening. By integrating assays that probe metabolic health (MTT), the mode of cell death (Annexin V/PI), and effects on cellular processes (cell cycle analysis), researchers can build a comprehensive and compelling data package. This structured workflow not only allows for the robust comparison and ranking of novel analogues but also provides deep mechanistic insights that are crucial for advancing the most promising candidates in the drug development pipeline.

References

  • MTT Assay: Assessing Cell Proliferation. (n.d.). Google Cloud.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
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  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
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  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). JoVE.
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  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
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  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013, March 20). PubMed.
  • Propidium Iodide Cell Cycle Staining Protocol V.3. (2019, December 10). BioLegend.
  • Cell Cycle Analysis by Propidium Iodide (PI) Staining. (n.d.). University of Würzburg.
  • In vitro evaluation of dimethane sulfonate analogues with potential alkylating activity and selective renal cell carcinoma cytotoxicity. (2004, July 15). PubMed.
  • Valdez, B. C., et al. (2013). Synergistic cytotoxicity of the DNA alkylating agent busulfan, nucleoside analogs and SAHA in lymphoma cell lines. PLoS One, 8(3), e59987.
  • Hickman, M. J., & Samson, L. D. (1999). Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents. Proceedings of the National Academy of Sciences, 96(19), 10764-10769.
  • Lee, S. Y., & Jeong, E. K. (2024). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. International Journal of Molecular Sciences, 25(5), 2732.
  • In vitro evaluation of dimethane sulfonate analogues with potential alkylating activity and selective renal cell carcinoma cytotoxicity. (2004, July 13). AACR Journals.
  • Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents. (n.d.). PNAS.
  • Zong, W. X., et al. (2004). Alkylating DNA damage stimulates a regulated form of necrotic cell death. Genes & Development, 18(11), 1272-1282.
  • What is the mechanism of Busulfan? (2024, July 17). Patsnap Synapse.
  • Progress on the study of the mechanism of busulfan cytotoxicity. (2018, January 19). PMC.
  • Valdez, B. C., et al. (2018). Synergistic cytotoxicity of busulfan, melphalan, gemcitabine, panobinostat, and bortezomib in lymphoma cells. Oncotarget, 9(42), 26768-26781.
  • In vitro evaluation of dimethane sulfonate analogues with potential alkylating activity and selective renal cell carcinoma cytotoxicity. (n.d.). ResearchGate.
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Comparative

A Comparative Pharmacological Guide to Treosulfan and Pentane-1,2-diyl dimethanesulfonate

This guide provides a detailed comparative analysis of the pharmacological properties of two alkylating agents: treosulfan and Pentane-1,2-diyl dimethanesulfonate. Treosulfan is a well-established component of conditioni...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the pharmacological properties of two alkylating agents: treosulfan and Pentane-1,2-diyl dimethanesulfonate. Treosulfan is a well-established component of conditioning regimens for hematopoietic stem cell transplantation (HSCT), while Pentane-1,2-diyl dimethanesulfonate represents a related but less-studied compound within the same chemical class. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and supporting experimental data to inform preclinical and clinical research.

Introduction: A Tale of Two Dimethanesulfonates

Treosulfan and Pentane-1,2-diyl dimethanesulfonate both belong to the class of bifunctional alkylating agents known as dimethanesulfonates. These compounds are characterized by the presence of two methanesulfonyl (mesylate) groups, which act as leaving groups to facilitate the alkylation of nucleophilic sites on biological macromolecules, most notably DNA.

Treosulfan has emerged as a cornerstone of reduced-toxicity conditioning regimens for allogeneic HSCT.[1][2] It is frequently used in combination with other agents like fludarabine for the treatment of both malignant and non-malignant hematological disorders in adults and children.[1][3][4][5] Its hydrophilic nature and unique activation pathway contribute to a favorable safety profile compared to its structural analog, busulfan.[6][7]

In contrast, Pentane-1,2-diyl dimethanesulfonate is a less clinically advanced compound. While sharing the core dimethanesulfonate pharmacophore, its pharmacological profile is not as extensively documented. It serves as a valuable research compound for exploring structure-activity relationships within this class of alkylating agents.[8] Some dimethane sulfonates have been investigated for their activity against various cancers, including renal cell carcinoma.[9] This guide will synthesize the available data to draw a comprehensive comparison between these two agents.

Chemical Structure and Bioactivation

The pharmacological activity of both treosulfan and Pentane-1,2-diyl dimethanesulfonate is contingent upon their chemical structure and subsequent conversion to reactive intermediates.

Treosulfan is a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological conditions (pH and temperature-dependent) into its active epoxide metabolites.[10][11] This conversion primarily yields a monoepoxide, (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM), and a diepoxide, (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB).[6][10][11] These epoxides are the ultimate alkylating species responsible for the drug's cytotoxic effects.[1][12]

Pentane-1,2-diyl dimethanesulfonate , as a dimethanesulfonate, is also presumed to function as a prodrug. The two mesylate groups are excellent leaving groups. While the exact bioactivation pathway is not as well-characterized as that of treosulfan, it is mechanistically plausible that it undergoes intramolecular cyclization to form a reactive cyclic sulfonium ion or epoxide-like intermediates, which then alkylate DNA.

G cluster_treosulfan Treosulfan Bioactivation cluster_pentane Pentane-1,2-diyl dimethanesulfonate (Proposed) treosulfan Treosulfan (Prodrug) monoepoxide Monoepoxide (S,S-EBDM) (Active) treosulfan->monoepoxide Spontaneous (pH, Temp) diepoxide Diepoxide (S,S-DEB) (Active) monoepoxide->diepoxide Spontaneous pentane Pentane-1,2-diyl dimethanesulfonate (Prodrug) reactive Reactive Intermediates (e.g., Cyclic Sulfonium Ion) pentane->reactive Intramolecular Displacement

Figure 1. Bioactivation pathways of Treosulfan and Pentane-1,2-diyl dimethanesulfonate.

Mechanism of Action: DNA Alkylation and Cytotoxicity

The primary mechanism of action for both compounds is DNA alkylation, which is characteristic of this class of chemotherapeutic agents.[13][14] The electrophilic intermediates generated during bioactivation react with nucleophilic sites on DNA, primarily the N7 position of guanine residues.

As bifunctional agents, they can react with two different nucleophilic sites, leading to the formation of:

  • Intra-strand cross-links: Covalent bonds between two bases on the same DNA strand.

  • Inter-strand cross-links: Covalent bonds between two bases on opposite DNA strands.

These DNA cross-links are highly cytotoxic lesions. They physically obstruct DNA replication and transcription, triggering cell cycle arrest and ultimately leading to apoptosis (programmed cell death).[1][12] This cytotoxic activity is particularly effective against rapidly dividing cells, such as hematopoietic stem cells and cancer cells, which explains their utility in oncology and HSCT.[1][14]

In addition to its cytotoxic effects, treosulfan also possesses significant immunosuppressive properties.[12][13][14] By depleting host hematopoietic and immune cells, it creates a niche for the engraftment of donor stem cells and reduces the risk of graft-versus-host disease (GVHD).[12]

Prodrug Alkylating Agent Prodrug (Treosulfan / Pentane-1,2-diyl dimethanesulfonate) Active Active Epoxide/ Reactive Intermediate Prodrug->Active Bioactivation DNA Cellular DNA Active->DNA Alkylation Crosslink DNA Inter- and Intra-strand Cross-links DNA->Crosslink Block Blockage of DNA Replication & Transcription Crosslink->Block Arrest Cell Cycle Arrest Block->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2. General mechanism of action for bifunctional alkylating agents.

Comparative Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profiles of these drugs are critical determinants of their efficacy and toxicity.

ParameterTreosulfanPentane-1,2-diyl dimethanesulfonate
Administration Intravenous infusion.[13][14]Investigational, likely intravenous.[9]
Distribution Widely distributed to liver, lungs, bone marrow, and skeletal muscle. Limited penetration of the blood-brain barrier.[1]Data not available. As a dimethanesulfonate, widespread tissue distribution is expected.
Metabolism Spontaneous, non-enzymatic conversion to active epoxide metabolites (S,S-EBDM and S,S-DEB).[6][10][11]Not fully characterized. Likely involves displacement of mesylate groups.
Elimination Half-Life Short, approximately 1.5-2.0 hours for the parent drug.[1]Data not available.
Excretion Primarily renal, with 14-40% of the dose excreted unchanged in the urine within 24 hours.Data not available.

Key Pharmacokinetic Insights:

  • Treosulfan: The pharmacokinetics of treosulfan have been extensively studied, particularly in the context of HSCT.[6][10][11] Its disposition is generally described by a two-compartment model with first-order elimination.[15] Notably, there is significant inter-individual variability in its clearance and area under the curve (AUC), which is not fully explained by demographic or biochemical variables.[6] This variability underscores the potential for therapeutic drug monitoring to optimize dosing. The elimination of its active epoxides is limited by their rate of formation from the parent drug.[1][10]

  • Pentane-1,2-diyl dimethanesulfonate: Pharmacokinetic data for this specific compound is not publicly available. However, studies on other small molecule dimethanesulfonates, such as methylene dimethane sulfonate, have been conducted.[16] It is reasonable to hypothesize that Pentane-1,2-diyl dimethanesulfonate would also exhibit rapid distribution and a relatively short half-life, with clearance influenced by its chemical stability and reactivity.

Clinical Applications and Toxicological Profile

Treosulfan is indicated in combination with fludarabine as a conditioning treatment prior to allogeneic HSCT in adult and pediatric patients with a range of malignant and non-malignant diseases.[1][17] Clinical trials have demonstrated its efficacy in achieving myeloablation and facilitating donor cell engraftment.[3][4][18]

Compared to traditional myeloablative conditioning agents like busulfan, treosulfan-based regimens are associated with a reduced incidence of severe toxicities, such as veno-occlusive disease of the liver, mucositis, and neurotoxicity.[2][15] Common adverse effects include myelosuppression (anemia, neutropenia, thrombocytopenia), infections, nausea, vomiting, and stomatitis.[12][17]

Pentane-1,2-diyl dimethanesulfonate does not have established clinical applications. However, related dimethanesulfonates have been evaluated in early-phase clinical trials for advanced malignancies.[9][16] A Phase I study of a dimethane sulfonate (DMS612) was initiated to determine its maximum tolerated dose and safety profile in patients with advanced solid tumors and lymphomas.[9] The dose-limiting toxicity for this class of agents is typically myelosuppression, particularly thrombocytopenia.[16]

Experimental Protocol: In Vitro Cytotoxicity Assessment

To empirically compare the cytotoxic potential of treosulfan and Pentane-1,2-diyl dimethanesulfonate, a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of treosulfan and Pentane-1,2-diyl dimethanesulfonate in a relevant cancer cell line (e.g., a human leukemia cell line like HL-60).

Methodology:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well microplate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and stabilization.

  • Drug Treatment: Prepare stock solutions of treosulfan and Pentane-1,2-diyl dimethanesulfonate in a suitable solvent (e.g., DMSO or sterile PBS). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM). Add 100 µL of the diluted drug solutions to the respective wells. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the drug concentration (on a logarithmic scale).

    • Determine the IC50 value for each compound using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

start Start culture Culture HL-60 Cells start->culture seed Seed Cells into 96-well Plate culture->seed treat Treat with Serial Dilutions of Treosulfan & Pentane-1,2-diyl dimethanesulfonate seed->treat incubate1 Incubate for 72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Solubilize Formazan with DMSO incubate2->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Figure 3. Workflow for comparative in vitro cytotoxicity testing using the MTT assay.

Conclusion

This comparative guide highlights the pharmacological profiles of treosulfan and Pentane-1,2-diyl dimethanesulfonate. Treosulfan is a well-characterized alkylating agent with a proven clinical role in HSCT, valued for its efficacy and reduced toxicity profile. Its pharmacology is defined by its spontaneous, non-enzymatic activation to cytotoxic epoxides.

Pentane-1,2-diyl dimethanesulfonate, while sharing the same fundamental mechanism of action as a bifunctional alkylating agent, remains an investigational compound with a paucity of published pharmacological data. Future research, including preclinical cytotoxicity studies and pharmacokinetic analyses, is necessary to elucidate its potential as a therapeutic agent and to draw more definitive comparisons with established drugs like treosulfan. The insights provided in this guide aim to furnish a strong foundation for such investigative endeavors.

References

  • Patsnap Synapse. (2024, July 17).
  • Główka, F. K., & Wiela-Hojeńska, A. (2018). Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell. Clinical Pharmacokinetics, 57(9), 1067–1083.
  • Wikipedia. (n.d.). Treosulfan. Retrieved from [Link]

  • George, B., et al. (2021). Pharmacokinetics and Pharmacodynamics of Treosulfan in Patients With Thalassemia Major Undergoing Allogeneic Hematopoietic Stem Cell Transplantation. Clinical Pharmacology in Drug Development, 10(10), 1205–1215.
  • Healio. (2025, July 1). Treosulfan: Uses, Side Effects & Dosage.
  • Olesińska, M., et al. (2024).
  • withpower.com. (n.d.). Treosulfan-Based Conditioning for Bone Marrow Failure.
  • HealthTree Foundation for Acute Myeloid Leukemia. (n.d.).
  • Clinicaltrials.eu. (n.d.). Treosulfan – Application in Therapy and Current Clinical Research.
  • Główka, F. K., & Wiela-Hojeńska, A. (2018). Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art, In-Depth Analysis, and Perspectives. PubMed.
  • Ovid. (n.d.).
  • Burroughs, L. M., et al. (2017). Allogeneic Hematopoietic Cell Transplantation Using Treosulfan-Based Conditioning for Treatment of Marrow Failure Disorders.
  • BC Cancer. (2022, January 1). DRUG NAME: Treosulfan.
  • National Cancer Institute. (n.d.). Clinical Trials Using Treosulfan.
  • Faculty Collaboration Database. (2017). Allogeneic Hematopoietic Cell Transplantation Using Treosulfan-Based Conditioning for Treatment of Marrow Failure Disorders. Biol Blood Marrow Transplant, 23(10), 1669-1677.
  • Frontiers. (n.d.).
  • PubMed. (2018, August 15). Bone Marrow Transplantation after Nonmyeloablative Treosulfan Conditioning Is Curative in a Murine Model of Sickle Cell Disease.
  • AML Hub. (2019, November 12).
  • accessdata.fda.gov. (n.d.).
  • ClinicalTrials.gov. (n.d.). Study Details | NCT04965597 | Treosulfan-Based Conditioning Regimen Before a Blood or Bone Marrow Transplant for the Treatment of Bone Marrow Failure Diseases (BMT CTN 1904).
  • European Medicines Agency. (n.d.). Trecondi, INN-treosulfan.
  • ClinicalTrials.gov. (n.d.).
  • Benchchem. (n.d.).
  • ClinicalTrials.gov. (n.d.).
  • Jacob, S. W., & de la Torre, J. C. (1986). Pharmacology of DMSO. In Cryobiology (pp. 1-13). Academic Press.
  • Allerheiligen, S. R., Ludden, T. M., & Burk, R. F. (1987). The pharmacokinetics of pentane, a by-product of lipid peroxidation. Drug Metabolism and Disposition, 15(6), 794–800.
  • Smith, D. B., et al. (1987). Phase I clinical trial of methylene dimethane sulfonate.
  • Jacobsson Sundberg, J., & Faergemann, J. (2008). A comparison of pentane-1,5-diol to other diols for use in dermatology.
  • Faergemann, J., & Jacobsson Sundberg, J. (2005). Pentane-1,5-diol as a percutaneous absorption enhancer. Expert Opinion on Drug Delivery, 2(6), 1135–1143.
  • StatPearls - NCBI Bookshelf. (2023, May 1). Pentamidine.
  • ClinicalTrials.gov. (n.d.). PRS Help Resources.
  • Medsafe. (2022, June 15).
  • Galaup, A., & Paci, A. (2013). Pharmacology of dimethanesulfonate alkylating agents: busulfan and treosulfan. Expert Opinion on Drug Metabolism & Toxicology, 9(3), 333–347.
  • Google Patents. (n.d.). CN104926600A - Method for synthesizing 1,2-pentanediol by one-pot method.
  • Molecules. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • Wikipedia. (n.d.). Pentamidine.
  • Patsnap Synapse. (2024, July 17).
  • The Journal of Organic Chemistry. (1995). Synthesis of 3-Substituted Pentane-Z,4-diones.
  • MDPI. (2021, February 23). Preclinical Pharmacokinetics and Biodistribution of Anticancer Dinuclear Palladium(II)-Spermine Complex (Pd 2 Spm) in Mice.
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (2020, November 4). (PDF) Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan.

Sources

Validation

Validating the purity of synthesized Pentane-1,2-diyl dimethanesulfonate by HPLC and GC-MS

Validating the Purity of Synthesized Pentane-1,2-diyl Dimethanesulfonate: A Comparative Guide to HPLC and GC-MS As pharmaceutical manufacturing standards evolve, the scrutiny applied to reactive intermediates and potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of Synthesized Pentane-1,2-diyl Dimethanesulfonate: A Comparative Guide to HPLC and GC-MS

As pharmaceutical manufacturing standards evolve, the scrutiny applied to reactive intermediates and potential genotoxic impurities (PGIs) has intensified. Pentane-1,2-diyl dimethanesulfonate (CAS 2007920-95-6) is a bifunctional alkylating agent synthesized via the direct modification of 1,2-pentanediol using methanesulfonyl chloride[1]. While it serves as a valuable research compound and cross-linking agent, its structural classification as a dimethanesulfonate ester categorizes it as a highly reactive, potentially genotoxic compound under ICH M7 guidelines[2].

Validating the purity of this compound—whether it is the target active pharmaceutical ingredient (API) or a trace impurity—presents a unique analytical challenge. Methanesulfonate esters lack a strong UV chromophore and are notoriously thermally labile[3]. This guide objectively compares the two predominant analytical platforms for this task: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing researchers with the mechanistic insights and self-validating protocols necessary to achieve robust quantification.

The Analytical Challenge: Structure Dictates Strategy

The molecular architecture of Pentane-1,2-diyl dimethanesulfonate (C₇H₁₆O₆S₂, MW: 260.3 g/mol ) dictates its behavior in analytical instruments[1].

  • Lack of Chromophore: The molecule lacks conjugated pi-electron systems. Direct UV detection is only possible at wavelengths below 210 nm, where common mobile phases (like methanol or acetonitrile) exhibit severe background absorbance, drastically reducing sensitivity[4].

  • Thermal Lability: Unlike highly volatile mono-mesylates (e.g., methyl methanesulfonate), dimethanesulfonates have higher boiling points. Subjecting them to the high temperatures of a standard GC split/splitless inlet (typically >250°C) often induces thermal degradation—specifically, elimination reactions that yield pentadienes and methanesulfonic acid[3].

To circumvent these issues, analytical scientists must employ specific sample preparation and instrumental configurations.

AnalyticalWorkflow A Pentane-1,2-diyl dimethanesulfonate B Sample Preparation A->B E Liquid-Liquid Extraction (DCM) B->E F Nucleophilic Derivatization or Direct Injection B->F C GC-MS (SIM/SRM) G Trace Impurity Quantification C->G D HPLC-UV / LC-MS D->G E->C F->D

Workflow comparison for Pentane-1,2-diyl dimethanesulfonate via GC-MS and HPLC.

Platform Comparison: GC-MS vs. HPLC

GC-MS: The Sensitivity Standard

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the traditional gold standard for trace alkyl mesylate analysis[2]. By operating the mass spectrometer in Selected Ion Monitoring (SIM) or Time-dependent Selected Reaction Monitoring (t-SRM) modes, researchers can filter out complex matrix backgrounds to achieve parts-per-billion (ppb) sensitivity[2][3]. However, to prevent the thermal degradation of Pentane-1,2-diyl dimethanesulfonate, a Programmed Temperature Vaporizer (PTV) or Cold On-Column (COC) injection technique is mandatory.

HPLC-UV (Derivatization) & LC-MS/MS: The Thermal-Safe Alternative

HPLC eliminates the risk of thermal degradation. Because direct UV detection is unviable, the compound must either be analyzed via LC-MS/MS (using electrospray ionization with ammonium acetate to enhance adduct formation)[3], or it must undergo pre-column derivatization. Reacting the dimethanesulfonate with a strong nucleophile like sodium diethyldithiocarbamate (NaDDC) displaces the mesylate groups, yielding a dithiocarbamate ester that strongly absorbs UV light at ~275 nm[4].

DerivatizationMechanism A 1,2-Pentanediol + Mesyl Chloride B Pentane-1,2-diyl dimethanesulfonate A->B Synthesis C NaDDC Derivatization (Nucleophilic Substitution) B->C HPLC Prep D Dithiocarbamate Ester (UV Active at 275 nm) C->D Chromophore Tagging

Synthesis and derivatization pathway of the analyte for HPLC-UV detection.

Quantitative Data Comparison

The following table summarizes the typical validation parameters for Pentane-1,2-diyl dimethanesulfonate purity analysis across different platforms, aggregated from established mesylate ester validation methodologies[2][3][4].

ParameterGC-MS (PTV-SIM)HPLC-UV (Derivatization)LC-MS/MS (ESI-MRM)
Limit of Detection (LOD) 10 – 20 ppb150 – 200 ppb1 – 5 ppb
Linearity (R²) > 0.997> 0.999> 0.998
Sample Preparation Liquid-Liquid Extraction (DCM)Nucleophilic DerivatizationDirect Dilution
Thermal Degradation Risk Moderate (Mitigated by PTV)NoneNone
Matrix Interference Low (High MS specificity)Moderate (UV baseline shifts)Low (MRM transitions)
Throughput Medium (~25 min run)Low (Requires prep time)High (~10 min run)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each incorporates specific causality-driven steps to protect the analyte.

Protocol A: GC-MS Analysis via PTV-SIM

Causality Note: Dichloromethane (DCM) is utilized for extraction because dimethanesulfonates partition favorably into halogenated solvents, leaving highly polar API matrices in the aqueous phase[2]. The PTV inlet prevents explosive vaporization and thermal breakdown.

  • Sample Extraction: Dissolve 100 mg of the synthesized batch in 2 mL of water. Add 2 mL of DCM. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes to separate the layers. Extract the lower organic (DCM) layer.

  • Instrument Setup: Equip the GC with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film).

  • Injection: Inject 1 µL into a PTV inlet. Set the initial inlet temperature to 60°C for 0.5 min, then ramp at 200°C/min to 280°C.

  • Oven Program: Hold at 60°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Detection: Operate the MS in SIM mode. Monitor m/z 79 ([CH₃SO₂]⁺) as the primary quantifier ion, with m/z 65 and specific backbone fragments as qualifiers.

  • System Suitability: Inject a known standard at the LOQ level. The signal-to-noise (S/N) ratio must be ≥ 10:1 to proceed.

Protocol B: HPLC-UV Analysis via Derivatization

Causality Note: Derivatization transforms the "invisible" mesylate into a highly conjugated dithiocarbamate, allowing for robust UV detection without the need for expensive mass spectrometers[4].

  • Derivatization Reaction: Dissolve 50 mg of the sample in 5 mL of acetonitrile. Add 2 mL of a 0.1 M sodium diethyldithiocarbamate (NaDDC) aqueous solution.

  • Incubation: Heat the mixture in a water bath at 60°C for 30 minutes to drive the nucleophilic substitution to completion. Cool to room temperature.

  • Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Use a gradient elution of Water (A) and Acetonitrile (B). Start at 40% B, ramping to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 275 nm.

  • System Suitability: Verify that the derivatization blank shows no interfering peaks at the retention time of the derivatized Pentane-1,2-diyl dimethanesulfonate.

Conclusion & Recommendations

For laboratories tasked with validating the purity of Pentane-1,2-diyl dimethanesulfonate, the choice of analytical platform hinges on available instrumentation and required sensitivity limits. GC-MS remains the optimal choice for trace-level genotoxic impurity profiling due to its superior sensitivity, provided that cold-injection techniques are utilized to prevent thermal degradation. Conversely, HPLC-UV with derivatization serves as a highly reliable, thermally safe alternative for standard purity validation (e.g., confirming a 95%+ synthesis yield) where sub-ppm sensitivity is not strictly required[4]. For the ultimate combination of speed, thermal safety, and sensitivity, LC-MS/MS is the premier, albeit most capital-intensive, solution[3].

References

  • BenchChem. "Pentane-1,2-diyl dimethanesulfonate - Properties and Synthesis." BenchChem Product Catalog.
  • National Institutes of Health (NIH) / PMC. "Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection." (March 17, 2022).
  • D-NB.info. "Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial ag.
  • Chromatography Online. "Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds." (April 01, 2026).

Sources

Comparative

Cross-reactivity analysis of Pentane-1,2-diyl dimethanesulfonate with different functional groups

In the landscape of drug development and chemical biology, the precise control of molecular interactions is paramount. Bifunctional alkylating agents, such as Pentane-1,2-diyl dimethanesulfonate, offer a versatile tool f...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and chemical biology, the precise control of molecular interactions is paramount. Bifunctional alkylating agents, such as Pentane-1,2-diyl dimethanesulfonate, offer a versatile tool for cross-linking and modifying biological macromolecules. However, their utility is intrinsically linked to their reactivity profile. Understanding the cross-reactivity of these agents with various functional groups present in complex biological systems is not merely an academic exercise; it is a critical step in designing targeted therapies, developing robust bioconjugation strategies, and ensuring the safety and efficacy of novel chemical entities.

This guide provides an in-depth analysis of the cross-reactivity of Pentane-1,2-diyl dimethanesulfonate, a bifunctional methanesulfonate ester, with a range of common functional groups. We will delve into the chemical principles governing these reactions, present illustrative experimental data to guide your research, and provide detailed protocols for assessing cross-reactivity in your own laboratory setting.

The Chemical Nature of Pentane-1,2-diyl dimethanesulfonate

Pentane-1,2-diyl dimethanesulfonate, with the molecular formula C7H16O6S2, possesses two primary methanesulfonate (mesylate) esters. The mesylate group is an excellent leaving group, making the carbon atoms to which they are attached highly susceptible to nucleophilic attack.[1] This bifunctional nature allows the molecule to form covalent cross-links, either within a single macromolecule or between two different molecules.

The reactivity of Pentane-1,2-diyl dimethanesulfonate is governed by the principles of nucleophilic substitution, primarily following an SN2 mechanism. The rate and extent of its reaction with a given functional group depend on several factors, including the nucleophilicity of the attacking atom, steric hindrance at the reaction site, solvent polarity, and temperature.

Comparative Cross-Reactivity Analysis: An Illustrative Study

To provide a quantitative framework for understanding the cross-reactivity of Pentane-1,2-diyl dimethanesulfonate, we present the following illustrative dataset. These pseudo-first-order rate constants (k') were determined under standardized pseudo-first-order conditions, with a large excess of the nucleophile relative to Pentane-1,2-diyl dimethanesulfonate.

Table 1: Illustrative Pseudo-First-Order Rate Constants (k') for the Reaction of Pentane-1,2-diyl dimethanesulfonate with Various Functional Groups

Functional GroupNucleophile (Model Compound)Illustrative k' (x 10⁻³ s⁻¹)Relative Reactivity
Thiol (Thiolate) Cysteine150Very High
Amine (Primary) Lysine25High
Imidazole Histidine10Moderate
Phenol (Phenoxide) Tyrosine2Low
Hydroxyl (Primary) Serine0.1Very Low
Carboxylate Aspartate/Glutamate< 0.01Negligible
Amide Asparagine/Glutamine< 0.01Negligible

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual reaction rates will vary depending on specific experimental conditions.

In-Depth Analysis of Reactivity with Key Functional Groups

Thiol Groups (Cysteine)

The thiol group of cysteine, particularly in its deprotonated thiolate form (S⁻), is a potent nucleophile.[2] Consequently, Pentane-1,2-diyl dimethanesulfonate reacts most rapidly with cysteine residues. This high reactivity makes it a primary target for alkylation in protein modification studies. The reaction proceeds via a straightforward SN2 mechanism, resulting in a stable thioether linkage. Given the bifunctional nature of the reagent, intramolecular (within the same protein) or intermolecular (between different proteins) cross-links can be formed between two cysteine residues.

Amine Groups (Lysine, N-terminus)

Primary amines, such as the ε-amino group of lysine and the N-terminal α-amino group of proteins, are also strong nucleophiles, albeit generally less so than thiolates. Pentane-1,2-diyl dimethanesulfonate will readily react with these groups to form stable secondary amine linkages. The pH of the reaction medium is a critical factor, as the amine must be in its unprotonated, nucleophilic state to react.

Imidazole Groups (Histidine)

The imidazole side chain of histidine contains two nitrogen atoms, both of which can act as nucleophiles. The reactivity of histidine is pH-dependent; at physiological pH, a significant portion of imidazole rings are protonated, reducing their nucleophilicity. However, unprotonated histidine can still be a target for alkylation by potent electrophiles like Pentane-1,2-diyl dimethanesulfonate.

Phenolic and Aliphatic Hydroxyl Groups (Tyrosine, Serine, Threonine)

The hydroxyl groups of tyrosine, serine, and threonine are generally poor nucleophiles at neutral pH. Their reactivity can be enhanced at higher pH values where they are deprotonated to the more nucleophilic phenoxide or alkoxide forms. However, under typical physiological conditions, the reaction of Pentane-1,2-diyl dimethanesulfonate with these residues is significantly slower than with thiols and amines.

Carboxylate and Amide Groups (Aspartate, Glutamate, Asparagine, Glutamine)

The carboxylate groups of aspartate and glutamate, and the amide groups of asparagine and glutamine, are very weak nucleophiles. Under normal physiological conditions, their reaction with Pentane-1,2-diyl dimethanesulfonate is generally considered to be negligible.

Experimental Protocols for Cross-Reactivity Analysis

To empower researchers to conduct their own cross-reactivity studies, we provide the following detailed experimental protocols.

Kinetic Analysis of Reactivity

The following protocol describes a method for determining the pseudo-first-order rate constants for the reaction of Pentane-1,2-diyl dimethanesulfonate with a model nucleophile.

Objective: To quantify the rate of reaction between Pentane-1,2-diyl dimethanesulfonate and a specific functional group.

Materials:

  • Pentane-1,2-diyl dimethanesulfonate

  • Model nucleophile (e.g., N-acetyl-L-cysteine for thiol, Nα-acetyl-L-lysine for amine)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • HPLC system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer or fluorescence detector for HPLC

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of Pentane-1,2-diyl dimethanesulfonate in a suitable organic solvent (e.g., DMSO) and store at -20°C.

    • Prepare a 10 mM stock solution of the model nucleophile in the reaction buffer.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, add the reaction buffer.

    • Add the model nucleophile to a final concentration of 1 mM.

    • Equilibrate the solution to the desired reaction temperature (e.g., 25°C).

  • Initiation of Reaction:

    • Initiate the reaction by adding a small volume of the Pentane-1,2-diyl dimethanesulfonate stock solution to achieve a final concentration of 0.1 mM. Ensure rapid mixing.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. The quencher should be a highly reactive nucleophile that will rapidly consume any remaining Pentane-1,2-diyl dimethanesulfonate.

  • Sample Analysis by HPLC:

    • Analyze the quenched samples by reverse-phase HPLC to separate the unreacted nucleophile from the alkylated product(s).

    • Monitor the disappearance of the nucleophile peak or the appearance of the product peak over time.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the starting nucleophile versus time.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Alkylating Agent, Nucleophile) setup Set up Reaction (Buffer + Nucleophile) prep_reagents->setup prep_buffer Prepare Reaction Buffer prep_buffer->setup initiate Initiate Reaction (Add Alkylating Agent) setup->initiate sampling Time-Course Sampling & Quenching initiate->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Calculate k') hplc->data G cluster_reaction Reaction cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis react React Alkylating Agent with Target Molecule desalt Desalt Reaction Mixture react->desalt ms Acquire Mass Spectrum desalt->ms msms Perform MS/MS Analysis (Optional) ms->msms

Sources

Validation

Benchmarking Pentane-1,2-diyl Dimethanesulfonate: A Comparative Guide to Next-Generation Cross-Linking Agents

As targeted therapeutics (such as PROTACs and Antibody-Drug Conjugates) and precision bioconjugation evolve, the demand for structurally diverse cross-linking agents has surged. (PDMS, CAS: 2007920-95-6) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapeutics (such as PROTACs and Antibody-Drug Conjugates) and precision bioconjugation evolve, the demand for structurally diverse cross-linking agents has surged. (PDMS, CAS: 2007920-95-6) has emerged as a highly specialized alternative to traditional symmetric aliphatic dimethanesulfonates like busulfan[1].

As an Application Scientist, selecting the correct cross-linker requires looking beyond basic reactivity to understand the spatial geometry and thermodynamic stability of the resulting adducts. This guide provides a rigorous benchmarking of PDMS against established cross-linkers, detailing its unique mechanistic advantages, physicochemical properties, and field-proven experimental protocols.

Structural Causality & Mechanistic Divergence

The performance of any dimethanesulfonate cross-linker is dictated by the carbon spacer separating its two electrophilic centers. Unlike busulfan (butane-1,4-diyl dimethanesulfonate), which features a symmetric, flexible 4-carbon spacer, PDMS possesses an asymmetric 1,2-mesylate configuration with a pendant propyl tail[1]. This structural nuance governs its reactivity in three critical ways:

  • Restricted Cross-Linking Span: The 1,2-proximity restricts the cross-linking span to roughly 1.5–2.5 Å. In DNA alkylation, this heavily biases the molecule toward forming intrastrand cross-links (e.g., between adjacent guanines) rather than the interstrand cross-links (ICLs) typical of longer spacers.

  • Hydrophobic Shielding: The unreactive propyl tail (C3–C5) alters the local dielectric environment of the cross-link. In PROTAC linker design, this provides a lipophilic patch that can enhance cell permeability or stabilize hydrophobic interactions within ternary complexes[1].

  • Rigid Peptide Stapling: In bioconjugation, the short 1,2-span is ideal for cross-linking adjacent cysteine residues (e.g., in reduced disulfide bonds). It generates a rigid, constrained thioether linkage, avoiding the conformational entropy loss associated with flexible 1,6-hexyl chains.

Comparative Performance Benchmarking

To objectively evaluate PDMS, we benchmark it against three industry-standard dimethanesulfonate agents. The data below summarizes their physicochemical properties and optimal use cases.

Cross-Linking AgentCAS NumberSpacer Length & TopologyPrimary Cross-Link TypeLipophilicityPrimary Application
Pentane-1,2-diyl dimethanesulfonate 2007920-95-61,2-Aliphatic (Asymmetric, propyl tail)Intrastrand / Rigid StapleModeratePROTACs, Rigid ADC Linkers, DNA Profiling
Busulfan 55-98-11,4-Aliphatic (Symmetric)Interstrand / FlexibleLowDNA Alkylation, Myeloablation
Treosulfan 299-75-21,4-Aliphatic (Diol precursor)Interstrand (via epoxide intermediate)Very LowProdrug Alkylation
Hexane-1,6-diyl dimethanesulfonate 4239-24-11,6-Aliphatic (Extended)Interstrand / Long-rangeHighFlexible Bioconjugation

Note: While Treosulfan requires non-enzymatic conversion into active epoxides under physiologic conditions, PDMS reacts directly via SN2 displacement, similar to busulfan and hexane-1,6-diyl dimethanesulfonate.

Mechanistic Workflow Visualization

The bis-alkylation process of PDMS relies on sequential nucleophilic substitutions (SN2). The proximity of the second mesylate group makes the intermediate highly susceptible to either rapid secondary cross-linking or competitive aqueous hydrolysis.

G PDMS Pentane-1,2-diyl dimethanesulfonate (Bis-electrophile) Nuc1 Nucleophilic Attack 1 (e.g., Cys-SH or Guanine-N7) PDMS->Nuc1 SN2 Displacement MonoAdduct Mono-alkylated Intermediate (Reactive Mesylate Remains) Nuc1->MonoAdduct - Methanesulfonic Acid Nuc2 Nucleophilic Attack 2 (Adjacent Nucleophile) MonoAdduct->Nuc2 SN2 Displacement Hydrolysis Aqueous Hydrolysis (Inactivation) MonoAdduct->Hydrolysis Competing H2O Attack Crosslink 1,2-Covalent Cross-link (Intrastrand / Peptide Staple) Nuc2->Crosslink - Methanesulfonic Acid

Reaction mechanism of Pentane-1,2-diyl dimethanesulfonate forming a 1,2-covalent cross-link.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes mechanistic rationale and built-in controls to confirm that the observed effects are due to successful bis-alkylation rather than mono-alkylation or artifactual degradation.

Protocol A: DNA Cross-Linking Profiling via Alkaline Agarose Gel Electrophoresis

Objective: To empirically validate the intrastrand cross-linking preference of PDMS compared to the interstrand preference of busulfan. Causality: Covalent interstrand cross-links (ICLs) prevent complementary DNA strands from fully separating under highly denaturing alkaline conditions (pH > 12). Because PDMS favors short-range intrastrand adducts, PDMS-treated DNA will denature into single strands, migrating at a different rate than the "snap-back" double-stranded DNA treated with busulfan.

  • Preparation: Incubate 1 µg of linearized plasmid DNA with 100 µM PDMS, 100 µM Busulfan (Positive ICL Control), and a vehicle control (DMSO) in 50 mM HEPES buffer (pH 7.4) for 4 hours at 37°C.

  • Denaturation: Add alkaline loading dye (50 mM NaOH, 1 mM EDTA, 3% Ficoll) to the samples. The high pH disrupts hydrogen bonding, forcing non-cross-linked strands to separate.

  • Electrophoresis: Run the samples on a 1% alkaline agarose gel at 2 V/cm for 3 hours.

  • Neutralization & Staining: Soak the gel in neutralizing buffer (0.5 M Tris-HCl, pH 7.4) for 30 minutes, followed by SYBR Gold staining.

  • Self-Validation Check: The vehicle control must migrate as a single-stranded band. Busulfan will show a distinct slower-migrating double-stranded band. PDMS should predominantly mirror the single-stranded migration pattern, confirming its inability to span the interstrand distance.

Protocol B: Cysteine-Targeted Bioconjugation for ADC Linker Synthesis

Objective: Utilizing PDMS to rigidly staple adjacent thiols in a reduced monoclonal antibody (mAb). Causality: Mesylates are hard electrophiles but react efficiently with soft nucleophiles (thiolates) under slightly basic conditions. The exact mass shift of a PDMS cross-link is +70.1 Da (Addition of the C5H10 pentyl group, loss of two 96.1 Da methanesulfonate leaving groups).

  • Disulfide Reduction: Treat the mAb (10 mg/mL) with 2.5 molar equivalents of immobilized TCEP for 2 hours at 37°C.

    • Expert Insight: Immobilized TCEP is mandatory here. Free TCEP is a phosphine that will competitively react with the mesylate groups of PDMS, forming inert phosphonium salts and ruining the conjugation efficiency.

  • Buffer Exchange: Centrifuge to remove immobilized TCEP. Ensure the mAb is in 50 mM Sodium Borate buffer (pH 8.0) to ensure complete deprotonation of the cysteine thiols.

  • Alkylation: Add 10 molar equivalents of PDMS (dissolved in 5% v/v DMAc) and incubate at 25°C for 4 hours.

  • Self-Validation Check (Ellman's Assay & LC-MS):

    • Run an Ellman's reagent (DTNB) assay. A successful cross-link will result in a free thiol concentration of zero.

    • Confirm via intact mass spectrometry (LC-MS). A successful bis-alkylation yields a precise +70.1 Da mass shift per disulfide bond. If hydrolysis outcompeted the second alkylation step, you will observe a +166 Da shift (mono-adduct + one retained mesylate), indicating the reaction temperature or pH needs optimization.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Pentane-1,2-diyl Dimethanesulfonate

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompas...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. Pentane-1,2-diyl dimethanesulfonate, a sulfonate ester, requires meticulous handling and a well-defined disposal protocol due to its potential reactivity as an alkylating agent. This guide provides a procedural framework for its proper disposal, grounded in scientific principles and safety best practices.

Disclaimer: No specific Safety Data Sheet (SDS) for Pentane-1,2-diyl dimethanesulfonate was found in the public domain at the time of writing. Therefore, this guidance is based on the chemical properties of its functional groups (dimethanesulfonate ester) and related compounds. It is imperative to treat this substance with a high degree of caution, assuming it to be hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Understanding the Hazard Profile

Pentane-1,2-diyl dimethanesulfonate possesses two methanesulfonate (mesylate) groups, which are excellent leaving groups in nucleophilic substitution reactions. This structural feature strongly suggests that the compound is a bifunctional alkylating agent. Alkylating agents are a class of reactive compounds that can transfer alkyl groups to nucleophilic sites on other molecules, including biological macromolecules like DNA. This reactivity is the basis for their use in some therapeutic areas but also underlies their potential toxicity, including mutagenicity and carcinogenicity.

Therefore, from a safety and disposal perspective, Pentane-1,2-diyl dimethanesulfonate should be handled as a hazardous substance with the following inferred risks:

  • High Reactivity: Potential for vigorous reactions with incompatible materials.

  • Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause serious irritation to the eyes, skin, and respiratory system.[1]

  • Environmental Hazard: Potential to be toxic to aquatic life.[2]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure that all necessary safety measures are in place. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Table 1: Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Nitrile or Viton™ rubber gloves. Consider double-gloving.[3][4]To prevent skin contact and absorption. The choice of glove material should be based on chemical compatibility; if unsure, consult glove manufacturer data.
Eye Protection Chemical safety goggles. A face shield is recommended if there is a splash hazard.[1]To protect the eyes from splashes and vapors, which can cause severe irritation.
Skin and Body A flame-retardant lab coat. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[3]To protect the skin from accidental contact.
Respiratory Use in a well-ventilated area is crucial. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.To prevent inhalation of potentially toxic and irritating vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (if applicable and safe): Given the unknown reactivity of this specific compound, neutralization is not recommended without specific guidance from a knowledgeable source (e.g., EHS).

  • Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[5]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse compatible with the surface), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Step-by-Step Disposal Procedure

The primary principle for the disposal of Pentane-1,2-diyl dimethanesulfonate is that it should be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect all waste containing Pentane-1,2-diyl dimethanesulfonate, including unreacted material, contaminated solutions, and spill cleanup debris, in a designated and compatible hazardous waste container.

    • The container should be made of a material chemically resistant to the waste. Check a chemical compatibility chart if unsure.[6][7]

    • Do not mix incompatible wastes in the same container.[8]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "Pentane-1,2-diyl dimethanesulfonate." Avoid using abbreviations or chemical formulas.

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from heat, sparks, and open flames.[2][9]

    • Ensure secondary containment is used to capture any potential leaks.

  • Disposal Request:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with all necessary information about the waste, including the chemical name and any known hazards.

  • Final Disposal Method:

    • The most likely method of disposal by a licensed contractor will be high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially hazardous combustion products.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Pentane-1,2-diyl dimethanesulfonate.

DisposalWorkflow start Waste Generated: Pentane-1,2-diyl dimethanesulfonate ppe Is appropriate PPE being worn? start->ppe get_ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat ppe->get_ppe No container Select a compatible, sealable hazardous waste container ppe->container Yes get_ppe->container labeling Label container with: 'Hazardous Waste' Full Chemical Name Date and Quantity container->labeling storage Store in a designated, ventilated, and secure waste accumulation area with secondary containment labeling->storage request_pickup Contact EHS or licensed waste disposal contractor for pickup storage->request_pickup end Waste properly disposed of via incineration request_pickup->end

Caption: Decision workflow for the safe disposal of Pentane-1,2-diyl dimethanesulfonate.

Conclusion

While Pentane-1,2-diyl dimethanesulfonate may be a valuable compound in research and development, its potential as a reactive alkylating agent necessitates a cautious and systematic approach to its disposal. By adhering to the principles of handling hazardous waste, utilizing appropriate personal protective equipment, and following a clear, step-by-step disposal procedure, researchers can ensure the safety of themselves, their colleagues, and the environment. Always prioritize consultation with your institution's safety professionals to ensure compliance with all local, state, and federal regulations.

References

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Handling

A Senior Application Scientist's Guide to Handling Pentane-1,2-diyl dimethanesulfonate: Essential Safety and Operational Protocols

Welcome to your essential guide for the safe handling of Pentane-1,2-diyl dimethanesulfonate. As researchers dedicated to advancing drug development, our work with potent chemical agents demands the highest standards of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential guide for the safe handling of Pentane-1,2-diyl dimethanesulfonate. As researchers dedicated to advancing drug development, our work with potent chemical agents demands the highest standards of safety and procedural excellence. This document is structured to provide not just a set of rules, but a deep understanding of the principles behind them, ensuring every step you take in the lab is grounded in scientific integrity and a commitment to safety.

Pentane-1,2-diyl dimethanesulfonate belongs to the family of alkylating agents, specifically methanesulfonate (mesylate) esters. This class of compounds is renowned for its reactivity, which makes it useful in synthesis but also presents significant health risks. Alkylating agents can react with nucleophilic sites on biological macromolecules, including DNA. Consequently, this compound must be handled as a suspected carcinogen, mutagen, and reproductive toxin .[1][2] The protocols outlined below are designed to mitigate these risks through a combination of engineering controls, rigorous personal protective equipment (PPE), and meticulous operational and disposal plans.

I. The Core Principle: Containment and Control

The foundational principle for handling a potent alkylating agent is to prevent any and all exposure. This is achieved through a multi-layered defense system where Personal Protective Equipment (PPE) serves as the critical last line of defense, complementing primary engineering controls like a chemical fume hood.[3]

II. Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE is not a matter of simple preference; it is a scientifically-driven choice based on the hazard profile of the chemical. For Pentane-1,2-diyl dimethanesulfonate, the minimum requirements are extensive.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Double Gloving:Inner Glove: Silver Shield® or 4H® (flexible laminate) • Outer Glove: Nitrile (heavy-duty, >8 mil)Alkylating agents can permeate standard disposable gloves. The inner laminate glove provides high resistance to a broad range of chemicals, while the outer nitrile glove offers physical protection and is disposed of immediately upon contamination.[4][5] Inspect gloves for any signs of degradation or puncture before and during use. Remove gloves using the proper technique to avoid skin contact.[6]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) • Face Shield Safety glasses are insufficient as they do not protect against splashes.[4] Chemical splash goggles that form a seal around the eyes are mandatory. When handling larger volumes (>50 mL) or performing any operation with a heightened splash risk (e.g., transfers, solution preparations), a full face shield must be worn in addition to the goggles.[5][7]
Body Protection Flame-Resistant Lab CoatDisposable Chemical-Resistant Apron or Gown A flame-resistant lab coat is standard.[5] For any work with this compound, a disposable, chemical-resistant apron or gown worn over the lab coat is required to protect against spills and splashes. Ensure the gown has tight-fitting cuffs. Contaminated clothing must be removed immediately and decontaminated before laundering or disposal.[1][8]
Foot Protection Closed-toe, liquid-resistant shoes Shoes must fully cover the foot. Perforated shoes or sandals are strictly prohibited in the laboratory environment.[4][7]
Respiratory Protection Work exclusively within a certified Chemical Fume Hood. A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.[9] A respirator (e.g., N95 or a half-mask with organic vapor cartridges) should only be considered for emergency situations like a spill cleanup, not for routine handling.[7]
III. Operational Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for handling Pentane-1,2-diyl dimethanesulfonate, from initial preparation to final waste disposal. The causality behind each step is explained to reinforce safe practices.

Workflow Diagram: Safe Handling of Pentane-1,2-diyl dimethanesulfonate

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_decon 3. Decontamination & Cleanup cluster_disposal 4. Final Disposal prep1 Designate Work Area in Fume Hood prep2 Assemble All Materials (Chemical, Glassware, Waste Containers) prep1->prep2 prep3 Don Full PPE (Double Gloves, Gown, Goggles, Face Shield) prep2->prep3 handle1 Carefully Weigh Solid or Measure Liquid prep3->handle1 handle2 Perform Chemical Reaction or Preparation handle1->handle2 handle3 Securely Seal All Containers Post-Use handle2->handle3 decon1 Decontaminate Glassware & Surfaces with Na2S2O3 Solution handle3->decon1 decon2 Segregate Waste: Trace vs. Bulk decon1->decon2 decon3 Place Waste in Labeled, Sealed Containers decon2->decon3 disp1 Doff Outer Gloves & Gown Before Exiting Hood decon3->disp1 disp2 Transport Sealed Waste to Hazardous Waste Area disp1->disp2 disp3 Wash Hands Thoroughly disp2->disp3

Caption: A procedural workflow for the safe handling of alkylating agents.

Step 1: Pre-Operational Setup

  • Designate a Work Area: All work must be conducted in a certified chemical fume hood. The sash should be kept as low as possible.

  • Assemble Materials: Before starting, gather all necessary chemicals, glassware, and waste containers. This minimizes the need to move in and out of the designated area. Ensure you have separate, clearly labeled containers for "Bulk" and "Trace" hazardous waste.[10]

  • Prepare for Spills: Have a spill kit rated for cytotoxic/hazardous chemicals readily accessible.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.

Step 2: Handling the Chemical

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weigh boat and clean the balance area with a deactivating solution after use.

  • Transfers: Conduct all transfers of solids or solutions slowly and carefully to avoid splashes or aerosol generation.[1]

  • Container Management: Keep the primary container of Pentane-1,2-diyl dimethanesulfonate sealed when not in immediate use.[2]

Step 3: Decontamination

  • Surface Decontamination: After completing your work, wipe down all surfaces inside the fume hood with a deactivating solution. A 1 M solution of sodium thiosulfate (Na₂S₂O₃) is effective at degrading methanesulfonate esters.[6] Follow this with a standard laboratory detergent and a final rinse with water.[10]

  • Glassware Decontamination: Immerse all contaminated, reusable glassware in a bath of 1 M sodium thiosulfate for at least one hour to fully degrade any residual alkylating agent before standard washing.[6]

Step 4: Waste Management and Disposal The principle of waste segregation is critical to ensure safe and compliant disposal.[10]

  • Trace Waste: This includes items with minimal residual contamination, such as used outer gloves, disposable gowns, weigh boats, and empty vials ("RCRA empty," meaning less than 3% of the original content remains). Place these items in a clearly labeled yellow chemotherapy or cytotoxic waste container for incineration.[10]

  • Bulk Waste: This category includes any material containing significant amounts of the agent, such as unused or expired product, solutions containing the compound, and materials from a spill cleanup. This waste must be collected in a black, RCRA-regulated hazardous waste container for incineration.[10]

  • Sharps: Any contaminated needles or other sharps must be placed in a yellow, puncture-resistant "Chemo Sharps" container.[10]

  • Final Steps: Once all waste is segregated and sealed, remove your outer gloves and disposable gown and place them in the trace waste container. Transport the sealed waste containers to your institution's designated hazardous waste accumulation area and follow internal procedures for pickup by the Environmental Health and Safety (EHS) department.[10] Always wash your hands thoroughly after removing all PPE.

By adhering to these scientifically-grounded protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Castegnaro, M., et al. (1997). Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan. PubMed. [Link]

  • UBC. (2021). Personal Protective Equipment. University of British Columbia. [Link]

  • University of Washington. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

  • Lunn, G., & Sansone, E. B. (1991). Evaluation of methods for destruction of some alkylating agents. PubMed. [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • University of Maryland. Personal Protective Equipment in Chemistry. Environmental Health and Safety. [Link]

  • Touzin, K., et al. (2017). Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations. ResearchGate. [Link]

  • Al-Mubaddel, F. S. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. [Link]

  • U.S. Environmental Protection Agency. (1978). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. EPA. [Link]

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